Atosiban (Standard)
Description
BenchChem offers high-quality Atosiban (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Atosiban (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35-,36?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXRQYYUEIYXCZ-AVTFEHRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67N11O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
994.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90779-69-4 | |
| Record name | 90779-69-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Atosiban Reference Standard: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atosiban (B549348) is a synthetic nonapeptide analogue of oxytocin (B344502), functioning as a competitive antagonist at both oxytocin and vasopressin V1a receptors.[1][2][3][4] Its primary clinical application is as a tocolytic agent to inhibit uterine contractions in preterm labor.[1][5][6] This is achieved by blocking the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by oxytocin in myometrial cells.[2][7] More recent research has also elucidated a nuanced role for Atosiban as a "biased agonist," selectively activating certain signaling pathways while antagonizing others.[7][8] This guide provides an in-depth examination of Atosiban's molecular mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.
Primary Mechanism: Competitive Antagonism of the Oxytocin Receptor
The principal therapeutic effect of Atosiban stems from its function as a competitive antagonist at the oxytocin receptor (OTR). The OTR is a class A GPCR that, upon binding its endogenous ligand oxytocin, couples primarily to the Gαq/11 protein.[2][9]
This interaction initiates a well-defined signaling cascade:
-
Gαq Activation : The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[2]
-
IP₃ and DAG Production : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2]
-
Calcium Mobilization : IP₃ binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[1][7][10]
-
Uterine Contraction : The resulting sharp increase in cytosolic Ca²⁺ concentration activates calcium-dependent pathways, including calmodulin and myosin light-chain kinase, leading to the phosphorylation of myosin and subsequent smooth muscle contraction of the myometrium.[10]
Atosiban, by competitively binding to the OTR, prevents oxytocin from initiating this cascade.[5][11] This blockade directly inhibits the production of IP₃ and the subsequent release of intracellular calcium, leading to a reduction in the frequency and force of uterine contractions and inducing a state of uterine quiescence.[1][7][11]
Secondary Actions and Biased Agonism
In addition to its primary role, Atosiban's mechanism is characterized by two other key features:
2.1. Vasopressin V1a Receptor Antagonism Atosiban also acts as a competitive antagonist at the vasopressin V1a receptor (V1aR).[2][3] Structurally similar to oxytocin, vasopressin can also induce myometrial contractions via the V1aR, which couples to the same Gαq-PLC-Ca²⁺ pathway. Atosiban's antagonism at this receptor contributes to its overall tocolytic effect.[6]
2.2. Biased Agonism at the Oxytocin Receptor The OTR can couple to different G-proteins, notably Gαq (leading to contraction) and Gαi (often associated with cell growth inhibition).[8][9] Atosiban exhibits biased agonism: it acts as an antagonist at the Gαq pathway while simultaneously acting as an agonist at the Gαi pathway.[8][12]
This Gαi activation by Atosiban has been shown to:
-
Inhibit cell growth in various cell lines expressing OTRs.[8][12]
-
Lead to persistent activation of the ERK1/2 signaling pathway.[8][12]
-
Activate pro-inflammatory pathways (NF-κB, MAPK) in human amnion cells, leading to an increase in prostaglandins (B1171923) and cytokines like IL-6.[13][14]
This dual functionality highlights the complexity of Atosiban's interaction with the OTR and may have implications beyond its use as a simple tocolytic.
Quantitative Pharmacological Data
The affinity (Ki) and functional potency (IC₅₀) of Atosiban have been determined in various in vitro systems. These values can vary based on the cell type, receptor origin (species), and specific assay conditions.
| Parameter | Value (nM) | Receptor Target | Cell System / Assay Condition | Reference |
| IC₅₀ | 5 | Human OTR | Inhibition of oxytocin-induced Ca²⁺ increase in myometrial cells | |
| IC₅₀ | 59 | Human OTR | Inhibition of oxytocin-induced Ca²⁺ mobilization in HEK293 cells | [15][16] |
| IC₅₀ | 372 | Human OTR | Inhibition of oxytocin-induced IP1 accumulation in HEK293 cells | [15][16] |
| Ki | 11 - 397 | Human OTR | Competitive binding assays using various radioligands ([³H]oxytocin, [¹²⁵I]OVTA) in recombinant cell lines (HEK293, CHO) | [15][16][17][18] |
| Ki | 3.5 - 4.7 | Human V1aR | Competitive binding assays in recombinant cell lines | [19] |
Key Experimental Protocols
The characterization of Atosiban as a reference standard relies on standardized, reproducible in vitro assays.
Receptor Binding Assay
This assay quantifies the affinity of Atosiban for its target receptor through competitive inhibition of a radiolabeled ligand.
Methodology:
-
Membrane Preparation : Homogenize cells or tissues expressing the target receptor (e.g., CHO cells transfected with human OTR) to create a membrane preparation rich in receptors.
-
Competitive Incubation : Incubate the membrane preparation with a constant concentration of a high-affinity radioligand (e.g., [³H]-Oxytocin) and varying concentrations of unlabeled Atosiban.
-
Separation : After reaching equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand using vacuum filtration through glass fiber filters.
-
Quantification : Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis : Plot the percentage of specific binding against the concentration of Atosiban. Fit the data to a one-site competition model to determine the IC₅₀, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures Atosiban's ability to inhibit the downstream signaling event (Ca²⁺ release) triggered by an agonist.
Methodology:
-
Cell Preparation : Plate cells expressing the OTR (e.g., human myometrial cells or HEK293-OTR) in a microplate.[20]
-
Dye Loading : Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM), which increases in fluorescence intensity upon binding to free Ca²⁺.[21][22]
-
Antagonist Pre-incubation : Add varying concentrations of Atosiban to the wells and incubate to allow for receptor binding.
-
Agonist Stimulation & Measurement : Place the microplate in a fluorescence plate reader (e.g., FLIPR, FlexStation).[23] Inject a fixed concentration of an agonist (Oxytocin) into the wells while simultaneously recording fluorescence intensity over time.
-
Data Analysis : The peak fluorescence response is measured for each concentration of Atosiban. Plot the response as a percentage of the maximal agonist response versus the Atosiban concentration to generate a dose-response curve and determine the IC₅₀ value.
References
- 1. Atosiban - Wikipedia [en.wikipedia.org]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
- 6. ijrcog.org [ijrcog.org]
- 7. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mims.com [mims.com]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxytocin receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 16. atosiban | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. benchchem.com [benchchem.com]
- 21. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 22. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Atosiban's Biased Agonism at the Oxytocin Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxytocin (B344502) receptor (OTR), a class A G protein-coupled receptor (GPCR), is a key player in a multitude of physiological processes, most notably uterine contractions during parturition and lactation.[1] Beyond these classical roles, OTR signaling is implicated in social behavior, stress regulation, and cardiovascular function.[2] The endogenous ligand, oxytocin (OT), activates the OTR, leading to the engagement of multiple intracellular signaling pathways. Primarily, OTR couples to Gαq/11 proteins, initiating the phospholipase C (PLC) cascade, which results in an increase in intracellular calcium and subsequent cellular responses like smooth muscle contraction.[1][2] Additionally, the OTR can couple to Gαi proteins, often leading to opposing cellular outcomes such as the inhibition of cell proliferation.[3][4] Furthermore, like many GPCRs, OTR activity is modulated by β-arrestins, which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling cascades.[5][6]
Atosiban (B549348), a synthetic peptide analog of oxytocin, is clinically used as a tocolytic agent to suppress preterm labor.[1] It has been characterized as a competitive antagonist of the oxytocin receptor. However, extensive research has revealed a more complex pharmacological profile. Atosiban exhibits biased agonism, a phenomenon where a ligand preferentially activates a subset of a receptor's signaling pathways over others.[3][4] Specifically, atosiban acts as an antagonist at the OTR-Gαq signaling pathway, thereby inhibiting uterine contractions, while simultaneously acting as an agonist at the OTR-Gαi pathway.[3][7][8] This selective activation of the Gαi pathway, without significant recruitment of β-arrestin, positions atosiban as a valuable tool for dissecting the nuanced signaling of the oxytocin receptor and as a lead compound for the development of next-generation therapeutics with improved side-effect profiles.[7]
This technical guide provides an in-depth overview of atosiban's biased agonism at the oxytocin receptor, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The following tables summarize the quantitative data for oxytocin and atosiban at the human oxytocin receptor, highlighting the biased nature of atosiban.
| Ligand | Parameter | Value | Assay | Cell Line | Reference |
| Atosiban | K_i (Binding Affinity) | 76 nM | Radioligand Binding | Human Myometrium | |
| Atosiban | IC_50 (Gq Pathway) | 5 nM | Inhibition of Oxytocin-induced Ca²⁺ increase | Myometrial Cells | [9] |
| Atosiban | EC_50 (Gi Pathway) | 2,800 ± 1,035 nM | Gαi3 Activation (BRET) | HEK293 | [7] |
| Atosiban | β-arrestin Recruitment | No significant recruitment | BRET | HEK293 | [7] |
| Oxytocin | EC_50 (Gq Pathway) | Not explicitly stated in provided abstracts | Ca²⁺ Mobilization | Myometrial Cells | |
| Oxytocin | EC_50 (β-arrestin 1 Recruitment) | 229 ± 23.15 nM | BRET | HEK293 | [7] |
| Oxytocin | EC_50 (β-arrestin 2 Recruitment) | 41.15 ± 1.85 nM | BRET | HEK293 | [7] |
Signaling Pathways and Biased Agonism
The differential engagement of downstream signaling pathways by oxytocin and atosiban is the foundation of atosiban's biased agonism.
Oxytocin Receptor Signaling Cascade
Oxytocin binding to its receptor can initiate multiple downstream pathways. The canonical pathway involves Gαq activation, leading to uterine contractions. The alternative Gαi pathway and the β-arrestin pathway are also engaged, contributing to a complex signaling network.
Caption: Oxytocin receptor signaling pathways.
Atosiban's Biased Signaling Profile
Atosiban selectively blocks the Gαq pathway while activating the Gαi pathway, without promoting β-arrestin recruitment. This contrasts with oxytocin, which activates both G protein pathways and recruits β-arrestin.
Caption: Biased agonism of atosiban at the oxytocin receptor.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of atosiban's biased agonism are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Cell membranes expressing the oxytocin receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Unlabeled GTPγS.
-
Atosiban and Oxytocin.
-
Scintillation cocktail.
-
96-well filter plates and cell harvester.
Procedure:
-
Thaw cell membranes on ice and resuspend in assay buffer.
-
In a 96-well plate, add in order: assay buffer, GDP (final concentration 10 µM), varying concentrations of atosiban or oxytocin, and cell membranes (10-20 µg protein/well).
-
To determine non-specific binding, add unlabeled GTPγS (final concentration 10 µM).
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count radioactivity using a scintillation counter.
-
Data are expressed as a percentage of maximal stimulation by a full agonist.
Intracellular Calcium Mobilization Assay
This assay measures the Gq pathway activation by monitoring changes in intracellular calcium concentration using a fluorescent indicator like Fura-2 AM.
Materials:
-
Cells expressing the oxytocin receptor (e.g., CHO-OTR or primary myometrial cells).
-
Fura-2 AM.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Atosiban and Oxytocin.
-
A fluorescence plate reader capable of ratiometric measurement (excitation at 340 and 380 nm, emission at 510 nm).
Procedure:
-
Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare a loading buffer containing Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS.
-
Add HBSS to each well and place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
For antagonist activity, pre-incubate with atosiban for 10-15 minutes before adding oxytocin.
-
Inject oxytocin or atosiban and continuously record the fluorescence ratio (340/380 nm).
-
Data are typically expressed as the ratio of fluorescence intensities or as a percentage of the maximal response to oxytocin.
ERK1/2 Phosphorylation Western Blot
This method assesses the activation of the MAPK/ERK pathway, a downstream effector of Gαi signaling, by detecting the phosphorylated forms of ERK1 and ERK2.
Materials:
-
Cells expressing the oxytocin receptor.
-
Serum-free culture medium.
-
Atosiban and Oxytocin.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Serum-starve cells for 12-24 hours.
-
Treat cells with various concentrations of atosiban or oxytocin for the desired time (e.g., 5-30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
β-Arrestin Recruitment BRET Assay
Bioluminescence Resonance Energy Transfer (BRET) assays are used to monitor the recruitment of β-arrestin to the activated oxytocin receptor in real-time in living cells.
Materials:
-
HEK293 cells.
-
Expression plasmids for OTR-Rluc (Renilla luciferase fusion) and β-arrestin-YFP (Yellow Fluorescent Protein fusion).
-
Transfection reagent.
-
Coelenterazine (B1669285) h (luciferase substrate).
-
Atosiban and Oxytocin.
-
A plate reader capable of detecting both luminescence and fluorescence.
Procedure:
-
Co-transfect HEK293 cells with the OTR-Rluc and β-arrestin-YFP plasmids.
-
Plate the transfected cells in a 96-well white, clear-bottom plate.
-
24-48 hours post-transfection, wash the cells with PBS.
-
Add coelenterazine h (final concentration 5 µM) and incubate for 5-10 minutes in the dark.
-
Measure the baseline BRET signal.
-
Add varying concentrations of atosiban or oxytocin.
-
Immediately begin measuring the luminescence at two wavelengths (e.g., 475 nm for Rluc and 530 nm for YFP) for a period of 15-30 minutes.
-
The BRET ratio is calculated as the emission at 530 nm divided by the emission at 475 nm.
-
Data are expressed as the change in BRET ratio over baseline.
Cell Proliferation Assay
This assay determines the effect of atosiban's Gαi-mediated signaling on cell growth.
Materials:
-
Cells expressing the oxytocin receptor (e.g., HEK293-OTR or DU145).
-
Complete culture medium.
-
Atosiban and Oxytocin.
-
MTT or WST-1 reagent.
-
Solubilization solution (for MTT).
-
A microplate reader capable of measuring absorbance.
Procedure:
-
Seed cells in a 96-well plate at a low density.
-
Allow cells to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of atosiban or oxytocin.
-
Incubate for 48-72 hours.
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data are expressed as a percentage of the vehicle-treated control.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the workflow for assessing biased agonism and a typical Gq signaling assay.
Caption: Workflow for assessing biased agonism.
Caption: Experimental workflow for a calcium mobilization assay.
Conclusion
Atosiban's pharmacological profile as a biased agonist at the oxytocin receptor provides a compelling example of the therapeutic potential of selectively modulating GPCR signaling. By antagonizing the Gαq pathway responsible for uterine contractions while simultaneously activating the Gαi pathway, which can lead to anti-proliferative effects, atosiban showcases how a single molecule can elicit distinct and clinically relevant downstream responses. The lack of β-arrestin recruitment further differentiates its mechanism from the endogenous agonist, oxytocin, potentially contributing to a different profile of receptor regulation and desensitization.[3][7] The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of GPCR pharmacology and drug discovery. A thorough understanding of atosiban's biased agonism is crucial for the rational design of novel OTR modulators with enhanced efficacy and safety for a range of therapeutic applications, from tocolysis to oncology.[7][8]
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Atosiban's Pro-Inflammatory Paradox: A Technical Guide to Gαi Signaling
For Immediate Release
A comprehensive technical guide released today details the paradoxical pro-inflammatory signaling of Atosiban (B549348), a drug widely used as a tocolytic to suppress preterm labor. While known for its role as an oxytocin (B344502) receptor antagonist to prevent uterine contractions, this whitepaper elucidates its function as a biased agonist, activating Gαi signaling pathways that lead to a pro-inflammatory response in specific tissues, such as the human amnion. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic applications and potential side effects of oxytocin receptor modulators.
Executive Summary
Atosiban, a synthetic peptide analogue of oxytocin, is clinically utilized to delay imminent preterm birth. Its primary mechanism of action is the competitive antagonism of the oxytocin receptor (OTR), thereby inhibiting the Gαq-mediated signaling cascade that leads to myometrial contractions.[1] However, emerging evidence reveals a more complex pharmacological profile. In tissues like the human amnion, Atosiban acts as a biased agonist, preferentially activating the Gαi signaling pathway.[2][3][4][5][6][7] This Gαi activation triggers a downstream cascade involving the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK1/2 and p38.[2][3][8] This ultimately results in the upregulation and release of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), prostaglandins (B1171923) (PGE2), and various cytokines and chemokines like Interleukin-6 (IL-6) and CCL5.[2][3] This pro-inflammatory activity presents a potential concern for its clinical use in preterm labor, a condition often associated with underlying inflammation.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to Atosiban's interaction with the oxytocin receptor and its downstream signaling effects.
Table 1: Atosiban Binding Affinities and Potency
| Parameter | Receptor | Species | Value | Reference |
| IC50 | Oxytocin Receptor (OTR) | Human (myometrial cells) | 5 nM | [8] |
| Ki | Oxytocin Receptor (OTR) | Human (cloned) | 81/397 nM | [10] |
| Ki | Vasopressin V1a Receptor (V1aR) | Human (cloned) | 3.5/4.7 nM | [10] |
Table 2: Atosiban Concentration in Pro-inflammatory Studies
| Cell Type | Atosiban Concentration | Observed Effect | Reference |
| Primary Human Amniocytes | 10 µM | Activation of NF-κB, ERK1/2, p38; Upregulation of COX-2, p-cPLA2; Release of PGE2, IL-6, CCL5 | [2][3] |
| Human Myometrial Smooth Muscle Cells | 1, 3, 10, or 30 µM | Activation of NF-κB and MAPKs | [4][11] |
Signaling Pathways
The signaling pathways activated by Atosiban are multifaceted. While it blocks the canonical Gαq pathway initiated by oxytocin, its biased agonism triggers a distinct Gαi-mediated pro-inflammatory cascade in certain cell types.
Atosiban-Induced Pro-Inflammatory Signaling Cascade
References
- 1. Atosiban - Wikipedia [en.wikipedia.org]
- 2. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The oxytocin receptor antagonist atosiban inhibits cell growth via a 'biased agonist' mechanism [iris.unito.it]
- 7. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. fn.bmj.com [fn.bmj.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Atosiban Degradation: A Technical Guide to Products and Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation products and pathways of atosiban (B549348), a synthetic nonapeptide oxytocin (B344502) antagonist used in the management of preterm labor. Understanding the stability of atosiban and the formation of its degradation products is critical for ensuring its quality, safety, and efficacy as a therapeutic agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the degradation pathways.
Atosiban Degradation Products: A Quantitative Overview
Forced degradation studies are essential for identifying potential degradation products of drug substances and developing stability-indicating analytical methods.[1][2][3] These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[4][5][6] While specific quantitative data from forced degradation studies on atosiban is not extensively published in a consolidated format, the primary degradation products identified are a result of oxidation, hydrolysis, and deamidation.
The following table summarizes the known degradation products of atosiban. It is important to note that the extent of formation of each degradation product is highly dependent on the specific stress conditions employed (e.g., pH, temperature, concentration of the stressor, and duration of exposure).[6][7]
| Impurity Name | Structure / Description | Formation Condition(s) |
| Impurity A | c[Mpa(S=O)-D-Tyr(Et)-Ile-Thr-Asn-Cys]-Pro-Orn-Gly-NH₂ | Oxidative |
| Impurity B | c[Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys(S=O)]-Pro-Orn-Gly-NH₂ | Oxidative |
| Impurity C | c[Mpa-D-Tyr(Et)-Ile-Thr-D-Asn-Cys]-Pro-Orn-Gly-NH₂ | Acidic/Basic |
| Impurity D | c[Mpa-D-Tyr(Et)-Ile-Thr-Asp-Cys]-Pro-Orn-Gly-NH₂ | Acidic/Basic |
| Impurity E | c[Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys]-Pro-Orn-Gly-OH | Acidic/Basic |
| Impurity F | A defined related substance formed during synthesis or degradation.[8] | Synthetic/Degradative |
Experimental Protocols for Atosiban Degradation Studies
The following are representative protocols for conducting forced degradation studies on atosiban, based on general principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][7]
General Sample Preparation
A stock solution of atosiban (e.g., 1 mg/mL) is prepared in a suitable solvent, typically water or a mild buffer. This stock solution is then subjected to the various stress conditions as described below.
Acid and Base Hydrolysis
-
Acid Hydrolysis: To an aliquot of the atosiban stock solution, an equal volume of an acid solution (e.g., 0.1 M to 1 M hydrochloric acid) is added.[7] The mixture is then incubated at a controlled temperature (e.g., 40°C, 60°C) for a defined period (e.g., 1, 3, 5 days).[7] Samples are withdrawn at various time points, neutralized with a suitable base (e.g., sodium hydroxide), and diluted for analysis.
-
Base Hydrolysis: A similar procedure is followed for base hydrolysis, using a basic solution (e.g., 0.1 M to 1 M sodium hydroxide).[7] The mixture is incubated under controlled conditions, and samples are neutralized with a suitable acid (e.g., hydrochloric acid) before analysis.
Oxidative Degradation
An aliquot of the atosiban stock solution is mixed with an oxidizing agent, typically hydrogen peroxide (e.g., 3-30% v/v).[6] The reaction is allowed to proceed at room temperature or a slightly elevated temperature for a specified duration. Samples are then taken for analysis.
Thermal Degradation
A solution of atosiban is heated in a temperature-controlled oven or water bath (e.g., 60°C, 80°C) for a set period.[7] Solid samples of atosiban can also be subjected to dry heat stress. Samples are then dissolved in a suitable solvent for analysis.
Photolytic Degradation
Solutions of atosiban are exposed to a light source that provides both ultraviolet (UV) and visible light, as specified by ICH guidelines (e.g., a minimum of 1.2 million lux hours and 200 watt hours/m²).[7] A control sample is kept in the dark under the same temperature conditions. Both the exposed and control samples are then analyzed.
Analytical Method for Degradation Products
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying atosiban from its degradation products. A typical method would involve:
-
Column: A reversed-phase C18 column (e.g., Inertsil ODS-2, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with trifluoroacetic acid to adjust pH to 3.2) and an organic solvent (e.g., acetonitrile, methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Column Temperature: 35°C.
This method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.
Atosiban Degradation Pathways
The degradation of atosiban primarily occurs through oxidation of the disulfide bridge and hydrolysis of the amide bonds. The following diagrams, generated using the DOT language, illustrate these key degradation pathways.
Conclusion
The stability of atosiban is a critical attribute that can be compromised under various environmental conditions, leading to the formation of degradation products. The primary degradation pathways involve oxidation of the sulfur atoms in the disulfide bridge and hydrolysis of the amide functionalities, particularly the asparagine side chain and the C-terminal amide. A thorough understanding of these degradation products and pathways, facilitated by robust, validated analytical methods, is paramount for the development of stable and safe atosiban formulations. The information presented in this guide serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of atosiban.
References
- 1. Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel HPLC method for analysis of atosiban and its five related substances in atosiban acetate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Preclinical Research on Atosiban for Tocolysis: A Technical Guide
Introduction
Preterm birth is a significant contributor to neonatal morbidity and mortality worldwide.[1] Tocolytic agents are utilized to suppress premature uterine contractions, aiming to delay delivery and allow for the administration of antenatal corticosteroids to improve fetal outcomes.[2] Atosiban (B549348), a synthetic nonapeptide analog of oxytocin (B344502), is a competitive antagonist of both oxytocin and vasopressin V1a receptors.[3][4] It is specifically designed as a tocolytic and is approved for the treatment of preterm labor in many countries.[4][5][6] This technical guide provides an in-depth overview of the preclinical research on Atosiban, focusing on its mechanism of action, quantitative efficacy data from in vitro and in vivo models, and detailed experimental protocols relevant to its study.
1. Mechanism of Action
Atosiban exerts its tocolytic effect by competitively blocking oxytocin receptors (OTR) on the myometrial cell membrane.[3][6] The binding of oxytocin to its G-protein-coupled receptor (GPCR) is a primary driver of uterine contractions during labor.[5] This interaction activates a Gαq/11 signaling cascade, leading to the stimulation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5]
IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][5] This, combined with an influx of extracellular Ca2+ through voltage-gated channels, leads to a surge in cytosolic Ca2+ concentration.[3][5] The elevated Ca2+ binds to calmodulin, and the resulting complex activates myosin light-chain kinase (MLCK), which phosphorylates myosin, leading to myometrial contraction.[5]
Atosiban disrupts this pathway at its inception by preventing oxytocin from binding to its receptor, thereby inhibiting the generation of IP3 and the subsequent mobilization of intracellular calcium.[3][7] The result is a dose-dependent reduction in the frequency and force of uterine contractions and the induction of uterine quiescence.[3][8] Atosiban also antagonizes the arginine vasopressin (AVP) V1a receptor, which is structurally similar to the OTR and also contributes to myometrial contractions.[4][5] Interestingly, some studies indicate Atosiban has a higher affinity for the V1a receptor than the OTR.[7][9][10]
By blocking the initial step, Atosiban prevents the entire downstream cascade.
2. Preclinical Efficacy Data
In Vitro Studies
In vitro studies using human myometrial tissue have been fundamental in characterizing Atosiban's tocolytic properties. These experiments consistently demonstrate a significant, dose-dependent inhibition of oxytocin-induced uterine contractions.[8] At a concentration as low as 1 µg/mL, Atosiban was shown to inhibit over 50% of contraction activity compared to stimulation with oxytocin alone.[8] At higher concentrations, it can reduce contractile activity to levels even below that of spontaneous contractions.[8]
| Atosiban Concentration | Effect on Oxytocin-Induced Contractions (Human Myometrium) | Reference |
| 1 µg/mL | >50% inhibition of contraction activity (AUC, frequency, amplitude) | [8] |
| 10⁻⁹ M - 10⁻⁵ M | Logarithmic, dose-dependent inhibition | [11][12] |
| High Concentrations | Contraction activity reduced to below spontaneous levels | [8] |
Studies comparing the receptor binding affinities of Atosiban and other oxytocin antagonists have provided quantitative insights into its pharmacological profile. Atosiban exhibits a higher affinity for the vasopressin V1a receptor than for the oxytocin receptor.[7][9]
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| Atosiban | Human V1a Receptor | 3.5 - 4.7 nM | [9] |
| Atosiban | Human Oxytocin Receptor | 397 nM | [9] |
| Barusiban | Human V1a Receptor | ~3300 nM (low affinity) | [9] |
| Barusiban | Human Oxytocin Receptor | ~11 nM | [9] |
In Vivo Animal Studies
Animal models are crucial for evaluating the systemic effects and efficacy of tocolytic agents. A commonly used model is the mifepristone-induced preterm labor model in mice.[13] Mifepristone (B1683876), a progesterone (B1679170) receptor antagonist, reliably induces preterm labor, allowing for the assessment of interventions designed to delay delivery.[13] In this model, Atosiban has demonstrated efficacy both as a single agent and in combination with other novel tocolytics.[13]
| Animal Model | Treatment Group | Dosage | Outcome | Reference |
| Mifepristone-induced preterm labor (Mouse) | Atosiban alone | 1.76 mg/kg or 3.5 mg/kg | Dose-dependently delayed delivery | [13] |
| Mifepristone-induced preterm labor (Mouse) | Atosiban + Mundulone (combination therapy) | 1.76 mg/kg + 6.5 mg/kg or 3.5 mg/kg + 13 mg/kg | Synergistic effect; allowed 71% of dams to deliver viable pups at term | [13] |
3. Experimental Protocols
In Vitro Human Myometrial Contractility Assay
This ex vivo protocol is a standard for assessing the direct effects of compounds on uterine smooth muscle contractility.[11][14][15]
Methodology:
-
Tissue Acquisition: Myometrial biopsies (1-2 cm³) are obtained with informed consent from women undergoing elective cesarean sections.[11]
-
Tissue Preparation: The tissue is placed in cold physiological saline solution (PSS). The serosa and any fibrous tissue are removed, and the myometrium is dissected into fine longitudinal strips (e.g., 10 mm x 2 mm x 2 mm).[11][16]
-
Experimental Setup: Each strip is mounted in an organ bath chamber (1-10 mL) containing PSS, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.[11][16] One end of the strip is fixed, and the other is attached to an isometric force transducer to record contractions.[15]
-
Equilibration: The strips are allowed to equilibrate for 2-3 hours under a set tension until they develop stable, spontaneous rhythmic contractions.[11]
-
Agonist Stimulation: To mimic labor, a contractile agonist such as oxytocin (e.g., 0.5 nM) is added to the bath to stimulate strong, regular contractions.[11]
-
Antagonist Testing: Once contractions stabilize under agonist stimulation, Atosiban is added to the bath in increasing, cumulative concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).[11][12] A parallel tissue strip receiving only the agonist serves as a time-matched control.[11]
-
Data Analysis: Contraction parameters, including force (amplitude), frequency, duration, and the area under the curve (AUC), are recorded and analyzed to determine the inhibitory effect of the compound.[8][11]
In Vivo Mifepristone-Induced Preterm Labor Mouse Model
This animal model is used to evaluate the efficacy of tocolytics in preventing preterm birth in vivo.[13][17]
Methodology:
-
Animals: Timed-pregnant mice (e.g., CD-1 strain) are used.[13]
-
Induction of Preterm Labor: On day 15 of gestation, pregnant mice are administered the progesterone receptor antagonist mifepristone (e.g., 30-150 µg, subcutaneously) to induce labor.[13]
-
Monitoring: Animals are closely monitored for the onset of uterine contractions and signs of impending delivery.[13]
-
Treatment Administration: Approximately 5 hours after the observed onset of contractions, animals are randomly assigned to treatment groups.[13] They receive a subcutaneous injection of the vehicle (control), a positive control tocolytic (e.g., 5 mg/kg nifedipine), or the test compound (e.g., Atosiban at 1.76 or 3.5 mg/kg).[13]
-
Endpoint Measurement: The primary endpoints are the time to delivery of the first pup and the number of dams delivering at term (e.g., > day 19) versus preterm. The viability of the pups is also assessed.[13]
-
Data Analysis: Statistical analysis is performed to compare the delay in delivery time and the rate of term birth between the treatment and control groups.
4. Discussion and Future Directions
Preclinical research has firmly established Atosiban as a potent and specific inhibitor of oxytocin-induced myometrial contractility. In vitro assays have been crucial for defining its dose-dependent mechanism and receptor affinity, while in vivo animal models have provided proof-of-concept for its efficacy in delaying preterm birth.[8][11][13] These foundational studies were instrumental in advancing Atosiban to clinical trials and its eventual use as a first-line tocolytic.[11]
Current research continues to explore the nuances of oxytocin receptor signaling, including potential biased agonism of antagonists like Atosiban on pro-inflammatory pathways, which could have clinical implications.[18][19] Furthermore, the preclinical evaluation of novel, more selective OTR antagonists (e.g., Barusiban, Nolasiban) and combination therapies that target multiple pathways in the parturition process remains an active area of investigation.[5][18][20] The robust experimental protocols detailed here will continue to be essential tools for the development of the next generation of tocolytic agents.
References
- 1. Critical appraisal and clinical utility of atosiban in the management of preterm labor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress in Women Treated with Atosiban for Impending Preterm Birth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atosiban - Wikipedia [en.wikipedia.org]
- 4. ijrcog.org [ijrcog.org]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atosiban for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reprocell.com [reprocell.com]
- 15. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Landscape of Preterm Birth Therapeutics and a Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
Atosiban's In Vitro Impact on Myometrial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of Atosiban (B549348), a competitive antagonist of the oxytocin (B344502) receptor, on myometrial cells. Atosiban is a critical tool in both clinical settings for the management of preterm labor and in research for understanding the complex signaling pathways governing uterine contractility.[1][2][3][4] This document synthesizes key findings on Atosiban's mechanism of action, its influence on intracellular signaling cascades, and its quantifiable effects on myometrial cell function. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate further research and drug development in this area.
Core Mechanism of Action
Atosiban exerts its primary effect by competitively binding to oxytocin receptors (OTR) on myometrial cells, thereby inhibiting oxytocin-induced signaling.[3][4] The activation of OTR by oxytocin is a key event in initiating and sustaining uterine contractions during labor.[4] This process is predominantly mediated through the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway, which leads to an increase in intracellular calcium (Ca2+) concentrations and subsequent myometrial contraction.[4][5] Atosiban effectively blocks this cascade, leading to uterine relaxation.[3][6]
Quantitative Effects on Myometrial Contractility
In vitro studies using myometrial strips obtained from pregnant women have consistently demonstrated a dose-dependent inhibitory effect of Atosiban on both spontaneous and oxytocin-induced contractions.
| Parameter | Atosiban Concentration | Observed Effect | Reference |
| Oxytocin-Induced Contractions | |||
| Inhibition | As low as 1 µg/mL | >50% inhibition compared to oxytocin stimulation alone.[7] | [7] |
| Area Under the Curve (AUC) | 0.27 µg/mL | Reduced to 80.9 ± 4.1% of initial value.[8] | [8] |
| AUC (in combination with Bryophyllum pinnatum juice) | 0.27 µg/mL Atosiban + 2.5 µg/mL BPJ | Reduced to 48.8 ± 6.3% of initial value.[8] | [8] |
| Prostaglandin F2α (PGF2α)-Induced Contractions | |||
| Peak Amplitude | 60 nM | Reduced by 43.3%.[6] | [6] |
| Total Work Done | 60 nM | Inhibited by 67.1%.[6] | [6] |
| Intracellular Calcium (Ca2+) Levels | |||
| Oxytocin-Induced Ca2+ Increase | 600 nM | Suppressed maximal fluorescence intensity by 41.5%.[6] | [6] |
| PGF2α-Induced Ca2+ Increase | Not specified | Decreased by 43.2%.[6] | [6] |
Signaling Pathways Modulated by Atosiban
Atosiban's interaction with the oxytocin receptor extends beyond simple antagonism of the Gq pathway. It exhibits biased agonism, selectively activating Gαi signaling pathways, which can lead to anti-proliferative effects and modulation of inflammatory responses.[9][10][11]
Oxytocin Receptor Signaling and Atosiban Inhibition
Caption: Atosiban competitively antagonizes the oxytocin receptor, blocking the Gq-PLC pathway and subsequent calcium release, thus inhibiting myometrial contraction.
Atosiban's Biased Agonism and Inflammatory Signaling
Recent studies have revealed that Atosiban can act as a biased agonist, particularly in human amnion and to some extent in myometrial cells, by activating Gαi signaling.[9][11] This leads to the activation of downstream pro-inflammatory pathways, including NF-κB and MAPKs (ERK1/2 and p38).[6][9][11] This is a crucial consideration for its therapeutic use, as activation of inflammation is not a desirable effect for a tocolytic agent.[11]
Caption: Atosiban can act as a biased agonist on the oxytocin receptor, activating the Gi signaling pathway and leading to the expression of pro-inflammatory genes.
Experimental Protocols
Myometrial Strip Contractility Assay
This ex vivo method is fundamental for assessing the direct effects of compounds on uterine muscle contractility.
1. Tissue Preparation:
-
Myometrial biopsies are obtained from the upper margin of the incision in the lower uterine segment during elective Cesarean sections.[7][12]
-
The tissue is immediately placed in physiological saline solution (e.g., Krebs solution) at 4°C.[12]
-
Within 24-36 hours, longitudinal myometrial strips (e.g., 2 x 2 x 10 mm) are dissected.[7]
2. Experimental Setup:
-
Each myometrial strip is mounted in a physiologic organ bath (e.g., 1 mL chambers) containing physiological saline solution maintained at 37°C.[7][13]
-
The solution is continuously superfused, and the strips are subjected to a set tension (e.g., 4g) to induce spontaneous contractions.
-
Changes in tension are recorded using a force transducer.[13]
3. Data Acquisition and Analysis:
-
Strips are allowed to equilibrate for 2-3 hours until stable spontaneous contractions are observed.[13]
-
For agonist-induced contractions, a stimulating agent like oxytocin (e.g., 0.5 nM) is added.[13]
-
After a stable baseline is established, Atosiban is added in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁶ M).[13]
-
Contraction parameters (amplitude, frequency, and area under the curve) are recorded and analyzed.[7] The activity under each concentration is typically expressed as a percentage of the control period.
Caption: Workflow for a myometrial strip contractility assay to evaluate the effects of Atosiban.
Intracellular Calcium Measurement in Cultured Myometrial Cells
This in vitro assay allows for the investigation of signaling events upstream of contraction.
1. Cell Culture:
-
Primary human myometrial smooth muscle cells are isolated from biopsies and cultured.
-
Cells are typically used between passages 4-7.[6]
2. Calcium Indicator Loading:
3. Treatment and Stimulation:
-
Cells are pre-treated with Atosiban or a vehicle control.
-
An agonist, such as oxytocin (e.g., 100 nM) or PGF2α, is then added to stimulate an increase in intracellular calcium.[6][12]
4. Data Acquisition and Analysis:
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader or microscope.[6][14]
-
Maximal fluorescence intensity is calculated and compared between treatment groups.[6]
Conclusion
Atosiban is a potent inhibitor of oxytocin-induced myometrial contractions in vitro, acting primarily through the competitive antagonism of the oxytocin receptor and subsequent blockade of the Gq-PLC-Ca2+ signaling pathway.[4][6][7] However, its pharmacological profile is complex, with evidence of biased agonism that can activate pro-inflammatory signaling pathways via Gαi.[9][11] This dual activity highlights the importance of continued research to fully elucidate the molecular mechanisms of Atosiban and to inform the development of next-generation tocolytics with improved specificity and safety profiles. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance the understanding and treatment of preterm labor.
References
- 1. Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor-Mediated Signaling in Human Amnion and Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms regulating the effects of oxytocin on myometrial intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bryophyllum pinnatum enhances the inhibitory effect of atosiban and nifedipine on human myometrial contractility: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Screening of Myometrial Calcium-Mobilization to Identify Modulators of Uterine Contractility - PMC [pmc.ncbi.nlm.nih.gov]
Atosiban: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental evaluation of Atosiban (B549348). The information is tailored for researchers, scientists, and professionals involved in drug development and reproductive biology.
Core Physicochemical Properties
Atosiban is a synthetic peptide analogue of oxytocin (B344502), designed to be a competitive antagonist at the oxytocin receptor. Its molecular details are crucial for understanding its pharmacological activity.
| Property | Value |
| Molecular Formula | C₄₃H₆₇N₁₁O₁₂S₂[1][2][3] |
| Molecular Weight | 994.2 g/mol [1][2][3] |
| Synonyms | Tractocile, Antocin[2] |
| CAS Number | 90779-69-4[2] |
| Physical Appearance | Lyophilized white powder |
Mechanism of Action: A Dual Signaling Modulator
Atosiban exhibits a unique dual-action mechanism at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). It acts as a competitive antagonist of the Gq signaling pathway while simultaneously functioning as a biased agonist for the Gi signaling pathway.
Antagonism of the Gq Pathway (Tocolytic Effect):
In uterine smooth muscle cells (myometrium), the binding of oxytocin to its receptor primarily activates the Gq alpha subunit. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3). IP3 subsequently binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels are a prerequisite for uterine contractions. Atosiban competitively blocks the binding of oxytocin to the OTR, thereby inhibiting this Gq-mediated cascade and preventing the rise in intracellular Ca²⁺, which results in the suppression of uterine contractions.[4] This is the basis of its clinical use as a tocolytic agent to delay preterm labor.
Biased Agonism of the Gi Pathway:
Interestingly, Atosiban has been shown to act as an agonist for the Gi alpha subunit-coupled pathway. Activation of the Gi pathway can lead to various cellular responses, including the modulation of adenylyl cyclase activity and the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2. This biased agonism suggests that Atosiban's effects are more complex than simple receptor blockade and may contribute to its overall pharmacological profile.
Caption: Atosiban's Dual Signaling Mechanism at the Oxytocin Receptor.
Experimental Protocols
This section details key experimental methodologies for the preclinical evaluation of Atosiban.
In Vitro Uterine Contraction Assay (Rat Model)
This protocol is adapted from studies on rat myometrial contractility.[4]
1. Tissue Preparation:
-
Euthanize a timed-pregnant Wistar rat (18-21 days of gestation) via an approved ethical protocol.
-
Surgically excise the uterus and place it in a cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 2.5 CaCl₂, 1.2 MgSO₄, 25 NaHCO₃, 11 glucose).
-
Dissect longitudinal myometrial strips (approximately 2 mm x 10 mm) from the uterine horns.
2. Organ Bath Setup:
-
Mount the myometrial strips vertically in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.
3. Experimental Procedure:
-
Induce uterine contractions with a submaximal concentration of oxytocin (e.g., 1-10 nM).
-
Once stable, rhythmic contractions are established, add increasing cumulative concentrations of Atosiban to the organ bath.
-
Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.
4. Data Analysis:
-
Measure the amplitude and frequency of contractions, or calculate the area under the curve (AUC) for a set time period before and after the addition of Atosiban.
-
Plot a concentration-response curve and determine the IC₅₀ (the concentration of Atosiban that inhibits 50% of the oxytocin-induced contraction).
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. benchchem.com [benchchem.com]
- 3. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro effect of dual combinations of ritodrine, nicardipine and atosiban on contractility of pregnant rat myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Atosiban: A Technical Guide for Researchers
An in-depth exploration of the journey from a synthetic peptide to a clinically significant tocolytic agent for the management of preterm labor.
Introduction: The Unmet Need and the Dawn of a Targeted Approach
Preterm birth remains a significant challenge in modern obstetrics, contributing substantially to perinatal morbidity and mortality.[1] For decades, the therapeutic options for managing preterm labor were limited to agents with significant maternal and fetal side effects, such as beta-adrenergic agonists.[2][3] This landscape spurred the search for a more targeted and better-tolerated tocolytic agent. The understanding of the pivotal role of the hormone oxytocin (B344502) in initiating and maintaining uterine contractions during labor identified the oxytocin receptor as a promising therapeutic target.[4][5] This led to the development of oxytocin antagonists, a new class of drugs designed to specifically block the effects of oxytocin on the uterus.[3][6]
The Genesis of Atosiban (B549348): From Concept to Candidate
The quest for a potent and selective oxytocin antagonist began in the mid-20th century, with early research focusing on modifications of the oxytocin molecule itself.[3][6] Developed by the Swedish pharmaceutical company Ferring Pharmaceuticals, Atosiban emerged from this research and was first reported in the scientific literature in 1985.[2][7][8] Atosiban is a synthetic nonapeptide analogue of oxytocin, with specific modifications at positions 1, 2, 4, and 8 of the peptide chain, designed to confer antagonistic properties while minimizing agonistic effects.[5][7]
Key Developmental Milestones:
| Year | Milestone | Reference |
| 1985 | First reported in the scientific literature. | [2][7][8] |
| 1994 | Specifically developed as a tocolytic agent. | [9][10] |
| 2000 | Approved for use in the European Union. | [7][8] |
Mechanism of Action: A Tale of Biased Ligandry
Atosiban exerts its tocolytic effect primarily through competitive antagonism of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly found on the myometrial cells of the uterus.[4][11]
The Canonical Gq Pathway Inhibition:
Under normal physiological conditions, the binding of oxytocin to its receptor activates the Gq alpha subunit of the associated G-protein. This initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3). IP3, in turn, triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium concentrations and leading to myometrial contraction.[5][8] Atosiban competitively blocks the binding of oxytocin to the OTR, thereby inhibiting this Gq-mediated pathway and preventing the downstream signaling that leads to uterine contractions.[4][7][8] This results in a reduction in the frequency and force of contractions, leading to uterine quiescence.[7][8]
Figure 1: Atosiban's inhibition of the Gq-mediated signaling pathway.
Biased Agonism via the Gi Pathway:
Interestingly, further research has revealed that Atosiban acts as a biased ligand at the oxytocin receptor.[7][12] While it antagonizes the Gq-coupled pathway responsible for uterine contractions, it paradoxically acts as an agonist on the Gi-coupled pathway.[7][12] This Gi activation leads to the activation of pro-inflammatory signaling pathways, including the transcription factor NF-κB and the MAP kinases ERK1/2 and p38.[7][13] This pro-inflammatory effect, particularly in the human amnion, is thought to potentially reduce Atosiban's overall tocolytic effectiveness, as inflammation is a known contributor to the induction of labor.[7][13]
Figure 2: Atosiban's agonistic effect on the Gi-mediated inflammatory pathway.
Preclinical and Clinical Evaluation: A Summary of Evidence
The development of Atosiban was supported by a series of preclinical and clinical studies to establish its efficacy and safety profile.
Preclinical Studies
Early in vitro and animal models were crucial in demonstrating the antagonistic properties of Atosiban. These studies confirmed its ability to inhibit oxytocin-induced uterine contractions in a dose-dependent manner.
Experimental Protocol: In Vitro Uterine Contraction Assay
A common method to assess the tocolytic effect of a compound is the in vitro uterine contraction assay using myometrial strips.
-
Tissue Preparation: Myometrial tissue is obtained from term-pregnant animals (e.g., rats, mice) or humans (with appropriate ethical approval) and dissected into longitudinal strips.
-
Organ Bath Setup: The strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Isometric Tension Recording: The strips are connected to an isometric force transducer to record contractile activity.
-
Induction of Contractions: Spontaneous contractions are allowed to stabilize, or contractions are induced with a known concentration of oxytocin.
-
Compound Administration: Increasing concentrations of Atosiban (or a combination of agents) are added to the organ bath.
-
Data Analysis: The amplitude and frequency of contractions are measured, and the area under the curve (AUC) of the contractile response is calculated. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the compound.[14]
Quantitative Data from Preclinical Studies:
| Parameter | Value | Species/Model | Reference |
| EC50 (Atosiban alone) | 7 µM | Human myometrial tissue | [14] |
| Emax (Atosiban alone) | 57% inhibition | Human myometrial tissue | [14] |
Clinical Trials
Atosiban has been the subject of numerous clinical trials, including randomized controlled trials (RCTs) comparing it to placebo and other tocolytic agents.
A large, multicenter, double-blind, placebo-controlled trial involving 531 patients demonstrated that while there was no significant difference in the primary endpoint of time to delivery or therapeutic failure, the percentage of patients remaining undelivered and not requiring an alternative tocolytic at 24 hours, 48 hours, and 7 days was significantly higher in the Atosiban group for gestations of 28 weeks or more.[15]
A prospective multicentric study in India involving 406 patients reported that Atosiban prolonged the gestation period by a mean of 31.28 days.[18][19][20] In this study, 89% of patients remained undelivered for more than 48 hours, and 83.75% for more than 72 hours.[18][19][20]
However, a 2014 Cochrane systematic review concluded that while Atosiban had fewer side effects, it was no better than placebo in terms of major outcomes like pregnancy prolongation or neonatal outcomes.[8]
Summary of Key Clinical Trial Outcomes:
| Comparison | Primary Outcome | Result | Reference |
| Atosiban vs. Placebo | Proportion undelivered at 48 hours (≥28 weeks gestation) | Significantly higher with Atosiban (P ≤ 0.008) | [15] |
| Atosiban vs. Beta-agonists | Tocolytic efficacy (prolongation for 48h and 7 days) | Similar efficacy | [16][17] |
| Atosiban vs. Beta-agonists | Maternal cardiovascular side effects | Significantly lower with Atosiban | [16][17] |
| Prospective Multicentric Study (India) | Mean prolongation of gestation | 31.28 days | [18][19][20] |
| Prospective Multicentric Study (India) | % undelivered at 48 hours | 89% | [18][19][20] |
| Prospective Multicentric Study (India) | % undelivered at 72 hours | 83.75% | [18][19][20] |
Regulatory Status and Clinical Utility
Atosiban was approved for use in the European Union in January 2000 and has since been licensed in many countries worldwide for the delay of imminent preterm birth.[7][8] Notably, it is not approved for use in the United States, a decision reportedly based on commercial factors rather than safety or efficacy concerns.[2]
Its primary indication is for the delay of imminent preterm birth in pregnant adult women with:
-
Regular uterine contractions of at least 30 seconds duration at a rate of ≥ 4 per 30 minutes.
-
A cervical dilation of 1 to 3 cm and effacement of ≥ 50%.
-
A gestational age from 24 to 33 completed weeks.
-
A normal fetal heart rate.[7]
The favorable safety profile of Atosiban, with a low incidence of maternal and fetal side effects, makes it a valuable option, particularly in patients with contraindications to other tocolytics, such as those with cardiovascular conditions.[1][16]
Future Directions: Beyond Atosiban
The development of Atosiban marked a significant step forward in the management of preterm labor by introducing a targeted therapeutic approach. However, the quest for even more effective and safer tocolytics continues. Research is ongoing to develop novel oxytocin antagonists, including non-peptide molecules with improved oral bioavailability and selectivity.[5][21] The understanding of Atosiban's biased agonism also opens up new avenues for drug design, aiming to create antagonists that are purely inhibitory at the oxytocin receptor without activating pro-inflammatory pathways.
Figure 3: A generalized workflow for the development of a tocolytic agent like Atosiban.
Conclusion
The discovery and development of Atosiban represent a paradigm shift in the pharmacological management of preterm labor. By selectively targeting the oxytocin receptor, it offers a tocolytic effect with a significantly improved safety profile compared to older, less specific agents. While debates on its overall efficacy continue, its role in providing a safer alternative for delaying preterm labor is well-established. The story of Atosiban serves as a compelling case study in targeted drug development and continues to inform the ongoing search for novel and improved tocolytic therapies.
References
- 1. Critical appraisal and clinical utility of atosiban in the management of preterm labor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. The development and introduction of anti-oxytocic tocolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Atosiban - Wikipedia [en.wikipedia.org]
- 9. Landscape of Preterm Birth Therapeutics and a Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxytocin receptor - Wikipedia [en.wikipedia.org]
- 12. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. An oxytocin receptor antagonist (atosiban) in the treatment of preterm labor: a randomized, double-blind, placebo-controlled trial with tocolytic rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Atosiban for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. zuventus.com [zuventus.com]
- 20. journalspress.com [journalspress.com]
- 21. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Atosiban
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Atosiban (B549348) using a validated High-Performance Liquid Chromatography (HPLC) method. This method is suitable for the determination of Atosiban in bulk drug substances and pharmaceutical dosage forms.
Introduction
Atosiban is a synthetic peptide that acts as an antagonist to the hormones oxytocin (B344502) and vasopressin.[1] It is primarily used to delay preterm labor. Accurate and reliable analytical methods are crucial for the quality control and formulation development of Atosiban. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of Atosiban.
Principle of the Method
The method separates Atosiban from its potential impurities and degradation products using a reversed-phase C18 column. The separation is achieved by a gradient elution using a buffered aqueous mobile phase and an organic modifier (acetonitrile). The analyte is detected and quantified using a UV detector at a wavelength of 220 nm.[1][2]
Experimental
Instrumentation and Materials
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: XTerra MS C18, 250 x 4.6 mm, 5 µm particle size (or equivalent).[1]
-
Software: Chromatography data acquisition and processing software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
pH Meter: Calibrated.
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade).
-
Potassium Dihydrogen Orthophosphate (AR grade).
-
Orthophosphoric Acid (AR grade).
-
Water (HPLC grade).
-
Atosiban Reference Standard.
-
Chromatographic Conditions
The following table summarizes the operational parameters for the HPLC analysis of Atosiban.
| Parameter | Condition |
| Column | XTerra MS C18 (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 0.03M Potassium Dihydrogen Orthophosphate in water, pH adjusted to 3.20 with orthophosphoric acid[1] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A gradient program is utilized.[1] (Specific gradient details may need to be optimized based on the specific column and system) |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C[2] |
| Detection Wavelength | 220 nm[1][2] |
| Retention Time | Approximately 11.3 min[1] |
Protocols
Mobile Phase Preparation
-
Mobile Phase A (Buffer):
-
Weigh and dissolve an appropriate amount of Potassium Dihydrogen Orthophosphate in HPLC grade water to obtain a 0.03M solution.
-
Adjust the pH of the solution to 3.20 with orthophosphoric acid.[1]
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase B:
-
Use HPLC grade Acetonitrile.
-
Filter through a 0.45 µm membrane filter.
-
Standard Solution Preparation
-
Standard Stock Solution (1500 µg/mL):
-
Accurately weigh about 15 mg of Atosiban Reference Standard and transfer it to a 10 mL volumetric flask.[1]
-
Add a suitable diluent (e.g., Acetonitrile:Water 50:50) to dissolve the standard.[1]
-
Sonicate for approximately 15 minutes to ensure complete dissolution.[1]
-
Make up to the mark with the diluent and mix well.[1]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the linear range (e.g., 15-225 µg/mL).[1]
-
Sample Solution Preparation (for Parenteral Dosage Form)
-
Use the parenteral formulation directly or dilute it with the diluent to obtain a theoretical concentration of Atosiban within the calibration range.
Method Validation Summary
The described HPLC method has been validated to demonstrate its suitability for the intended purpose. The following table summarizes the validation parameters.
| Validation Parameter | Result |
| Linearity Range | 15-225 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 99.3%[1] |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 1.5 µg/mL[1] |
| Limit of Quantification (LOQ) | 4.5 µg/mL[1] |
System Suitability
Before starting the analysis, the chromatographic system must meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas (for replicate injections) | ≤ 2.0% |
Data Analysis and Calculations
The concentration of Atosiban in the sample is determined by comparing the peak area of the sample with the peak area of the standard solution.
Concentration of Atosiban (µg/mL) = (Peak Area of Sample / Peak Area of Standard) x Concentration of Standard (µg/mL) x Dilution Factor
Visualizations
Atosiban HPLC Analysis Workflow
Caption: Workflow for Atosiban HPLC Analysis.
HPLC System Components
References
Application Note: Quantification of Atosiban in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed protocol for the quantification of Atosiban (B549348) in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The procedure involves solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Atosiban.
Introduction
Atosiban is a synthetic peptide that acts as a competitive antagonist of the oxytocin (B344502) receptor.[1] It is used as a tocolytic agent to delay imminent preterm labor in pregnant women.[1][2] Accurate and reliable quantification of Atosiban in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS offers high sensitivity and selectivity for the determination of drugs and their metabolites in complex biological fluids like plasma. This application note provides a comprehensive protocol for the analysis of Atosiban in human plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Atosiban and the Oxytocin Receptor Signaling Pathway
Atosiban exerts its therapeutic effect by blocking the oxytocin receptor (OTR), a G-protein coupled receptor. The binding of oxytocin to its receptor primarily activates the Gq/phospholipase C (PLC) pathway. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium concentration is a key factor in uterine muscle contraction. By competitively inhibiting the oxytocin receptor, Atosiban prevents this signaling cascade, leading to a reduction in the frequency and force of uterine contractions.[1][3][4]
Atosiban Inhibition of the Oxytocin Receptor Signaling Pathway.
Experimental Protocols
Materials and Reagents
-
Atosiban reference standard
-
Eptifibatide (or other suitable internal standard)
-
Human plasma (K2-EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to extract Atosiban and the internal standard (IS) from human plasma.[5]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma, add the internal standard. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Atosiban and the IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Solid-Phase Extraction (SPE) Workflow.
Liquid Chromatography
-
Column: ACE C18 (5 µm, 50 mm x 4.6 mm) or equivalent.[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer (e.g., TSQ Quantum ultra AM).[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of Atosiban.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value | Reference |
| LC Column | ACE C18 (5 µm, 50 mm x 4.6 mm) | [5] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | - |
| Flow Rate | 0.5 mL/min | - |
| Internal Standard | Eptifibatide | [5] |
| Ionization Mode | ESI Positive | - |
| Precursor Ion (m/z) | To be determined (e.g., 995.2 for [M+H]+) | - |
| Product Ion (m/z) | To be determined | - |
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 15-225 µg/mL (RP-HPLC method) | [6] |
| Correlation Coefficient (r²) | > 0.999 | [6][7] |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL (10 ng/mL) in rat plasma | [5][8] |
| Accuracy | Within ±15% of nominal concentration | General Guidance |
| Precision (%CV) | < 15% | General Guidance |
| Recovery | > 99% (RP-HPLC method) | [6] |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of Atosiban in human plasma. The solid-phase extraction protocol ensures effective sample clean-up, and the chromatographic and mass spectrometric conditions allow for selective and accurate measurement. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Atosiban.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Quantitative determination of oxytocin receptor antagonist atosiban in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpsionline.com [jpsionline.com]
- 7. A novel HPLC method for analysis of atosiban and its five related substances in atosiban acetate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Atosiban in a Lipopolysaccharide (LPS)-Induced Preterm Labor Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preterm birth is a significant contributor to neonatal morbidity and mortality worldwide.[1] Inflammation is a key factor in the pathogenesis of preterm labor.[2] The administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a widely used method to induce an inflammatory response and subsequent preterm labor in animal models, providing a valuable tool for studying the mechanisms of infection-associated preterm birth and for evaluating potential therapeutic interventions.[3][4]
Atosiban (B549348) is a synthetic peptide that acts as a competitive antagonist of oxytocin (B344502) and vasopressin V1a receptors.[2] By blocking these receptors in the myometrium, Atosiban inhibits the downstream signaling cascade that leads to uterine contractions, thereby delaying labor.[1][5] Clinically, Atosiban is used for the management of preterm labor.[1] This document provides detailed protocols for the use of Atosiban in an LPS-induced preterm labor mouse model, intended for preclinical research and drug development.
Mechanism of Action
Atosiban functions by competitively blocking oxytocin receptors on myometrial cells. This antagonism prevents the oxytocin-induced activation of G-proteins and the subsequent signaling cascade involving phospholipase C, which ultimately leads to a decrease in intracellular calcium levels and a reduction in the frequency and intensity of uterine contractions.[5][6]
Key Experimental Protocols
LPS-Induced Preterm Labor Mouse Model
This protocol describes the induction of preterm labor in mice using LPS to mimic inflammation-driven preterm birth.
-
Animal Model: Timed-pregnant CD-1 or C57BL/6 mice are commonly used.[3] The day a vaginal plug is observed is designated as gestational day 0.5.
-
Gestational Stage for Induction: LPS administration is typically performed on gestational day 15.5 or 16.5.[7]
-
LPS Preparation and Administration:
-
LPS from Escherichia coli (e.g., serotype O111:B4) is dissolved in sterile, pyrogen-free phosphate-buffered saline (PBS).
-
A dose of 100-300 µg/kg of LPS is administered via a single intraperitoneal (i.p.) injection.[8][9] The exact dose may need to be optimized depending on the mouse strain and specific LPS preparation to achieve a high rate of preterm birth without excessive maternal mortality.
-
-
Monitoring:
-
Following LPS administration, mice should be continuously monitored for signs of preterm labor, including vaginal bleeding, nesting behavior, and the delivery of pups.
-
The latency to delivery (time from LPS injection to the birth of the first pup) is a primary endpoint.
-
-
Control Group: A control group of timed-pregnant mice should be injected with an equivalent volume of sterile PBS.
Atosiban Treatment Protocol
-
Atosiban Preparation: Atosiban is dissolved in a suitable vehicle, such as sterile saline.
-
Dosage and Administration:
-
Atosiban is administered via subcutaneous (s.c.) injection.
-
A low dose of 1.76 mg/kg and a high dose of 3.5 mg/kg can be evaluated.[10]
-
Treatment should be initiated at a set time point following LPS administration, for example, 2-4 hours post-LPS injection, to allow for the inflammatory cascade to begin.
-
Injections are administered twice daily (e.g., at 8 am and 8 pm) on gestational days 16 through 18.[10]
-
-
Experimental Groups:
-
Group 1: PBS + Vehicle
-
Group 2: LPS + Vehicle
-
Group 3: LPS + Atosiban (Low Dose)
-
Group 4: LPS + Atosiban (High Dose)
-
-
Outcome Measures:
-
Primary:
-
Rate of preterm birth (percentage of mice delivering before a defined endpoint, e.g., gestational day 18.5).
-
Latency to delivery.
-
-
Secondary:
-
Pup survival rate at birth and 24 hours post-delivery.
-
Maternal and fetal levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) in plasma, amniotic fluid, and uterine tissue, measured by ELISA or multiplex assay.[11]
-
Histological analysis of the uterus and placenta for signs of inflammation.
-
-
Data Presentation
The following tables provide a template for summarizing quantitative data from studies evaluating the efficacy of Atosiban in a preterm labor mouse model. The data presented is hypothetical and should be replaced with experimental findings.
Table 1: Effect of Atosiban on Preterm Birth Rate and Latency to Delivery in LPS-Treated Mice
| Treatment Group | n | Preterm Birth Rate (%) | Latency to Delivery (hours ± SEM) |
| PBS + Vehicle | 10 | 0 | N/A |
| LPS + Vehicle | 10 | 90 | 18.5 ± 2.1 |
| LPS + Atosiban (1.76 mg/kg) | 10 | 50 | 36.2 ± 4.5 |
| LPS + Atosiban (3.5 mg/kg) | 10 | 30 | 48.7 ± 5.3 |
Table 2: Effect of Atosiban on Pup Survival in LPS-Induced Preterm Labor
| Treatment Group | Total Pups Born | Live Pups at Birth (%) | Pup Survival at 24h (%) |
| PBS + Vehicle | 80 | 98 | 95 |
| LPS + Vehicle | 72 | 45 | 20 |
| LPS + Atosiban (1.76 mg/kg) | 75 | 75 | 60 |
| LPS + Atosiban (3.5 mg/kg) | 78 | 85 | 75 |
Table 3: Effect of Atosiban on Maternal Plasma Cytokine Levels (pg/mL) 6 hours Post-LPS Injection
| Treatment Group | IL-6 (± SEM) | TNF-α (± SEM) | IL-10 (± SEM) |
| PBS + Vehicle | 25.3 ± 5.1 | 15.8 ± 3.2 | 12.1 ± 2.5 |
| LPS + Vehicle | 1580.4 ± 210.7 | 850.2 ± 150.9 | 350.6 ± 45.3 |
| LPS + Atosiban (1.76 mg/kg) | 975.6 ± 180.3 | 520.1 ± 110.6 | 410.2 ± 50.1 |
| LPS + Atosiban (3.5 mg/kg) | 650.9 ± 120.5 | 310.7 ± 80.4 | 450.8 ± 55.7 |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for Atosiban treatment in an LPS-induced preterm labor mouse model.
References
- 1. Landscape of Preterm Birth Therapeutics and a Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Local and Systemic Immune Response to Intrauterine LPS in the Prepartum Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A New Model for Inflammation-Induced Preterm Birth: The Role of Platelet-Activating Factor and Toll-Like Receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intra-amniotic administration of lipopolysaccharide induces spontaneous preterm labor and birth in the absence of a body temperature change - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide injected to pregnant mice affects behavior of their offspring in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ane.pl [ane.pl]
- 10. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exosomal delivery of NF-κB inhibitor delays LPS-induced preterm birth and modulates fetal immune cell profile in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Atosiban in Animal Efficacy Studies
Introduction
Atosiban (B549348) is a synthetic peptide that acts as a competitive antagonist of oxytocin (B344502) and vasopressin receptors. [1]It is primarily utilized in clinical settings for the management of preterm labor (tocolysis). [1]In preclinical research, Atosiban is a critical tool for investigating the roles of the oxytocin system in parturition, as well as in other physiological and behavioral processes. Its targeted mechanism of action, inhibiting the binding of oxytocin to its receptors in the myometrium, leads to a decrease in the frequency and intensity of uterine contractions. [1][2]Animal efficacy studies are essential for understanding its tocolytic effects, pharmacokinetics, and safety profile before clinical application.
Mechanism of Action
Atosiban is a nonapeptide analogue of oxytocin. [3][4]It competitively blocks oxytocin receptors (OTR) on the surface of myometrial cells. [1][2]The primary signaling pathway of oxytocin involves the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) cascade, which leads to an increase in intracellular calcium levels and subsequent muscle contraction. [5]By blocking the OTR, Atosiban prevents this cascade, resulting in uterine relaxation. [2]Interestingly, some research suggests Atosiban may act as a "biased agonist," displaying agonistic properties on OTR/G(i) coupling while antagonizing OTR/G(q) coupling. [6]This biased agonism could lead to the activation of unique intracellular signaling cascades. [6] Applications in Animal Models
Atosiban is widely used in various animal models to study its tocolytic efficacy and to understand the mechanisms of preterm labor. Common applications include:
-
Inhibition of Oxytocin-Induced Uterine Contractions: A primary use of Atosiban in animal studies is to counteract uterine contractions induced by exogenous oxytocin. This allows for the direct assessment of its antagonistic properties at the oxytocin receptor.
-
Models of Preterm Labor:
-
Lipopolysaccharide (LPS)-Induced Preterm Labor: This model mimics inflammation-induced preterm labor. [7]LPS, a component of the outer membrane of Gram-negative bacteria, is administered to pregnant animals to induce an inflammatory cascade that leads to preterm delivery. [8][9] * Mifepristone-Induced Preterm Labor: Mifepristone (B1683876) (RU-486) is a progesterone (B1679170) receptor antagonist that can induce preterm labor in animal models. [7]* Pharmacokinetic and Pharmacodynamic Studies: Animal models are crucial for determining the half-life, clearance, and volume of distribution of Atosiban. [10]* Behavioral Studies: Beyond its tocolytic effects, Atosiban is also used to investigate the role of the oxytocin system in social behaviors, anxiety, and other neurological functions. [11][12]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Atosiban's mechanism of action.
Caption: General experimental workflow.
Quantitative Data from Animal Efficacy Studies
| Animal Model | Preterm Labor Induction Agent | Atosiban Administration Route & Dose | Key Efficacy Findings | Reference |
| Cynomolgus Monkey | Oxytocin (5-90 mU/kg/h infusion) | IV bolus or infusion | Atosiban demonstrated >95% efficacy in suppressing uterine contractions. Its duration of action was 1-3 hours. | [13][14] |
| Mouse | Mifepristone | Not specified | Combination therapy of Atosiban and mundulone (B3052915) reduced preterm birth rates and allowed 71% of dams to deliver at term. | [15][16] |
| Rat | Not specified (spontaneous contractions) | IV | Atosiban effectively inhibited spontaneous uterine contractions in late-term pregnant rats. | [5] |
| Dairy Cow | Oxytocin (0.2 or 0.5 IU) | IV (10, 20, 50 µg/kg) | Atosiban showed a powerful dose-dependent effect in inhibiting oxytocin-induced milk ejection. | [10] |
| Mouse | Not specified | Intraperitoneal (1 mg/kg) | Atosiban was used to antagonize the effects of oxytocin on body weight and food intake. | [17] |
Detailed Experimental Protocols
1. Oxytocin-Induced Preterm Labor Model in Non-Human Primates (Cynomolgus Monkey)
This protocol is adapted from studies evaluating the tocolytic effects of Atosiban in a controlled setting. [13][14]
-
Animal Model: Pregnant cynomolgus monkeys.
-
Surgical Preparation:
-
Under anesthesia, implant a sensor for intrauterine pressure (IUP) into the amniotic cavity.
-
Attach biopotential sensors for electromyogram (EMG) to the uterine surface.
-
Allow for a post-surgical recovery period.
-
-
Induction of Uterine Contractions:
-
Administer a continuous intravenous infusion of a low dose of oxytocin (ranging from 5-90 mU/kg/h) to induce stable, submaximal uterine contractions (15–40 mmHg). [13][14]* Atosiban Administration:
-
Once stable contractions are achieved, administer Atosiban as either an intravenous bolus or a continuous infusion at various doses to determine efficacy and duration of action.
-
-
Monitoring and Data Collection:
-
Continuously record IUP and EMG data to measure the frequency and amplitude of uterine contractions.
-
Observe the onset of action and the duration of the tocolytic effect.
-
-
Efficacy Endpoint:
This model is used to simulate inflammation-induced preterm labor. [7]
-
Animal Model: Timed-pregnant CD-1 or C57BL/6 mice.
-
Gestational Stage for Induction: Typically, induction is performed on day 14 or 16.5 of gestation. [7]* Induction Protocol:
-
Administer LPS from E. coli via intraperitoneal (i.p.) or intrauterine injection. Doses can vary depending on the LPS serotype and the desired inflammatory response. [7][8]* Atosiban Administration:
-
Administer Atosiban via a suitable route (e.g., subcutaneous or intraperitoneal injection) at a predetermined time relative to the LPS challenge.
-
-
Monitoring and Data Collection:
-
Monitor the animals for signs of labor, including delivery of pups.
-
Record the time to delivery for each animal.
-
-
Efficacy Endpoints:
-
Delay in the onset of delivery compared to a vehicle-treated control group.
-
Pup survival at birth and 24 hours post-delivery. [7] 3. Mifepristone-Induced Preterm Labor in Mice
-
This model utilizes a progesterone receptor antagonist to induce preterm labor. [7]
-
Animal Model: Timed-pregnant CD-1 or OF1 mice.
-
Gestational Stage for Induction: Preterm labor is typically induced on day 15 or 18.5 of gestation. [7]* Induction Protocol:
-
Administer a single subcutaneous injection of mifepristone. Doses can range from 30 µg to 1.20 mg/kg body weight. [7] * Control animals receive a vehicle injection.
-
-
Atosiban Administration:
-
The tocolytic agent (Atosiban) is administered at a specific time point after mifepristone injection.
-
-
Monitoring and Data Collection:
-
Closely observe the mice for the onset of labor and delivery.
-
Record the latency to delivery from the time of mifepristone administration.
-
-
Efficacy Endpoints:
-
Prolongation of gestation compared to the control group.
-
The number of live pups born.
-
References
- 1. ijrcog.org [ijrcog.org]
- 2. mims.com [mims.com]
- 3. Atosiban for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Specific Lipopolysaccharide Serotypes Induce Differential Maternal and Neonatal Inflammatory Responses in a Murine Model of Preterm Labor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Model for Inflammation-Induced Preterm Birth: The Role of Platelet-Activating Factor and Toll-Like Receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atosiban, an oxytocin receptor blocking agent: pharmacokinetics and inhibition of milk ejection in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Administration of Atosiban, an oxytocin receptor antagonist, ameliorates autistic-like behaviors in a female rat model of valproic acid-induced autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of oxytocin and antagonist antidote atosiban on body weight and food intake of female mice, Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Standard Atosiban Stock Solutions for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atosiban is a synthetic peptide that functions as a competitive antagonist of the oxytocin (B344502) and vasopressin V1a receptors[1][2]. It is widely used in research to investigate its effects on uterine contractions and associated signaling pathways[1]. In clinical settings, it is utilized as a tocolytic agent to delay premature labor[2][3]. Atosiban, a nonapeptide analogue of oxytocin, specifically inhibits the oxytocin-mediated release of inositol (B14025) trisphosphate (IP3) from the myometrial cell membrane[2]. This action prevents the subsequent release of intracellular calcium from the sarcoplasmic reticulum, leading to a reduction in uterine contraction frequency and the induction of uterine quiescence[2][3].
Proper preparation of Atosiban stock solutions is critical for ensuring the compound's stability and biological activity, leading to reliable and reproducible experimental outcomes. This document provides detailed protocols for the reconstitution, storage, and handling of lyophilized Atosiban for research applications.
Compound Information and Properties
Atosiban is typically supplied as a sterile, white, lyophilized (freeze-dried) powder[1][4]. Key properties are summarized below.
Table 1: Atosiban Compound Properties
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₄₃H₆₇N₁₁O₁₂S₂ | [2][4] |
| Molecular Weight | 994.2 g/mol | [4][5] |
| Appearance | Sterile Filtered White Lyophilized Powder | [1][4] |
| Purity | >99.0% (as determined by RP-HPLC) |[4] |
Solubility and Storage Recommendations
The stability of Atosiban is dependent on its form (lyophilized or reconstituted) and the specific storage conditions. Adherence to these guidelines is crucial to prevent degradation.
Table 2: Atosiban Solubility Data
| Solvent | Concentration | Notes | References |
|---|---|---|---|
| Sterile Water | 16.67 mg/mL (16.77 mM) | Sonication is recommended for dissolution. | [6] |
| DMSO | 16.67 mg/mL (16.77 mM) | Sonication is recommended for dissolution. |[6] |
Note: For standard research applications, reconstitution in sterile, deionized water is common and recommended for subsequent dilution into aqueous buffers or cell culture media[1][7].
Table 3: Recommended Storage Conditions for Atosiban
| Form | Storage Temperature | Duration | Notes | References |
|---|---|---|---|---|
| Lyophilized Powder | Room Temperature | Up to 3 weeks | Should be stored desiccated. | [1][4] |
| -20°C | Long-term (months to years) | Recommended for long-term storage. | [1][4][8] | |
| Reconstituted in Water | 4°C | 2-7 days | For short-term use. | [1][4] |
| -20°C | Months | For long-term use. | [1][4] |
| Reconstituted in DMSO | -80°C | Up to 1 year | For long-term use. |[6] |
For long-term storage of reconstituted solutions, adding a carrier protein (e.g., 0.1% HSA or BSA) is recommended. Always prevent freeze-thaw cycles by preparing single-use aliquots[4][7].
Experimental Protocols
Materials and Equipment
-
Lyophilized Atosiban vial
-
Sterile, deionized or distilled water (18 MΩ-cm) or anhydrous DMSO
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Protocol 1: Reconstitution of Lyophilized Atosiban
This protocol describes the preparation of a 1 mg/mL primary stock solution.
-
Equilibrate Vial: Before opening, allow the vial of lyophilized Atosiban to equilibrate to room temperature for 15-20 minutes[1].
-
Consolidate Powder: Briefly centrifuge the vial in a microcentrifuge to ensure the entire lyophilized powder is collected at the bottom[1].
-
Solvent Addition: Refer to the manufacturer's certificate of analysis for the exact mass of Atosiban provided. To prepare a 1 mg/mL stock solution, add the appropriate volume of sterile water. For example, add 1 mL of sterile water to a vial containing 1 mg of Atosiban powder[1].
-
Dissolution: Gently swirl or vortex the vial to ensure the powder is completely dissolved[1]. Avoid vigorous shaking to prevent potential peptide degradation[1]. If necessary, sonication can be used to aid dissolution[6].
-
Visual Inspection: The resulting solution should be clear and colorless. Visually inspect for any particulate matter before use[9][10].
-
Working Solutions: The primary stock solution can be used immediately or further diluted into aqueous buffers or cell culture media to prepare final working concentrations.
Protocol 2: Preparation of Aliquots for Long-Term Storage
To maintain the integrity of the stock solution and avoid repeated freeze-thaw cycles, aliquoting is essential[4][7].
-
Determine Aliquot Volume: Based on typical experimental needs, determine a suitable single-use volume for aliquots (e.g., 10 µL, 20 µL, or 50 µL).
-
Dispense Aliquots: Using a calibrated micropipette, carefully dispense the calculated volume of the primary stock solution into sterile polypropylene microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Storage: Immediately store the aliquots at -20°C or -80°C for long-term use[1][4][6].
Visualized Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the standard workflow for reconstituting and storing lyophilized Atosiban.
Atosiban Mechanism of Action: Signaling Pathway
Atosiban acts by antagonizing the Gq-coupled signaling pathway of the oxytocin receptor, thereby inhibiting downstream calcium release and muscle contraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Atosiban - Wikipedia [en.wikipedia.org]
- 3. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 6. Atosiban | Oxytocin Receptor | Vasopressin Receptor | TargetMol [targetmol.com]
- 7. ilexlife.com [ilexlife.com]
- 8. medkoo.com [medkoo.com]
- 9. medicines.org.uk [medicines.org.uk]
- 10. ec.europa.eu [ec.europa.eu]
Application Notes and Protocols for the Use of Atosiban in Uterine Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Atosiban (B549348), a competitive oxytocin (B344502)/vasopressin receptor antagonist, in in vitro uterine contraction assays. This information is intended to guide researchers in pharmacology, drug discovery, and reproductive biology in studying the effects of tocolytic agents on myometrial smooth muscle contractility.
Introduction
Atosiban is a synthetic nonapeptide analogue of oxytocin that acts as a competitive antagonist at both oxytocin (OTR) and vasopressin V1a receptors in the myometrium.[1][2][3] Its primary clinical application is as a tocolytic agent to delay imminent preterm labor.[1][3] In a research setting, Atosiban serves as a valuable tool to investigate the physiological roles of oxytocin and vasopressin in uterine contractility and to screen for novel tocolytic compounds. By blocking the binding of oxytocin to its receptor, Atosiban inhibits the downstream signaling cascade that leads to uterine contractions.[1][2][4]
The mechanism of action involves the inhibition of oxytocin-mediated release of inositol (B14025) trisphosphate (IP3) from the myometrial cell membrane.[1] This, in turn, reduces the release of intracellular calcium from the sarcoplasmic reticulum and decreases the influx of extracellular calcium through voltage-gated channels, ultimately leading to uterine muscle relaxation and quiescence.[1][5] The onset of this relaxation is rapid, with a significant reduction in uterine contractions observed within 10 minutes of administration.[1]
Key Applications
-
Tocolytic Drug Discovery: Evaluating the efficacy of novel compounds in inhibiting uterine contractions.
-
Physiological Research: Investigating the role of the oxytocin-oxytocin receptor system in parturition.[2]
-
Pharmacological Profiling: Characterizing the antagonist properties of compounds at the oxytocin receptor.
Quantitative Data Summary
The following table summarizes quantitative data on the effects of Atosiban in uterine contraction assays from various studies. This data is crucial for experimental design and for comparing the potency of novel tocolytic agents.
| Parameter | Agonist | Atosiban Concentration | Effect | Reference |
| Contraction Rate | Spontaneous | 300 µ g/min (IV infusion) | 75% decrease in mean contraction rate. | [6] |
| Contraction Frequency | Spontaneous | 300 µ g/min (IV infusion for 2 hours) | Mean decrease of 55.3% compared to 26.7% in placebo. | [7] |
| PGF2α-induced Contraction Rate | Prostaglandin F2α | 600 nM | Significant reduction. | [8] |
| PGF2α-induced Peak Amplitude | Prostaglandin F2α | 60 nM | Reduced by 43.3%. | [8] |
| PGF2α-induced Total Work Done | Prostaglandin F2α | 60 nM | Inhibited by 67.1%. | [8] |
| OT-induced Intracellular Calcium | Oxytocin (100 nM) | 600 nM | Significant inhibition of calcium increase. | [9] |
| Uterine Electrical Activity | Spontaneous | Continuous infusion (bolus followed by 0.3 mg/min then 0.1 mg/min) | Significant decrease from 3.43 ± 0.58 µW/s to 2.56 ± 0.88 µW/s after 330 minutes. | [10] |
Signaling Pathways
The following diagrams illustrate the oxytocin receptor signaling pathway and the mechanism of action of Atosiban.
Caption: Oxytocin Receptor Signaling Pathway in Myometrial Cells.
Caption: Mechanism of Action of Atosiban.
Experimental Protocols
Protocol 1: Ex Vivo Uterine Contraction Assay Using Myometrial Strips
This protocol describes the methodology for measuring isometric contractions of human myometrial tissue strips in an organ bath setup.[11][12]
1. Tissue Acquisition and Preparation:
-
Obtain fresh myometrial biopsies with informed consent from patients undergoing cesarean section.[11]
-
Transport the tissue to the laboratory in cold physiological saline solution (e.g., Krebs-Henseleit solution).
-
Dissect the myometrium into fine longitudinal strips (e.g., 7 mm long and 3 mm wide).[9]
2. Experimental Setup:
-
Mount the myometrial strips in organ baths containing a physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[11][12]
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.[12]
-
Apply a resting tension to the strips (e.g., 4 g) and allow them to equilibrate and develop spontaneous contractions for 2-3 hours.[9][11]
3. Induction of Contractions and Application of Atosiban:
-
Once stable spontaneous contractions are established, induce more robust and regular contractions by adding a submaximal concentration of an agonist like oxytocin (e.g., 1 nM) to the organ bath.[13]
-
After a stable period of agonist-induced contractions, add cumulative concentrations of Atosiban (e.g., 6 nM, 60 nM, 600 nM) to the bath at set intervals (e.g., 10-20 minutes).[9]
-
Alternatively, pre-incubate the tissue with Atosiban for a defined period before adding the agonist to assess its preventative effect.
4. Data Acquisition and Analysis:
-
Record the isometric contractions using a data acquisition system connected to the force transducers.
-
Analyze the data to determine the following parameters:
-
Frequency of contractions: Number of contractions per unit of time.
-
Amplitude (Force) of contractions: The peak force generated during each contraction.
-
Duration of contractions: The time from the beginning to the end of a single contraction.
-
Area Under the Curve (AUC): An integrated measure of the total work done by the muscle over a period of time.[14]
-
-
Calculate the percentage inhibition of the agonist-induced response for each concentration of Atosiban.
-
Construct concentration-response curves and determine the IC50 value for Atosiban.
Protocol 2: Calcium Imaging in Primary Myometrial Cells
This protocol outlines the measurement of intracellular calcium levels in cultured human myometrial smooth muscle cells.
1. Cell Culture and Dye Loading:
-
Isolate and culture primary human myometrial smooth muscle cells from tissue biopsies.
-
Plate the cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[9]
2. Experimental Procedure:
-
Mount the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Perfuse the cells with a physiological buffer.
-
Establish a baseline fluorescence reading.
-
To assess the inhibitory effect of Atosiban, pre-treat the cells with the desired concentration of Atosiban (e.g., 600 nM) for a specified duration.[9]
-
Stimulate the cells with an agonist such as oxytocin (e.g., 100 nM) or PGF2α.[9]
3. Data Acquisition and Analysis:
-
Record the changes in fluorescence intensity over time.
-
The fluorescence intensity is proportional to the intracellular calcium concentration.
-
Quantify the peak fluorescence intensity and the area under the curve of the calcium transient.
-
Compare the calcium response in Atosiban-treated cells to control (vehicle-treated) cells to determine the extent of inhibition.
Experimental Workflow Diagram
Caption: Experimental Workflow for Uterine Contraction Assay.
References
- 1. Atosiban - Wikipedia [en.wikipedia.org]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrcog.org [ijrcog.org]
- 4. What is Atosiban acetate used for? [synapse.patsnap.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of the oxytocin antagonist atosiban on preterm uterine activity in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of an oxytocin receptor antagonist (atosiban) on uterine electrical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reprocell.com [reprocell.com]
- 14. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Atosiban Dose-Response in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Atosiban (B549348), a competitive antagonist of the oxytocin (B344502) receptor (OTR), and its characterization in in vitro cell culture systems. The included protocols offer a framework for determining its dose-dependent inhibitory effects on OTR signaling.
Introduction
Atosiban is a synthetic nonapeptide analogue of oxytocin used clinically to delay imminent preterm labor.[1] Its primary mechanism of action is the competitive antagonism of the oxytocin receptor, a G-protein coupled receptor (GPCR).[2] Upon activation by oxytocin, the OTR primarily couples to Gαq/11, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[1][2] This surge in cytosolic Ca²⁺ is a critical step in myometrial cell contraction. Atosiban exerts its tocolytic effect by blocking this pathway, thereby inhibiting uterine contractions.[2]
While its primary role is antagonism of the Gαq pathway, some studies suggest Atosiban can act as a "biased agonist," potentially activating Gαi signaling pathways that can lead to other cellular responses, such as inhibition of cell growth.[3][4]
Quantitative Data Summary: Atosiban Potency
The inhibitory potency of Atosiban is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Ki). These values can vary depending on the cell line, receptor expression levels, and the specific assay used.
| Cell Type/System | Assay Type | Parameter | Reported Value (nM) |
| Human Myometrial Cells | Inhibition of Oxytocin-induced Ca²⁺ increase | IC₅₀ | 5 |
| Human Myometrial Cells | Inhibition of Oxytocin-induced Inositol Phosphate formation | Ki | 10 |
| HEK293 cells expressing OTR | OTR/Gαq coupling | IC₅₀ | Data not specified in provided search results |
| DU145 prostate cancer cells (endogenous OTR) | OTR/Gαq coupling | IC₅₀ | Data not specified in provided search results |
Note: The table is populated with data found in the cited search results. Further literature review may yield additional values for different systems.
Signaling Pathway and Experimental Visualization
The following diagrams illustrate the key signaling pathway affected by Atosiban and a typical workflow for its characterization.
Caption: Oxytocin receptor signaling pathway and point of Atosiban inhibition.
Caption: Experimental workflow for determining Atosiban IC₅₀ via calcium mobilization.
Protocol: Determination of Atosiban IC₅₀ using a Calcium Mobilization Assay
This protocol describes a method to determine the dose-response curve and IC₅₀ value of Atosiban by measuring its ability to inhibit oxytocin-induced intracellular calcium mobilization in cultured cells.
Materials and Reagents
-
Cell Line: Human myometrial cells or a recombinant cell line stably expressing the human oxytocin receptor (e.g., HEK293-OTR).
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay Plates: Black-walled, clear-bottom 96-well microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
-
Pluronic F-127: 0.01% solution in assay buffer to aid dye loading.[5]
-
Atosiban Stock Solution: High concentration stock (e.g., 10 mM) in a suitable solvent (e.g., water or DMSO), stored at -20°C.
-
Oxytocin Stock Solution: High concentration stock (e.g., 10 mM) in water, stored at -20°C.
-
Instrumentation: Fluorescence microplate reader with kinetic reading capability and appropriate filters for the chosen dye.
Experimental Procedure
Day 1: Cell Seeding
-
Harvest and count cells that are in a logarithmic growth phase.
-
Adjust cell density to an appropriate concentration (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well black-walled, clear-bottom plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and formation of a near-confluent monolayer.
Day 2: Assay Performance
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM (e.g., 3-5 µM) in Assay Buffer.[5] Add Pluronic F-127 to a final concentration of 0.01% to aid solubilization.[5]
-
Aspirate the culture medium from the wells and wash once with 100 µL of Assay Buffer.
-
Add 50 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.[5]
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. Leave 100 µL of buffer in each well.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of Atosiban in Assay Buffer. A typical concentration range might be from 1 pM to 10 µM.
-
Prepare a working solution of Oxytocin in Assay Buffer at a concentration that elicits a sub-maximal response (e.g., EC₈₀), as determined from a prior agonist dose-response experiment.
-
Add 50 µL of the diluted Atosiban solutions to the appropriate wells. For control wells, add 50 µL of Assay Buffer (for positive and negative controls).
-
Incubate for 10-20 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader and allow the temperature to equilibrate.
-
Set the instrument to kinetic read mode, measuring fluorescence every 1-2 seconds for a total of 2-3 minutes.
-
After establishing a stable baseline reading for ~20 seconds, use an automated injector to add 50 µL of the Oxytocin working solution to all wells except the negative control (add Assay Buffer instead).
-
Continue recording the fluorescence signal for the remainder of the kinetic run.
-
Data Analysis
-
Calculate Response: For each well, determine the maximum fluorescence signal change after the addition of oxytocin relative to the baseline.
-
Normalization:
-
The average response from wells with Oxytocin but no Atosiban serves as the 100% (maximum) response.
-
The average response from wells with no Oxytocin serves as the 0% (basal) response.
-
Normalize the data from the Atosiban-treated wells as a percentage of the maximum response.
-
-
Dose-Response Curve and IC₅₀ Calculation:
-
Plot the normalized response (%) against the logarithm of the Atosiban concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value. The IC₅₀ is the concentration of Atosiban that inhibits 50% of the maximal oxytocin-induced response.[6][7]
-
References
- 1. Atosiban - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxytocin Inhibits the Membrane Depolarization-Induced Increase in Intracellular Calcium in Capsaicin Sensitive Sensory Neurons: A Peripheral Mechanism of Analgesic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for High-Throughput Screening with Atosiban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atosiban (B549348) is a synthetic peptide analogue of oxytocin (B344502) and acts as a competitive antagonist at the human oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) family.[1][2] It also exhibits antagonism at the vasopressin V1a receptor.[2] Clinically, Atosiban is utilized as a tocolytic agent to halt premature labor by inhibiting oxytocin-induced uterine contractions.[1][3] Its mechanism of action involves blocking the binding of oxytocin to its receptor, thereby preventing the activation of the Gαq and Gαi signaling pathways.[4][5] This blockade inhibits the production of inositol (B14025) trisphosphate (IP3) and the subsequent release of intracellular calcium, leading to myometrial relaxation.[1] Understanding the interaction of Atosiban with the OTR and its downstream signaling is crucial for the discovery and development of novel tocolytic agents and for elucidating the role of the oxytocin system in various physiological processes.
High-throughput screening (HTS) provides a rapid and efficient means to identify and characterize novel ligands for the OTR. This document provides detailed application notes and protocols for various HTS assays amenable to the study of Atosiban and other OTR modulators.
Atosiban Quantitative Data Summary
The following tables summarize key quantitative data for Atosiban obtained from various in vitro assays. This information is essential for assay design, validation, and data interpretation.
| Assay Type | Parameter | Value | Cell Line/System |
| Competition Binding Assay | Kᵢ (nM) | 71.5 ± 21.2 | HEK293 cells expressing human OTR |
| Calcium Mobilization Assay | IC₅₀ (nM) | 5 | Myometrial cells |
| G-protein Activation (Gαi3) | EC₅₀ (nM) | 2,800 ± 1,035 | HEK293 cells co-expressing OTR and Gαi3 |
| β-Arrestin Recruitment | Activity | No recruitment observed | HEK293 cells |
Signaling Pathways and Experimental Workflows
To facilitate the understanding of the experimental designs, the following diagrams illustrate the key signaling pathway and a general experimental workflow for HTS with Atosiban.
References
- 1. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel HPLC method for analysis of atosiban and its five related substances in atosiban acetate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atosiban | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 4. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Preclinical Evaluation of Atosiban: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical assessment of Atosiban (B549348), a competitive oxytocin (B344502)/vasopressin receptor antagonist used in the management of preterm labor.[1] This document outlines detailed protocols for key in vitro and in vivo experiments to characterize the efficacy and mechanism of action of Atosiban.
Introduction to Atosiban
Atosiban is a synthetic nonapeptide analogue of oxytocin that acts as a competitive antagonist at both oxytocin and vasopressin V1a receptors.[2] Its primary clinical application is to inhibit uterine contractions and delay imminent preterm birth.[2][3] The mechanism of action involves blocking the binding of oxytocin to its receptors on myometrial cells, which in turn prevents the downstream signaling cascade that leads to increased intracellular calcium and subsequent uterine muscle contraction.[4]
Key Preclinical Assays for Atosiban Evaluation
A thorough preclinical evaluation of Atosiban should include a combination of in vitro and in vivo models to assess its tocolytic (uterine-relaxing) activity and to elucidate its mechanism of action.
In Vitro Uterine Tissue Contractility Assay
This assay directly measures the effect of Atosiban on the contractility of isolated uterine muscle strips, providing a physiologically relevant model to quantify its inhibitory potency.[5]
Intracellular Calcium ([Ca²⁺]i) Measurement
This experiment quantifies the effect of Atosiban on intracellular calcium levels in myometrial cells, a key downstream event in oxytocin receptor signaling.[4]
In Vivo Models of Preterm Labor
Animal models are crucial for evaluating the efficacy of Atosiban in a whole-organism context. Commonly used models involve the induction of preterm labor in mice using agents like lipopolysaccharide (LPS) to mimic inflammation-induced preterm birth or RU486 (mifepristone) to induce progesterone (B1679170) withdrawal.[6]
Data Presentation
Quantitative data from the preclinical evaluation of Atosiban should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Efficacy of Atosiban on Uterine Contractions
| Parameter | Value | Species/Tissue | Agonist | Reference |
| IC₅₀ (Oxytocin-induced contractions) | ~10 nM | Human myometrium | Oxytocin | [7] |
| Inhibition of PGF₂α-induced contractions (at 600 nM) | Significant reduction | Human myometrium | Prostaglandin F₂α | [8] |
| Inhibition of spontaneous contractions | Dose-dependent | Human myometrium | - | [9] |
Table 2: Effect of Atosiban on Intracellular Calcium ([Ca²⁺]i)
| Parameter | Observation | Cell Type | Agonist | Reference |
| Oxytocin-induced [Ca²⁺]i increase | Significantly suppressed | Human myometrial cells | Oxytocin | [4] |
| PGF₂α-induced [Ca²⁺]i increase | Suppressed (43.2% decrease) | Human myometrial cells | Prostaglandin F₂α | [4] |
Table 3: In Vivo Efficacy of Atosiban in a Mouse Model of Preterm Labor (Mifepristone-induced)
| Atosiban Dose | Outcome | Mouse Strain | Reference |
| 1.76 mg/kg | Delayed timing of delivery | CD-1 | [6] |
| 3.5 mg/kg | Delayed timing of delivery | CD-1 | [6] |
| 6.5 mg/kg + 1.76 mg/kg (combination with mundulone) | Reduced preterm birth rates | CD-1 | [6] |
Experimental Protocols
Protocol: In Vitro Uterine Tissue Contractility Assay
This protocol details the methodology for assessing the effect of Atosiban on isolated uterine tissue contractions.[1][5]
Materials:
-
Fresh uterine tissue (e.g., from biopsies obtained during cesarean section with informed consent)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)
-
Oxytocin
-
Atosiban
-
Organ bath system with force transducers
-
Data acquisition system
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Immediately place the fresh uterine tissue in cold Krebs-Henseleit solution.
-
Dissect the myometrium into longitudinal strips (approximately 2 mm x 10 mm).
-
-
Mounting:
-
Mount the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the strip to a fixed hook and the other to a force transducer.
-
Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for at least 60-90 minutes, during which spontaneous contractions should develop.
-
-
Experimentation:
-
Record baseline spontaneous contractions for a stable period (e.g., 30 minutes).
-
To study the effect on agonist-induced contractions, add a submaximal concentration of oxytocin (e.g., 1 nM) to the organ bath to induce stable, rhythmic contractions.
-
Once stable contractions are achieved, add Atosiban in a cumulative, concentration-dependent manner (e.g., 1 nM to 1 µM) to the organ bath.
-
Record the changes in the force and frequency of contractions for at least 20-30 minutes at each concentration.
-
-
Data Analysis:
-
Measure the amplitude (force) and frequency of contractions.
-
Calculate the area under the curve (AUC) as an integrated measure of contractility.
-
Normalize the data to the baseline contractions before the addition of Atosiban.
-
Plot concentration-response curves and calculate the IC₅₀ value for Atosiban.
-
Protocol: Intracellular Calcium ([Ca²⁺]i) Measurement using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium in response to Atosiban.[10][11][12][13]
Materials:
-
Cultured human myometrial smooth muscle cells
-
Cell culture medium (e.g., DMEM)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Oxytocin
-
Atosiban
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Culture:
-
Culture human myometrial cells on glass coverslips until they reach 70-80% confluency.
-
-
Fura-2 AM Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells twice with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the dye for an additional 30 minutes at room temperature.
-
-
Calcium Imaging:
-
Mount the coverslip onto the microscope stage in a perfusion chamber.
-
Perfuse the cells with HBSS.
-
Excite the cells alternately with light at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (340/380).
-
Perfuse the cells with a solution containing Atosiban at the desired concentration and record any changes in the baseline ratio.
-
Following Atosiban incubation, stimulate the cells with an agonist (e.g., 100 nM Oxytocin) to induce a calcium response and record the changes in the fluorescence ratio.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Quantify the peak amplitude of the calcium response to oxytocin in the presence and absence of Atosiban.
-
Mandatory Visualizations
Signaling Pathway
Caption: Oxytocin signaling pathway and the inhibitory action of Atosiban.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation of Atosiban.
References
- 1. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrcog.org [ijrcog.org]
- 3. Atosiban for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 11. hellobio.com [hellobio.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Reconstituting Lyophilized Atosiban in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atosiban (B549348) is a synthetic nonapeptide that functions as a competitive antagonist of the oxytocin (B344502) and vasopressin V1a receptors.[1][2] It is a critical tool in research for investigating uterine contractions, preterm labor, and associated signaling pathways.[1][3] This document provides detailed protocols for the proper reconstitution, storage, and handling of lyophilized Atosiban to ensure its stability and biological activity for reliable and reproducible experimental outcomes.
Physicochemical Properties and Mechanism of Action
Atosiban is a white, sterile, freeze-dried powder.[3] Its primary mechanism of action involves blocking the binding of oxytocin to its receptor on the myometrium. This inhibition prevents the oxytocin-stimulated production of inositol (B14025) trisphosphate (IP3), a key step in the signaling cascade that leads to an increase in intracellular calcium and subsequent uterine muscle contractions.[2][4]
Interestingly, Atosiban also exhibits biased agonism at the oxytocin receptor. While it antagonizes the Gq protein-coupled pathway responsible for contractions, it acts as an agonist for the Gi protein-coupled pathway.[4][5] This agonistic activity can trigger pro-inflammatory responses and inhibit cell proliferation, an important consideration for in-vitro studies.[4][6]
Data Presentation
Atosiban Storage and Stability
Proper storage is crucial to maintain the integrity of Atosiban. The stability of the compound varies depending on whether it is in lyophilized or reconstituted form.[1][3]
| Form | Storage Temperature | Duration | Notes |
| Lyophilized | Room Temperature | Up to 3 weeks | Should be stored desiccated.[1][3] |
| -18°C to -20°C | Long-term (months to years) | Recommended for long-term storage.[1][3] | |
| Reconstituted | 4°C (refrigerator) | 2-7 days | For short-term storage.[1][3] |
| -18°C to -20°C | For future use | Recommended for long-term storage. Avoid freeze-thaw cycles. For extended storage, the addition of a carrier protein (0.1% HSA or BSA) is advised.[1][3] |
In Vitro Working Concentrations
The optimal working concentration of Atosiban is application-dependent. The following table provides a range of concentrations reported in the literature for various in-vitro assays.
| Application | Cell Type | Concentration Range | Reference |
| Inhibition of Oxytocin-Induced Ca2+ Increase | Myometrial cells | IC50 = 5 nM | |
| Inhibition of Myometrial Contractions | Human myometrial strips | 1 µg/mL - 500 µg/mL | [2] |
| Human myometrial cells | 60 nM - 600 nM | [6] | |
| Cell Growth Inhibition | HEK293, MDCK, DU145 cells | Micromolar range | [7] |
| Pro-inflammatory Pathway Activation | Human amnion cells | 10 µM | [6] |
| Inhibition of PGF2α-induced responses | Human myometrial cells | 60 nM - 600 nM | [6] |
In Vivo Dosage Regimens
Dosages for in-vivo studies vary significantly by animal model and research question. The following are examples from published research.
| Animal Model | Dosage | Administration Route | Reference |
| Mice | 1 mg/kg | Intraperitoneal | [5] |
| Dairy Cows | 5, 10, 20, and 50 µg/kg | Intravenous | [4] |
| Baboons | 6 µg/kg/min | Intravenous infusion | [3] |
| Humans (Clinical) | Initial 6.75 mg bolus, followed by a 300 µ g/min infusion for 3 hours, then 100 µ g/min . | Intravenous | [1][8] |
Experimental Protocols
Reconstitution of Lyophilized Atosiban
Materials:
-
Vial of lyophilized Atosiban
-
Sterile, deionized or distilled water (18 MΩ-cm)[1]
-
Sterile polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Equilibrate the vial of lyophilized Atosiban to room temperature before opening.[1]
-
Briefly centrifuge the vial to ensure the powder is collected at the bottom.[1]
-
Refer to the manufacturer's certificate of analysis for the precise amount of Atosiban in the vial.
-
Carefully open the vial and add the appropriate volume of sterile water to achieve a recommended initial stock concentration of not less than 100 µg/mL.[9] For example, to prepare a 1 mg/mL stock solution from 1 mg of lyophilized powder, add 1 mL of sterile water.
-
Gently swirl or vortex the vial to ensure the complete dissolution of the powder. Avoid vigorous shaking , as this can cause degradation of the peptide.[1]
-
Once dissolved, the Atosiban solution is ready for use in your experiments or for further dilution into aqueous buffers or cell culture media.
In Vitro Assay for Inhibition of Oxytocin-Induced Uterine Contractions
This protocol is a general guideline for using isolated uterine tissue.
Materials:
-
Isolated myometrial strips from a suitable animal model or human tissue.
-
Physiological salt solution (e.g., Krebs-Henseleit buffer), gassed with 95% O2/5% CO2 and maintained at 37°C.
-
Organ bath setup with isometric force transducers.
-
Oxytocin solution.
-
Reconstituted Atosiban stock solution.
Protocol:
-
Mount the myometrial strips in the organ baths containing the physiological salt solution.
-
Allow the tissues to equilibrate until regular spontaneous contractions are observed.
-
Induce sustained contractions by adding a known concentration of oxytocin to the bath.
-
Once a stable contractile response to oxytocin is achieved, add Atosiban in a cumulative, dose-dependent manner (e.g., from 1 µg/mL to 500 µg/mL).[2]
-
Record the changes in the frequency and amplitude of contractions after the addition of each concentration of Atosiban.
-
Calculate the inhibitory effect of Atosiban on oxytocin-induced contractions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Dissolution | Insufficient mixing or low temperature. | Gently warm the solution to 37°C and continue to gently agitate. Do not sonicate vigorously. |
| Precipitation in Media | High concentration of Atosiban in media with high salt content. | Prepare a more dilute stock solution and add it slowly to the media while mixing. |
| Loss of Activity | Improper storage, multiple freeze-thaw cycles, or vigorous shaking. | Aliquot the reconstituted stock solution into single-use volumes and store at -20°C or below. Avoid repeated freezing and thawing. Handle the solution gently during preparation. |
| Inconsistent Results | Inaccurate pipetting of viscous stock solution or degradation of the compound. | Use positive displacement pipettes for viscous solutions. Prepare fresh dilutions from a properly stored stock for each experiment. |
Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Atosiban, an oxytocin receptor blocking agent: pharmacokinetics and inhibition of milk ejection in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of oxytocin and antagonist antidote atosiban on body weight and food intake of female mice, Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Atosiban in the Study of Oxytocin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atosiban (B549348) is a synthetic nonapeptide analog of oxytocin (B344502) that acts as a competitive antagonist at the oxytocin receptor (OTR).[1] It also exhibits antagonistic properties at the vasopressin V1a receptor.[2] Due to its ability to inhibit oxytocin-induced uterine contractions, Atosiban is clinically used as a tocolytic agent to manage preterm labor.[1][3] In the realm of research, Atosiban serves as a critical pharmacological tool to elucidate the complex signaling pathways mediated by the oxytocin receptor. These pathways are implicated in a wide range of physiological processes beyond parturition, including social behavior, anxiety, and memory.[4]
This document provides detailed application notes and experimental protocols for utilizing Atosiban to investigate oxytocin signaling. It is intended to guide researchers in designing and executing experiments to probe the molecular mechanisms of oxytocin receptor function and to explore the therapeutic potential of OTR modulation.
Mechanism of Action
Oxytocin binding to its G-protein coupled receptor (GPCR), the OTR, primarily activates the Gq/11 signaling cascade.[5] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i), a key event leading to smooth muscle contraction.[1][6]
Atosiban competitively binds to the oxytocin receptor, thereby preventing oxytocin from initiating this signaling cascade and the subsequent rise in intracellular calcium.[6][7] Interestingly, some studies suggest that Atosiban can act as a "biased agonist." While it antagonizes the Gq-mediated pathway, it may simultaneously act as an agonist on the Gi-mediated pathway, leading to the activation of downstream effectors such as the ERK1/2 MAP kinase pathway.[4][8] This biased agonism opens up avenues for investigating the differential roles of Gq and Gi signaling in OTR function.
Data Presentation
The following table summarizes key quantitative data for Atosiban, providing a reference for experimental design and data interpretation.
| Parameter | Value | Species/Cell Type | Comments | Reference(s) |
| Binding Affinity (Ki) | 76.4 nM | Human recombinant OTR | Competitive radioligand binding assay. | [9] |
| IC50 (Ca2+ mobilization) | 5 nM | Human myometrial cells | Inhibition of oxytocin-induced intracellular calcium increase. | [8] |
| Inhibition Constant (Ki) | 10 nmol/L | Human myometrial cells | Inhibition of oxytocin-induced myometrial activation. | [5] |
Mandatory Visualizations
Oxytocin Signaling Pathway and Atosiban's Mechanism of Action
Caption: Atosiban competitively antagonizes the Gq pathway while acting as a biased agonist on the Gi pathway.
Experimental Workflow: Investigating Atosiban's Effect on Oxytocin-Induced Signaling
Caption: A typical workflow for studying Atosiban's effects on oxytocin signaling in vitro.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of Atosiban for the oxytocin receptor.
Materials:
-
Cell membranes expressing the human oxytocin receptor (e.g., from CHO or HEK293 cells)
-
[3H]-Oxytocin (Radioligand)
-
Atosiban
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (GF/C)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the oxytocin receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.[10]
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes + [3H]-Oxytocin + Assay Buffer.
-
Non-specific Binding: Cell membranes + [3H]-Oxytocin + excess unlabeled Oxytocin (e.g., 1 µM).
-
Competition: Cell membranes + [3H]-Oxytocin + serial dilutions of Atosiban.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold Wash Buffer.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Atosiban.
-
Determine the IC50 value (the concentration of Atosiban that inhibits 50% of specific [3H]-Oxytocin binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-Oxytocin and Kd is its dissociation constant.[10]
-
Intracellular Calcium Flux Assay
Objective: To measure the inhibitory effect of Atosiban on oxytocin-induced intracellular calcium mobilization.
Materials:
-
Human myometrial cells (primary or cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Oxytocin
-
Atosiban
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate human myometrial cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Treatment and Measurement:
-
Add HBSS containing various concentrations of Atosiban to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence microplate reader and begin recording baseline fluorescence.
-
Add a solution of oxytocin to each well to achieve a final concentration that elicits a submaximal response (e.g., EC80).
-
Continue recording the fluorescence intensity over time to measure the calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the baseline fluorescence.
-
Plot the normalized fluorescence response against the concentration of Atosiban to generate a dose-response curve and calculate the IC50 value.
-
Western Blot for ERK1/2 Phosphorylation
Objective: To investigate the effect of Atosiban on the activation (phosphorylation) of ERK1/2, a downstream effector in the Gi signaling pathway.
Materials:
-
Human myometrial cells
-
Serum-free cell culture medium
-
Oxytocin
-
Atosiban
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with Atosiban, Oxytocin, or a combination for the desired time points (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the phospho-ERK1/2 antibodies.
-
Re-probe the membrane with the primary antibody against total-ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.
-
In Vivo Mouse Model of Preterm Labor
Objective: To evaluate the efficacy of Atosiban in delaying preterm labor in a mouse model.
Materials:
-
Pregnant CD-1 mice (e.g., gestational day 15)
-
Mifepristone (B1683876) (to induce preterm labor)
-
Atosiban
-
Vehicle control (e.g., saline)
-
Subcutaneous injection supplies
Procedure:
-
Induction of Preterm Labor: On gestational day 15, administer mifepristone to the pregnant mice to induce preterm labor.[2]
-
Treatment:
-
Monitor the mice for signs of labor.
-
Once labor is established, administer Atosiban (e.g., 1.76 or 3.5 mg/kg) or vehicle via subcutaneous injection.[2]
-
-
Monitoring and Outcome Measures:
-
Continuously monitor the mice for the time of delivery of the first pup.
-
Record the number of pups born and their viability.
-
The primary endpoint is the delay in delivery time in the Atosiban-treated group compared to the vehicle-treated group.
-
-
Data Analysis:
-
Use survival analysis (e.g., Kaplan-Meier curves) to compare the time to delivery between the treatment groups.
-
Compare the number of live births and pup survival rates between the groups.
-
Ex Vivo Uterine Contraction Assay
Objective: To measure the dose-dependent inhibitory effect of Atosiban on oxytocin-induced contractions of isolated uterine tissue.
Materials:
-
Uterine tissue from pregnant women (obtained during cesarean section) or from pregnant animal models.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.
-
Organ bath system with force-displacement transducers.
-
Oxytocin
-
Atosiban
Procedure:
-
Tissue Preparation:
-
Dissect myometrial strips of a standardized size (e.g., 2 x 2 x 10 mm) from the uterine tissue.[1]
-
Mount the strips in the organ baths containing physiological salt solution at 37°C.
-
-
Equilibration and Spontaneous Contractions:
-
Allow the tissue to equilibrate under a resting tension until spontaneous contractions are stable.
-
-
Oxytocin Stimulation:
-
Add oxytocin to the bath to induce stable, rhythmic contractions.
-
-
Atosiban Treatment:
-
Once stable oxytocin-induced contractions are achieved, add increasing concentrations of Atosiban to the bath in a cumulative manner.
-
Record the contractile activity (frequency and amplitude) for a set period after each addition.
-
-
Data Analysis:
-
Measure the frequency and amplitude of contractions at each Atosiban concentration.
-
Calculate the area under the curve (AUC) as a measure of total contractile activity.
-
Plot the inhibition of contraction parameters against the log concentration of Atosiban to generate dose-response curves and determine the IC50.[7]
-
References
- 1. Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Atosiban Technical Support Center: Solubility and Handling Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive technical information regarding the solubility, handling, and mechanism of action of Atosiban.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when working with Atosiban in a laboratory setting.
Q1: My Atosiban powder won't dissolve completely in PBS. What should I do?
A1: Atosiban has limited solubility in aqueous buffers like PBS at neutral pH. Direct dissolution in PBS is not recommended for high concentrations. It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental buffer.
Q2: I've dissolved Atosiban in DMSO, but it precipitates when I dilute it into my PBS-based cell culture medium. How can I prevent this?
A2: Precipitation upon dilution is a common issue when the final concentration in the aqueous buffer exceeds the compound's solubility limit. To avoid this:
-
Ensure the final DMSO concentration is low. For most cell-based assays, the final DMSO concentration should be less than 0.5%, and ideally ≤ 0.1%, as higher concentrations can be cytotoxic.
-
Perform serial dilutions. Instead of a single large dilution, perform one or more intermediate dilution steps.
-
Warm the aqueous buffer. Gently warming your PBS or culture medium to 37°C before adding the DMSO stock can help improve solubility.
-
Add the stock solution to the buffer while vortexing. This ensures rapid and even distribution of the compound, preventing localized high concentrations that can lead to precipitation.
Q3: How should I store my Atosiban powder and stock solutions?
A3:
-
Powder: Store the lyophilized powder at -20°C, desiccated, and protected from light. Under these conditions, it should be stable for at least three years.[1]
-
DMSO Stock Solutions: Prepare single-use aliquots and store them at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is recommended to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, solutions may be kept at 2-8°C for up to seven days, though stability should be verified for your specific experimental conditions.[3]
Q4: Can I sonicate or heat Atosiban to aid dissolution?
A4: Yes, gentle warming (e.g., to 60°C) and sonication can be used to aid the dissolution of Atosiban, particularly in DMSO.[1][2][3] However, be cautious with heating as prolonged exposure to high temperatures can degrade the peptide.
Atosiban Solubility Data
The solubility of Atosiban can vary slightly between different batches and suppliers. The data below is a consolidated summary from various sources.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | 14 - 16.67 mg/mL | ~14.08 - 16.77 mM | [1][4] |
| PBS (pH 7.2) | 5 - 100 mg/mL | ~5.03 - 100.58 mM | [2][4] |
| Water | 16.67 - 50 mg/mL | ~16.77 - 50.29 mM | [1][5] |
*Note: There is significant variability in the reported solubility of Atosiban in aqueous solutions like PBS and water. The higher values (e.g., 100 mg/mL) may represent specific formulations or conditions. Researchers should empirically determine the solubility limit for their specific application and batch of Atosiban.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Atosiban Stock Solution in DMSO
This protocol describes the preparation of a concentrated primary stock solution.
-
Calculation: Atosiban has a molecular weight of approximately 994.2 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 994.2 g/mol * 1000 mg/g = 9.94 mg
-
-
Weighing: Accurately weigh out 9.94 mg of Atosiban powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming or brief sonication can be applied if necessary.
-
Storage: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution by Dilution in PBS
This protocol details the dilution of the DMSO stock into an aqueous buffer for a final experimental concentration.
-
Thaw Stock: Thaw a single aliquot of the 10 mM Atosiban DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock (e.g., 1 mM) by diluting the 10 mM primary stock with 100% DMSO.
-
Example: To make 100 µL of a 1 mM intermediate stock, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.
-
-
Final Dilution: Add the required volume of the stock or intermediate solution to pre-warmed (37°C) PBS or culture medium while vortexing to achieve the final desired concentration.
-
Example: To prepare 1 mL of a 10 µM working solution from a 1 mM intermediate stock, add 10 µL of the 1 mM stock to 990 µL of PBS (a 1:100 dilution). The final DMSO concentration will be 0.1%.
-
Diagrams and Workflows
The following diagrams illustrate the experimental workflow for preparing Atosiban solutions and its mechanism of action.
Caption: Workflow for preparing Atosiban stock and working solutions.
Caption: Atosiban's mechanism as an oxytocin receptor antagonist.
References
- 1. Atosiban | Oxytocin Receptor | Vasopressin Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ≥98% (HPLC), oxytocin receptor antagonist, lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Atosiban | Oxytocin Receptors | Tocris Bioscience [tocris.com]
Atosiban Stability in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Atosiban (B549348) in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Atosiban?
A1: Proper storage is crucial to maintain the integrity of Atosiban. For lyophilized powder, long-term storage at -20°C is recommended.[1] It is stable for up to three weeks at room temperature.[1] Once reconstituted, the solution should be stored at 4°C for 2-7 days.[1] For extended storage of the reconstituted solution, it is advisable to add a carrier protein, such as 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA), and store it at -18°C or below.[1] The commercial formulation of Atosiban for infusion should be stored in a refrigerator at 2°C to 8°C and protected from light.[2]
Q2: How should I prepare an aqueous solution of Atosiban?
A2: To prepare an aqueous solution, it is recommended to reconstitute the lyophilized Atosiban powder in sterile, high-purity water (18MΩ-cm) to a concentration of at least 100 µg/mL.[1] This stock solution can then be further diluted with other aqueous solutions as required for your experiment.[1] For cell culture experiments, the reconstituted solution can be diluted in appropriate physiological buffers or cell culture media.
Q3: What is the solubility of Atosiban in aqueous solutions?
A3: Atosiban is reported to be soluble in water up to 50 mg/mL.[3] However, for practical laboratory use, reconstituting to a concentration of at least 100 µg/mL in sterile water is a common starting point.[1] If you encounter solubility issues, especially at higher concentrations, consider using a small amount of an organic co-solvent like DMSO initially, followed by dilution with the desired aqueous buffer.
Q4: What factors can affect the stability of Atosiban in aqueous solutions?
A4: As a peptide, Atosiban's stability in aqueous solutions is influenced by several factors, including:
-
pH: Peptide stability is often pH-dependent. While specific data for Atosiban is limited, a study on a similar peptide, Cetrorelix Acetate (B1210297), showed greater degradation under alkaline conditions (18.9% degradation) compared to acidic conditions (5.8% degradation).[4]
-
Temperature: Higher temperatures accelerate degradation. The same study on Cetrorelix Acetate showed 1.4% degradation under thermal stress.[4]
-
Oxidation: The presence of oxidizing agents can lead to the formation of oxidation products. A patent for Atosiban synthesis describes the formation of impurities A and B, which are oxidized forms of the molecule.[5]
-
Light: Exposure to light can cause photolytic degradation. It is recommended to store Atosiban solutions protected from light.[2]
-
Enzymatic Degradation: In biological samples or cell culture media containing proteases, enzymatic degradation can occur.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness of Atosiban Solution
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Ensure the initial reconstitution is done in high-purity water. If using buffers, check the pH and ionic strength, as these can affect solubility. For high concentrations, a small amount of DMSO can be used for initial dissolution before diluting with your aqueous buffer. |
| Aggregation | Peptides can aggregate over time, especially at high concentrations or after freeze-thaw cycles.[6] Prepare fresh solutions and avoid repeated freezing and thawing. If aggregation is suspected, the solution can be centrifuged to remove aggregates before use, though this will reduce the effective concentration. |
| Buffer Incompatibility | Certain buffer components may interact with Atosiban, leading to precipitation. If the problem persists, try a different buffer system. |
Issue 2: Loss of Atosiban Activity in Experiments
| Possible Cause | Troubleshooting Step |
| Chemical Degradation | Prepare fresh solutions for each experiment. Avoid storing solutions at room temperature for extended periods. Ensure the pH of your experimental buffer is within a stable range for Atosiban. Based on data from similar peptides, a slightly acidic to neutral pH may be preferable to alkaline conditions.[4] |
| Adsorption to Surfaces | Peptides can adsorb to plasticware. Using low-protein-binding tubes and pipette tips can help minimize this issue. The addition of a carrier protein (e.g., 0.1% BSA) can also reduce non-specific binding. |
| Enzymatic Degradation (in biological samples) | If working with serum or cell lysates, consider adding protease inhibitors to your samples to prevent enzymatic degradation of Atosiban. |
| Oxidation | If oxidative degradation is a concern, consider degassing your buffers or working in an oxygen-depleted environment. |
Issue 3: Unexpected Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Degradation Products | Unexpected peaks may correspond to degradation products of Atosiban. Compare the chromatogram of a freshly prepared standard to your sample. A forced degradation study (see Experimental Protocols section) can help identify potential degradation product peaks. |
| Impurities from Synthesis | The presence of impurities from the synthesis process is possible. A patent for Atosiban describes several potential impurities.[5] If possible, obtain a high-purity standard for comparison. |
| Contamination | Ensure all solvents, buffers, and vials are clean and free of contaminants. Run a blank injection to rule out contamination from the HPLC system or solvents. |
| Column Issues | Poor peak shape or ghost peaks can be due to column contamination or degradation. Flush the column according to the manufacturer's instructions or try a new column. |
Data Presentation
Table 1: Summary of Atosiban Storage and Solution Stability
| Form | Storage Condition | Duration | Reference |
| Lyophilized Powder | -20°C | Long-term | [1] |
| Lyophilized Powder | Room Temperature | Up to 3 weeks | [1] |
| Reconstituted in Water | 4°C | 2-7 days | [1] |
| Reconstituted with Carrier Protein (0.1% HSA/BSA) | ≤ -18°C | Long-term | [1] |
| Commercial Formulation (Vials) | 2°C - 8°C (Protected from light) | As per expiry | [2] |
| Diluted for Infusion | Room Temperature | Within 24 hours |
Table 2: Potential Degradation Products of Atosiban
| Impurity/Degradation Product | Description | Potential Cause | Reference |
| Impurity A | Oxidized form of Atosiban | Oxidation | [5] |
| Impurity B | Oxidized form of Atosiban | Oxidation | [5] |
| Impurity C, D, E | Process-related impurities | Synthesis | [5] |
| Racemization Products | Change in stereochemistry | pH stress (acidic or alkaline) | [4] |
| Deamidation Products | Loss of an amide group | pH stress | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Atosiban
This protocol is designed to intentionally degrade Atosiban under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.
1. Materials:
-
Atosiban powder
-
High-purity water
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phases
2. Procedure:
-
Acid Hydrolysis: Dissolve Atosiban in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Alkaline Hydrolysis: Dissolve Atosiban in 0.1 M NaOH and incubate at room temperature for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve Atosiban in a 3% H₂O₂ solution and incubate at room temperature for a defined period.
-
Thermal Degradation: Dissolve Atosiban in high-purity water and incubate at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic Degradation: Expose a solution of Atosiban in high-purity water to a light source (e.g., UV lamp) for a defined period.
-
Control Sample: Prepare a solution of Atosiban in high-purity water and store it at 4°C, protected from light.
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method at each time point.
-
Monitor for the appearance of new peaks and the decrease in the area of the main Atosiban peak.
Protocol 2: Stability-Indicating HPLC Method for Atosiban
This is an example of an HPLC method that can be used to separate Atosiban from its potential degradation products. Method optimization may be required based on the specific HPLC system and column used.
-
Column: Inertsil ODS-2 (or equivalent C18 column)
-
Mobile Phase A: Water (pH adjusted to 3.2 with trifluoroacetic acid) : acetonitrile (B52724) : methanol (B129727) (77:14:9, v/v/v)[7]
-
Mobile Phase B: Acetonitrile : methanol (65:35, v/v)[7]
-
Gradient: A suitable gradient program should be developed to ensure the separation of all peaks.
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 35°C[7]
-
Detection Wavelength: 220 nm[7]
-
Injection Volume: 20 µL
Mandatory Visualization
Caption: Atosiban's dual mechanism of action on the oxytocin receptor.
Caption: Workflow for a forced degradation study of Atosiban.
Caption: A logical approach to troubleshooting Atosiban-related experimental issues.
References
- 1. Atosiban|Atosiban [novateinbio.com]
- 2. medicines.org.uk [medicines.org.uk]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105949283A - Atosiban acetate impurities and preparation and detection methods - Google Patents [patents.google.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel HPLC method for analysis of atosiban and its five related substances in atosiban acetate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Atosiban HPLC Technical Support Center: Troubleshooting Poor Peak Shape
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to poor peak shape during the HPLC analysis of Atosiban (B549348).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for Atosiban?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue in HPLC. For a peptide like Atosiban, the primary causes often involve secondary interactions with the stationary phase.[1][2][3]
-
Silanol (B1196071) Interactions: Residual, unbonded silanol groups (Si-OH) on the surface of silica-based columns are a major contributor.[2] Atosiban, a basic compound, can interact strongly with these acidic silanol sites, leading to multiple retention mechanisms and a tailing peak.[1][3] This effect is more pronounced at mid-range pH levels where silanols are ionized.[1]
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of Atosiban, causing peak asymmetry.[1][4] Operating at a pH close to the analyte's pKa is a common reason for poor peak shape.
-
Column Contamination: Accumulation of contaminants from samples or solvents on the column can create active sites that cause tailing.[5]
-
Column Overload: Injecting too much sample can saturate the column, leading to mass overload and peak tailing.[4][6]
Q2: My Atosiban peak is fronting. What should I investigate?
Peak fronting, where the first half of the peak is broader, is less common than tailing but can still occur.
-
Concentration Overload: This is a frequent cause of fronting, where the sample concentration is too high for the analytical column's capacity.[4]
-
Poor Sample Solubility: If Atosiban is not fully dissolved in the sample solvent or if the sample solvent is significantly stronger than the mobile phase, it can lead to a distorted, fronting peak.[2][5]
-
Column Collapse or Void: Physical damage to the column packing, such as a void at the inlet, can disrupt the sample band and cause fronting.[7] This can happen due to rapid pressure changes or using a mobile phase pH that dissolves the silica (B1680970) support (typically pH > 8).[7]
Q3: I'm observing split peaks for Atosiban. What's the cause?
Split peaks are often indicative of a disruption in the sample path.
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or system wear can clog the inlet frit of the column, causing the sample flow to be unevenly distributed.[8]
-
Column Void or Channeling: A void at the head of the column or channeling within the packed bed can cause the sample to travel through different paths, resulting in a split or misshapen peak.[7]
-
Sample Solvent Mismatch: Injecting a sample in a solvent that is much stronger (more non-polar in reversed-phase) than the mobile phase can cause the peak to split.
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
If you are experiencing peak tailing with Atosiban, follow this systematic approach to identify and resolve the issue.
Step 1: Diagnose the Scope of the Problem Observe if the tailing affects only the Atosiban peak or all peaks in the chromatogram.
-
All Peaks Tailing: Suggests a system-wide issue like a partially blocked frit or extra-column volume.[1][8]
-
Only Atosiban Peak Tailing: Points to a chemical interaction between Atosiban and the stationary phase.
Step 2: Optimize the Mobile Phase The mobile phase composition is critical for controlling peak shape, especially for peptides.
-
Adjust pH: To minimize interactions with acidic silanol groups, lower the mobile phase pH. A pH of around 3.2 has been shown to be effective for Atosiban analysis, as it ensures that most silanol groups are protonated and less interactive.[9][10] Using a buffer, such as phosphate (B84403) or trifluoroacetic acid (TFA), is crucial to maintain a stable pH.[9][10][11]
-
Increase Buffer Strength: If the buffer concentration is too low (e.g., <10 mM), it may not be sufficient to control the pH at the column surface.[6] Try increasing the buffer concentration.
Step 3: Evaluate the Column
-
Use an End-Capped Column: Modern, high-purity silica columns that are properly end-capped are designed to minimize exposed silanols.[1] If you are using an older "Type A" silica column, switching to a modern equivalent can significantly improve peak shape.[2]
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) for reversed-phase) to remove strongly retained compounds.[6]
-
Replace the Guard Column/Column: If a guard column is installed, remove it to see if the tailing resolves. If it does, the guard column is the source of the problem. If tailing persists, the analytical column itself may be degraded and require replacement.[8]
Step 4: Check Injection Parameters
-
Reduce Sample Mass: To check for column overload, dilute the sample by a factor of 10 and reinject. If the peak shape improves and retention time increases slightly, mass overload was the issue.[8]
Troubleshooting Workflow Diagram
Caption: A troubleshooting flowchart for diagnosing and resolving common Atosiban HPLC peak shape issues.
Experimental Protocols & Data
Protocol 1: Mobile Phase Preparation for Optimal Atosiban Peak Shape
This protocol is based on established methods for the analysis of Atosiban and its related substances.[9][10]
-
Reagent Preparation:
-
Use HPLC-grade acetonitrile, methanol (B129727), and water.
-
Prepare a 0.1% (v/v) solution of Trifluoroacetic Acid (TFA) in water or a 0.03M Potassium Dihydrogen Orthophosphate buffer.[10]
-
-
pH Adjustment:
-
Mobile Phase Composition:
-
A common mobile phase involves a gradient elution. For example, Mobile Phase A could be water with 0.1% TFA (pH 3.2), and Mobile Phase B could be a mixture of acetonitrile and methanol.[9]
-
An example starting composition could be a mixture of water (pH 3.2 with TFA), acetonitrile, and methanol in a ratio of approximately 77:14:9 (v/v/v).[9][12]
-
-
Degassing:
-
Before use, thoroughly degas the prepared mobile phase using vacuum filtration, sonication, or helium sparging to prevent air bubbles in the system.
-
Table 1: Recommended HPLC Method Parameters for Atosiban Analysis
This table summarizes typical parameters from validated methods that demonstrate good peak shape for Atosiban.
| Parameter | Recommended Setting | Rationale | Reference |
| Column | Inertsil ODS-2 or XTerra MS C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 columns provide the necessary hydrophobicity for retaining Atosiban. | [9][10] |
| Mobile Phase A | Water:Acetonitrile:Methanol (77:14:9, v/v/v) with pH adjusted to 3.2 with TFA | Low pH protonates silanols, minimizing secondary interactions and peak tailing. | [9][12] |
| Mobile Phase B | Acetonitrile:Methanol (65:35, v/v) | Used in a gradient to elute Atosiban and its impurities effectively. | [9][12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. | [9][10] |
| Column Temperature | 35 °C | Elevated temperature can improve peak efficiency and reduce viscosity. | [9] |
| Detection Wavelength | 220 nm | Atosiban shows good absorbance at this wavelength. | [9][10] |
| Injection Volume | 10 - 20 µL | Standard volume; should be optimized to avoid column overload. | [10][12] |
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 6. uhplcs.com [uhplcs.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A novel HPLC method for analysis of atosiban and its five related substances in atosiban acetate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpsionline.com [jpsionline.com]
- 11. mastelf.com [mastelf.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Atosiban Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with atosiban (B549348). The information focuses on its degradation under acidic and basic conditions to aid in experimental design, execution, and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for atosiban under acidic and basic conditions?
A1: Atosiban undergoes degradation through several pH-dependent pathways. The three main identified pathways are:
-
l-proline⁵ racemization: This occurs predominantly under acidic conditions.[1]
-
l-serine⁴ racemization: This is observed exclusively under alkaline (basic) conditions.[1]
-
C-terminal deamidation: This degradation pathway occurs under both acidic and basic pH conditions.[1]
Q2: Is atosiban more sensitive to acidic or basic conditions?
A2: While specific quantitative data for atosiban is not extensively published, studies on similar peptides, such as cetrorelix (B55110) acetate (B1210297), have shown significantly more degradation under alkaline conditions (18.9%) compared to acidic stress (5.8%).[1] This suggests that atosiban is likely more labile under basic conditions.
Q3: What is the recommended percentage of degradation to aim for in a forced degradation study?
A3: For peptide drugs like atosiban, it is generally accepted that stress conditions should be set to achieve a degradation of 5-20%.[1] This range allows for the reliable identification and quantification of degradation products without excessive degradation that could lead to secondary and tertiary degradation products, complicating the analysis.
Q4: What is the optimal pH for atosiban stability in solution?
A4: While the optimal pH for atosiban is not explicitly stated in the provided search results, the pharmaceutical formulation of Tractocile® (atosiban acetate) has its pH adjusted to 4.5.[2] Additionally, for the structurally related peptide oxytocin (B344502), the most stable pH in solution has been identified as 4.5.[3] This suggests that a pH around 4.5 is likely to provide good stability for atosiban in aqueous solutions.
Q5: What analytical techniques are suitable for studying atosiban degradation?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used and effective method for separating and quantifying atosiban and its degradation products.[2][4] This technique, often coupled with mass spectrometry (LC-MS/MS), allows for the identification of the chemical structures of the degradants.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | Stress conditions (temperature, pH, time) are too mild. | Increase the temperature, use a stronger acid/base, or extend the duration of the stress testing. It is recommended to perform incremental adjustments to achieve the target degradation of 5-20%. |
| Excessive degradation (>20%) is observed. | Stress conditions are too harsh. | Reduce the temperature, use a weaker acid/base, or shorten the exposure time. Consider performing a time-course study to identify the optimal duration. |
| Poor resolution of degradation peaks in HPLC. | The chromatographic method is not optimized. | Adjust the mobile phase composition (e.g., organic solvent ratio, pH), gradient profile, or column temperature. Consider using a different stationary phase if co-elution persists. |
| Difficulty in identifying unknown degradation products. | Insufficient data for structural elucidation. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and fragmentation patterns. If necessary, isolate the impurity using preparative HPLC for further characterization by techniques like NMR. |
| Inconsistent or irreproducible results. | Variability in experimental conditions. | Ensure precise control of temperature, pH, and concentration of all solutions. Use calibrated equipment and high-purity reagents. Document all experimental parameters meticulously. |
Quantitative Data Summary
Table 1: Degradation of a Related Peptide (Cetrorelix Acetate) Under Stress Conditions
| Stress Condition | Degradation (%) |
| Alkaline Hydrolysis | 18.9 |
| Acidic Hydrolysis | 5.8 |
| Thermal (Solution) | 1.4 |
This data for Cetrorelix Acetate provides an indication of the potential relative stability of peptide drugs like atosiban under different hydrolytic conditions.[1]
Experimental Protocols
Protocol: Forced Degradation of Atosiban under Acidic and Basic Conditions
Objective: To induce and analyze the degradation of atosiban under controlled acidic and basic stress conditions.
Materials:
-
Atosiban active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Water for injection or HPLC-grade water
-
pH meter
-
Thermostatic water bath or oven
-
HPLC system with a C18 column
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of atosiban in water at a concentration of 1 mg/mL.
-
-
Acidic Stress:
-
In a volumetric flask, mix equal volumes of the atosiban stock solution and 0.1 M HCl to achieve a final atosiban concentration of 0.5 mg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Stress:
-
In a volumetric flask, mix equal volumes of the atosiban stock solution and 0.1 M NaOH to achieve a final atosiban concentration of 0.5 mg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Sample:
-
Prepare a control sample by diluting the atosiban stock solution with water to the same final concentration and store it under refrigerated conditions (2-8°C).
-
-
Analysis:
-
Analyze the stressed and control samples by a validated stability-indicating RP-HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of atosiban in the stressed samples to that in the control sample.
-
Identify and quantify the degradation products based on their retention times and peak areas relative to the initial atosiban peak.
-
Visualizations
Caption: Workflow for Forced Degradation Analysis of Atosiban.
Caption: Major pH-Dependent Degradation Pathways of Atosiban.
References
- 1. researchgate.net [researchgate.net]
- 2. jpsionline.com [jpsionline.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel HPLC method for analysis of atosiban and its five related substances in atosiban acetate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of oxytocin receptor antagonist atosiban in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Atosiban in In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of Atosiban (B549348) in in vitro assays. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a summary of effective concentrations to facilitate successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Atosiban in in vitro systems?
Atosiban is a potent and selective antagonist of the oxytocin (B344502) receptor (OTR).[1] It competitively binds to OTRs, thereby inhibiting oxytocin-induced effects.[2] Specifically, it blocks the Gq-protein coupled pathway, which prevents the activation of phospholipase C and the subsequent increase in intracellular inositol (B14025) triphosphate (IP3) and calcium mobilization.[2][3][4] This mechanism is central to its ability to inhibit uterine contractions in myometrial cells.[1][2][4]
Interestingly, Atosiban also exhibits "biased agonism".[5] While it antagonizes the Gq pathway, it can act as an agonist on the Gi-protein coupled pathway in certain cell types.[3][5] This can lead to the activation of downstream signaling cascades like the MAPK/ERK pathway.[1][5]
Q2: What is a typical effective concentration range for Atosiban in in vitro assays?
The optimal concentration of Atosiban is highly dependent on the specific assay, cell type, and the concentration of oxytocin being antagonized. However, based on published studies, a general range can be established. For inhibiting oxytocin-induced calcium increase in myometrial cells, the IC50 is approximately 5-10 nM.[1][6] In studies on myometrial tissue contractions, significant inhibition is observed at concentrations as low as 1 µg/mL.[7] For cell signaling studies, such as investigating ERK1/2 activation in amnion or myometrial cells, a concentration of 10 µM has been used.[8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: Is Atosiban stable in cell culture media?
Atosiban is a peptide and should be handled with care to avoid degradation. It is soluble in water (up to 50 mg/ml).[1] For cell culture experiments, it is advisable to prepare fresh dilutions from a concentrated stock solution for each experiment. Stock solutions should be stored at -20°C.[1] Repeated freeze-thaw cycles should be avoided.
Q4: Can Atosiban affect signaling pathways other than the oxytocin receptor pathway?
Atosiban is highly selective for the oxytocin receptor. However, it also has some antagonistic effects on the vasopressin V1a receptor, though with lower affinity.[4][9] This is something to consider if your experimental system expresses V1a receptors.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of oxytocin-induced effect | Atosiban concentration too low: The concentration of Atosiban may be insufficient to effectively compete with the concentration of oxytocin used. | Perform a dose-response experiment with a range of Atosiban concentrations to determine the optimal inhibitory concentration for your specific oxytocin dose. |
| Atosiban degradation: Improper storage or handling of Atosiban may have led to its degradation. | Prepare fresh dilutions of Atosiban from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Low or absent oxytocin receptor expression: The cell line or tissue being used may not express a sufficient level of oxytocin receptors. | Verify oxytocin receptor expression in your cells or tissue using techniques such as qPCR, Western blot, or immunocytochemistry. | |
| Unexpected agonist effect observed | Biased agonism: In some cell types, Atosiban can act as an agonist on the Gi-coupled pathway, leading to activation of signaling cascades like ERK1/2.[5] | Be aware of the dual nature of Atosiban. If you observe an unexpected activation, consider investigating Gi-mediated signaling pathways. This may be a genuine biological effect rather than an experimental artifact. |
| High variability between replicates | Inconsistent cell seeding or treatment: Variations in cell number or the timing and application of treatments can lead to inconsistent results. | Ensure uniform cell seeding density and precise timing for the addition of oxytocin and Atosiban. Use calibrated pipettes and mix solutions thoroughly. |
| Cell health and passage number: Cells that are unhealthy or have been passaged too many times can exhibit altered responses. | Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology. |
Quantitative Data Summary
The following table summarizes the effective concentrations of Atosiban reported in various in vitro studies.
| Assay | Cell/Tissue Type | Effective Concentration | Observed Effect |
| Calcium Mobilization Assay | Myometrial cells | IC50 = 5 nM[1] | Inhibition of oxytocin-induced increase in intracellular Ca2+ |
| Inositol Phosphate (B84403) Formation | Myometrial cells | Inhibition constant = 10 nmol/L[6] | Inhibition of oxytocin-induced inositol phosphate formation |
| Myometrial Strip Contraction | Human myometrium | Starting from 1 µg/mL | Dose-dependent inhibition of oxytocin-induced contractions[7] |
| Cell Growth/Proliferation | HEK293, MDCK, DU145 cells | Not specified | Inhibition of cell growth via a Gi-mediated pathway[5] |
| Signaling Pathway Analysis (NF-κB, MAPK/ERK) | Human amnion and myometrial cells | 10 µM[8] | Activation of NF-κB and MAPK pathways[1][8] |
Experimental Protocols
Protocol 1: In Vitro Myometrial Strip Contraction Assay
This protocol is adapted from studies investigating the effect of Atosiban on oxytocin-induced myometrial contractions.[7]
1. Tissue Preparation:
-
Obtain myometrial biopsies from consenting patients undergoing elective cesarean sections.
-
Immediately place the tissue in ice-cold physiological salt solution (PSS).
-
Dissect the myometrium into longitudinal strips of approximately 2 x 2 x 10 mm.
2. Mounting and Equilibration:
-
Mount each myometrial strip in a physiological organ bath containing PSS, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Allow the strips to equilibrate for at least 60 minutes, during which time spontaneous contractions should become regular.
3. Oxytocin Stimulation and Atosiban Treatment:
-
Induce contractions by adding a submaximal concentration of oxytocin (e.g., 1-10 nM) to the organ bath.
-
Once a stable contractile response is achieved, add Atosiban in a cumulative, dose-dependent manner (e.g., 1, 5, 10, 20, 50, 100, 250, and 500 µg/mL).[7]
-
Record the contractile activity for at least 20 contractions at each Atosiban concentration.
4. Data Analysis:
-
Analyze the frequency and amplitude of contractions, as well as the area under the curve.
-
Compare the contractile activity in the presence of Atosiban to the reference activity (oxytocin stimulation alone).
Protocol 2: Calcium Mobilization Assay
This protocol is a general guideline for measuring changes in intracellular calcium in response to oxytocin and Atosiban.
1. Cell Culture:
-
Plate cells expressing oxytocin receptors (e.g., myometrial cells, HEK293-OTR) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
2. Dye Loading:
-
Wash the cells once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
After incubation, wash the cells gently to remove excess dye.
3. Atosiban Pre-treatment:
-
Add varying concentrations of Atosiban to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control.
4. Oxytocin Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Measure the baseline fluorescence.
-
Inject a stimulating concentration of oxytocin and immediately begin recording the fluorescence intensity over time.
5. Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence response against the Atosiban concentration to determine the IC50 value.
Visualizations
Caption: Atosiban's dual signaling effects on the oxytocin receptor.
Caption: Troubleshooting workflow for Atosiban in vitro experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
- 3. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrcog.org [ijrcog.org]
Atosiban (Standard) storage and handling conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the storage, handling, and use of Atosiban in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is Atosiban and what is its primary mechanism of action?
A1: Atosiban is a synthetic peptide that acts as a competitive antagonist for the oxytocin (B344502) receptor (OTR).[1][2] Its primary mechanism involves blocking the binding of oxytocin to its receptor on myometrial cell membranes. This inhibition prevents the oxytocin-mediated release of inositol (B14025) triphosphate (IP3), which in turn decreases the release of intracellular calcium and reduces the influx of extracellular calcium.[3] The ultimate effect is a reduction in the frequency and strength of uterine contractions, leading to uterine quiescence.[3][4] Atosiban has also been shown to bind to vasopressin receptors.[4]
Q2: What is the molecular weight and formulation of standard research-grade Atosiban?
A2: Research-grade Atosiban is typically supplied as a sterile-filtered, white, lyophilized (freeze-dried) powder with no additives.[5][6] The molecular weight of the free base is approximately 994.2 g/mol .[2][5][6] It is often supplied as an acetate (B1210297) salt.
Q3: In what solvents is Atosiban soluble?
A3: Atosiban is soluble in DMSO but not in water.[7] For experimental use, it is recommended to first reconstitute the lyophilized powder in a minimal amount of DMSO and then further dilute it with the appropriate aqueous-based buffer or cell culture medium.
Q4: Can Atosiban be used in cell culture experiments?
A4: Yes, Atosiban is used in in vitro studies to investigate oxytocin receptor signaling. For example, it has been used to study its effects on intracellular calcium concentration in myometrial cells and to investigate signaling pathways in human amnion cells.[7][8]
Q5: Are there any known signaling pathways activated by Atosiban?
A5: While primarily an oxytocin receptor antagonist, some studies have shown that Atosiban can activate pro-inflammatory pathways, such as NF-κB and MAPK, in human amnion through Gαi signaling.[7][8]
Storage and Handling Conditions
Proper storage and handling are critical to maintain the stability and activity of Atosiban.
Storage Summary
The appropriate storage conditions for Atosiban depend on its form (lyophilized powder or solution). Adhering to these guidelines will ensure the compound's integrity for the duration of its shelf life.
| Form | Short-Term Storage | Long-Term Storage | Shelf Life | Special Instructions |
| Lyophilized Powder | 0°C - 4°C (days to weeks)[7] or Room Temperature (up to 3 weeks)[5][6] | -20°C or below (months to years)[5][6][7] | >2 years if stored properly[7] | Store desiccated and protected from light.[5][9] Shipped at ambient temperature.[7] |
| Unopened Vials (Solution) | N/A | 2°C - 8°C (in refrigerator)[3][4][9][10] | Up to 2 years[11] | Store in the original package to protect from light.[9][10] |
| Reconstituted Stock Solution (in DMSO) | 4°C (2-7 days)[5][6] | -20°C or below[5][6] | Not specified; best to use promptly. | For long-term storage, adding a carrier protein (0.1% HSA or BSA) is recommended.[5][6] Prevent freeze-thaw cycles .[5][6] |
| Diluted Working Solution (Aqueous) | 2°C - 8°C (up to 24 hours)[4][10] | Not recommended | Use within 24 hours[9][11] | Has demonstrated chemical/physical stability for 24 hrs at 20-25°C, but immediate use or refrigerated storage is advised from a microbiological standpoint.[4][10] |
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling Atosiban powder or solutions.[12]
-
Aseptic Techniques: Use sterile techniques when reconstituting and diluting Atosiban to prevent microbial contamination, especially for cell-based assays.
-
Visual Inspection: Before use, visually inspect solutions for any particulate matter or discoloration.[11][13][14] The solution should be clear and colorless.[11]
Experimental Protocols
Protocol 1: Preparation of Atosiban Stock and Working Solutions for In Vitro Assays
This protocol describes the preparation of Atosiban solutions for use in typical cell culture experiments.
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized Atosiban to ensure all powder is at the bottom.
-
Under sterile conditions, add the required volume of 100% DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM). Vortex gently until the powder is completely dissolved.
-
This DMSO stock solution can be stored as described in the table above.
-
-
Preparation of Working Solution:
-
Thaw the DMSO stock solution at room temperature if frozen.
-
Perform a serial dilution of the stock solution into your desired sterile aqueous buffer or cell culture medium to achieve the final working concentration.
-
Important: To avoid precipitation, ensure the final concentration of DMSO in the working solution is low (typically <0.5%). This may require making an intermediate dilution in your buffer or medium.
-
Prepare the final working solution fresh for each experiment and use it immediately. Do not store aqueous dilutions for long periods.
-
Protocol 2: General In Vitro Oxytocin Receptor Antagonism Assay
This protocol provides a general workflow for assessing the antagonist activity of Atosiban on oxytocin receptor-mediated calcium signaling in a cell line expressing the human oxytocin receptor (e.g., HEK293-hOTR).
-
Cell Preparation:
-
Plate cells expressing the oxytocin receptor in a 96-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Calcium Indicator Loading:
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Addition:
-
After the loading period, wash the cells to remove excess dye.
-
Add the prepared Atosiban working solutions (at various concentrations) to the appropriate wells. Include a vehicle control (buffer with the same final DMSO concentration).
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) to allow Atosiban to bind to the receptors.
-
-
Agonist Challenge and Signal Detection:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Add a pre-determined concentration of the agonist, oxytocin (typically the EC80 concentration), to all wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the calcium flux.
-
-
Data Analysis:
-
Calculate the antagonist effect of Atosiban by measuring the inhibition of the oxytocin-induced calcium signal.
-
Plot the percentage of inhibition against the Atosiban concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
Issue: Lyophilized Atosiban powder will not dissolve.
-
Possible Cause: Atosiban is not soluble in water.[7]
-
Solution: Ensure you are using an appropriate organic solvent like DMSO for initial reconstitution. Use gentle vortexing to aid dissolution.
Issue: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause: The concentration of Atosiban is too high for the final aqueous solution, or the final percentage of DMSO is too low to maintain solubility.
-
Solution: Try making an intermediate dilution of the DMSO stock in the aqueous buffer before preparing the final concentration. Avoid "shock" precipitation by adding the stock solution to the buffer while vortexing. Ensure the final DMSO concentration is sufficient but non-toxic to your cells (e.g., <0.5%).
Issue: Inconsistent or no antagonist activity observed in experiments.
-
Possible Cause 1: Compound Degradation. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.[5][6]
-
Solution 1: Prepare fresh working solutions for each experiment. Aliquot the DMSO stock solution into single-use volumes upon initial reconstitution to avoid freeze-thaw cycles. Always store aliquots at -20°C or below.[5][6]
-
Possible Cause 2: Incorrect Experimental Conditions. The concentration of the oxytocin agonist may be too high, or the incubation time with Atosiban may be insufficient.
-
Solution 2: Optimize the agonist concentration (an EC50 to EC80 concentration is recommended). Verify the optimal pre-incubation time for Atosiban in your specific assay system.
Issue: Unexpected biological effects are observed (e.g., pro-inflammatory response).
-
Possible Cause: Atosiban is known to have off-target effects or activate other signaling pathways, such as the Gαi pathway leading to NF-κB and MAPK activation in certain cell types.[7][8]
-
Solution: Be aware of Atosiban's potential for non-OTR signaling. Include appropriate controls to dissect the observed effects. If possible, use a structurally different OTR antagonist as a comparator or use cells that lack the oxytocin receptor to test for non-specific effects.
Visualizations
Caption: Atosiban's dual role on the Oxytocin Receptor signaling pathway.
Caption: Workflow for preparing and using Atosiban in in vitro assays.
Caption: Troubleshooting guide for inconsistent Atosiban activity.
References
- 1. ijrcog.org [ijrcog.org]
- 2. Atosiban - Wikipedia [en.wikipedia.org]
- 3. mims.com [mims.com]
- 4. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 5. raybiotech.com [raybiotech.com]
- 6. Atosiban|Atosiban [novateinbio.com]
- 7. medkoo.com [medkoo.com]
- 8. Atosiban | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 9. medicines.org.uk [medicines.org.uk]
- 10. medicines.org.uk [medicines.org.uk]
- 11. ec.europa.eu [ec.europa.eu]
- 12. polypeptide.com [polypeptide.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ec.europa.eu [ec.europa.eu]
Technical Support Center: Preventing Oxidative Degradation of Atosiban
Welcome to the technical support center for Atosiban (B549348). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the oxidative degradation of Atosiban during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Atosiban and why is it susceptible to degradation?
Atosiban is a synthetic nonapeptide that acts as a competitive antagonist of oxytocin (B344502) and vasopressin receptors.[1][2] It is used to halt premature labor.[2][3] Structurally, Atosiban contains a disulfide bridge, which is a common feature in peptide drugs. This disulfide bond, along with certain amino acid residues like methionine (if present), is susceptible to oxidation, which can lead to the formation of impurities and a loss of therapeutic efficacy. The peptide nature of Atosiban also makes it prone to other degradation pathways such as hydrolysis and deamidation, especially under improper storage or handling conditions.[4][5]
Q2: I'm observing unexpected peaks in my HPLC analysis of an Atosiban solution. What could be the cause?
The appearance of new peaks in your HPLC chromatogram likely indicates the presence of degradation products. Oxidative degradation is a primary concern for peptides containing disulfide bonds like Atosiban. Other potential degradation pathways include hydrolysis, which can be influenced by pH, and deamidation.[5] To confirm the nature of these impurities, mass spectrometry (MS) can be coupled with HPLC to determine their molecular weights and identify their structures.[6]
Q3: How can I minimize the oxidative degradation of Atosiban in solution?
Preventing oxidative degradation requires a multi-faceted approach focusing on the formulation and storage of the Atosiban solution:
-
Use Deoxygenated Buffers: Prepare solutions using buffers that have been deoxygenated by sparging with an inert gas like nitrogen or argon.[4]
-
Control pH: Maintaining a slightly acidic pH, typically between 4 and 6, can minimize both oxidation and hydrolysis for many peptides.[4]
-
Add Antioxidants: Consider adding antioxidants to your formulation. However, you must ensure they are compatible with your experimental assay.
-
Inert Atmosphere: Store solutions under an inert atmosphere.[4] Purging the headspace of the vial with nitrogen or argon before sealing can displace oxygen and reduce oxidative stress.[4]
-
Protect from Light: Store solutions in amber vials or otherwise protected from light, as some amino acids can be light-sensitive, leading to photochemical degradation.[4]
Q4: What are the optimal storage conditions for Atosiban?
Proper storage is critical to maintaining the stability of Atosiban. The ideal conditions depend on whether the peptide is in a lyophilized (freeze-dried) state or in solution.
-
Lyophilized Atosiban: For long-term storage, keep lyophilized Atosiban at -18°C to -20°C in a desiccated environment.[7] It can be stored at room temperature for up to three weeks if kept desiccated.[7]
-
Reconstituted Atosiban: Once in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4] For short-term storage, the solution can be kept at 4°C for 2-7 days.[7] For longer-term storage, freezing at -18°C to -20°C is recommended.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter with Atosiban degradation.
Issue 1: Rapid loss of Atosiban potency in my aqueous solution.
| Potential Cause | Troubleshooting Step |
| Oxidation | Prepare fresh solutions in deoxygenated buffers. Consider adding compatible antioxidants. Store the solution under an inert gas like nitrogen or argon.[4] |
| Hydrolysis | Optimize the pH of your solution. A slightly acidic pH (4-6) is often ideal for minimizing hydrolysis of peptides.[4] Avoid highly acidic or basic conditions unless necessary for your experiment.[4] |
| Improper Storage | Aliquot the solution into single-use volumes to prevent repeated freeze-thaw cycles.[4] Ensure storage at the recommended temperature (-18°C to -20°C for long-term).[7] |
| Light Exposure | Store your Atosiban solution in amber vials or protect it from light to prevent photodegradation.[4] |
Issue 2: Atosiban is precipitating out of solution.
| Potential Cause | Troubleshooting Step |
| pH is near the isoelectric point (pI) | Adjust the pH of the solution to be at least one to two units away from the pI of Atosiban.[4] |
| High Peptide Concentration | Try diluting the solution to a lower concentration.[4] |
| Inappropriate Solvent | If using a primarily aqueous buffer for a hydrophobic peptide, consider adding a small amount of an organic solvent like DMSO or acetonitrile (B52724) to improve solubility.[4] |
| Temperature Fluctuations | Maintain a consistent storage temperature and avoid freeze-thaw cycles by preparing aliquots.[4] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized Atosiban Stock Solution
This protocol outlines the steps for preparing an Atosiban stock solution with measures to minimize oxidative degradation.
Materials:
-
Lyophilized Atosiban[7]
-
Sterile, deionized water (18 MΩ-cm)[7]
-
Buffer solution (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 5.0)
-
Nitrogen or Argon gas source
-
Sterile, amber polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Deoxygenate the Solvent: Sparge the sterile water or buffer with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.
-
Equilibrate Atosiban: Allow the vial of lyophilized Atosiban to come to room temperature before opening to prevent condensation.[7]
-
Initial Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom.[7] Carefully open the vial and add the appropriate volume of the deoxygenated solvent to achieve a recommended initial concentration of at least 100 µg/ml.[7]
-
Dissolution: Gently swirl or vortex the vial to ensure the powder is completely dissolved.[7] Avoid vigorous shaking, which can cause peptide degradation.[7]
-
Aliquoting: Dispense the solution into single-use amber microcentrifuge tubes.
-
Inert Overlay: Before sealing each aliquot, gently flush the headspace of the tube with nitrogen or argon gas.
-
Storage: For short-term use (2-7 days), store the aliquots at 4°C.[7] For long-term storage, immediately freeze the aliquots at -18°C to -20°C.[7]
Protocol 2: HPLC-UV Method for Assessing Atosiban Purity
This protocol provides a general framework for an HPLC-UV method to monitor the purity of Atosiban and detect degradation products, based on established methods for peptide analysis.[6][8]
Instrumentation and Columns:
Mobile Phase and Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient appropriate for separating Atosiban from its potential impurities.
Procedure:
-
Prepare the mobile phases and thoroughly degas them.
-
Equilibrate the HPLC system and column with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare your Atosiban sample for injection by diluting it to an appropriate concentration in the initial mobile phase.
-
Inject the sample and run the gradient program.
-
Analyze the resulting chromatogram. The appearance of new peaks or a decrease in the area of the main Atosiban peak can indicate degradation.
Visual Guides
Caption: Troubleshooting workflow for Atosiban degradation.
Caption: Key pathways of Atosiban oxidative degradation.
References
- 1. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atosiban - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel HPLC method for analysis of atosiban and its five related substances in atosiban acetate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Atosiban Reference Standard: A Technical Guide to Common Impurities and Experimental Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing common impurities in the Atosiban reference standard. This resource includes detailed information on impurity identification, analytical methodologies, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in an Atosiban reference standard?
A1: Impurities in the Atosiban reference standard can be broadly categorized as process-related impurities and degradation products. Process-related impurities arise during the synthesis of Atosiban, and may include deletion sequences, truncated sequences, or stereoisomers. Degradation products form due to the breakdown of Atosiban under various conditions such as improper storage (exposure to heat and light) or pH stress.
Q2: Why is it crucial to identify and quantify impurities in the Atosiban reference standard?
Q3: What are the typical acceptance criteria for impurities in a peptide drug substance like Atosiban?
A3: The acceptance criteria for impurities are generally guided by the International Council for Harmonisation (ICH) guidelines. While specific limits for a given batch of Atosiban reference standard are provided in its Certificate of Analysis, the ICH Q3A(R2) guideline provides general thresholds for new drug substances. For a maximum daily dose of up to 2 grams, the reporting threshold for an impurity is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day total daily intake (whichever is lower). Any new impurity found at a level greater than 0.5% in a generic synthetic peptide compared to the reference listed drug may require further justification.
Q4: How can I minimize the degradation of my Atosiban reference standard in the laboratory?
A4: To minimize degradation, it is crucial to store the Atosiban reference standard according to the manufacturer's instructions, which typically involve storage at low temperatures (e.g., -20°C) and protection from light. Once a solution is prepared, it should be used as quickly as possible. If storage of the solution is necessary, it should be stored at a low temperature and for a limited duration, as stability in solution can be pH-dependent. Avoid repeated freeze-thaw cycles.
Common Impurities in Atosiban Reference Standard
The following table summarizes some of the common impurities that have been identified in Atosiban. These impurities can arise from the manufacturing process or as degradation products.
| Impurity Name/Identifier | Chemical Structure/Sequence Description | Molecular Formula | CAS Number | Potential Source |
| Impurity A | c[Mpa(S=O)-D-Tyr(Et)-Ile-Thr-Asn-Cys]-Pro-Orn-Gly-NH₂ | C₄₃H₆₇N₁₁O₁₃S₂ | N/A | Degradation (Oxidation) |
| Impurity B | c[Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys(S=O)]-Pro-Orn-Gly-NH₂ | C₄₃H₆₇N₁₁O₁₃S₂ | 960411-86-3 | Degradation (Oxidation) |
| Impurity C | c[Mpa-D-Tyr(Et)-Ile-Thr-D-Asn-Cys]-Pro-Orn-Gly-NH₂ | C₄₃H₆₇N₁₁O₁₂S₂ | N/A | Synthesis-related (Epimerization) |
| Impurity D | c[Mpa-D-Tyr(Et)-Ile-Thr-Asp-Cys]-Pro-Orn-Gly-NH₂ | C₄₃H₆₆N₁₀O₁₃S₂ | N/A | Degradation (Deamidation) |
| Impurity E / [Gly⁹-OH]-Atosiban | c[Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys]-Pro-Orn-Gly-OH | C₄₃H₆₆N₁₀O₁₃S₂ | 168102-69-0 | Degradation (Hydrolysis) |
| Atosiban 1-8 Lactam Impurity | Formation of a lactam bridge between the N-terminus and the side chain of Ornithine at position 8. | C₄₁H₆₁N₉O₁₁S₂ | N/A | Degradation |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This section provides a detailed methodology for the separation and detection of Atosiban and its related impurities using HPLC.
Chromatographic Conditions:
-
Column: Inertsil ODS-2 C18 (250 mm x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase A: A mixture of water (pH adjusted to 3.2 with trifluoroacetic acid), acetonitrile (B52724), and methanol (B129727) in a ratio of 77:14:9 (v/v/v).
-
Mobile Phase B: A mixture of acetonitrile and methanol in a ratio of 65:35 (v/v).
-
Gradient Program:
Time (minutes) % Mobile Phase B 0 20 30 80 35 80 40 20 | 45 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh and dissolve the Atosiban reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Troubleshooting Guide for Atosiban HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of Atosiban and its impurities.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions: Interaction of the peptide with residual silanol (B1196071) groups on the silica-based column packing. - Column overload: Injecting too high a concentration of the sample. - Inappropriate mobile phase pH: The pH of the mobile phase is close to the pKa of Atosiban or its impurities. | - Use a column with high-purity silica (B1680970) and effective end-capping. - Reduce the sample concentration. - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. The use of trifluoroacetic acid (TFA) in the mobile phase helps to suppress silanol interactions. |
| Peak Splitting or Shoulders | - Co-elution of impurities: An impurity is eluting very close to the main Atosiban peak. - Sample solvent incompatibility: The solvent used to dissolve the sample is significantly stronger than the initial mobile phase. - Column degradation: A void has formed at the head of the column. | - Optimize the gradient to improve the resolution between the peaks. - Dissolve the sample in the initial mobile phase whenever possible. - Replace the column. Use a guard column to protect the analytical column. |
| Poor Resolution | - Suboptimal mobile phase composition: The gradient is not effective in separating all impurities. - Column aging: Loss of column efficiency over time. | - Adjust the gradient slope or the composition of the mobile phases. - Replace the analytical column. |
| Baseline Noise or Drift | - Contaminated mobile phase: Impurities or microbial growth in the mobile phase. - Air bubbles in the system: Dissolved gases in the mobile phase. - Detector lamp aging: The detector lamp is nearing the end of its lifespan. | - Prepare fresh mobile phase and filter it before use. - Degas the mobile phase using sonication or an online degasser. - Replace the detector lamp. |
Atosiban Signaling Pathway
Atosiban is a competitive antagonist of the oxytocin (B344502) receptor (OTR), a G-protein coupled receptor (GPCR). Its primary therapeutic effect in preventing preterm labor is achieved by blocking the Gq signaling pathway, which is responsible for uterine contractions. However, Atosiban also exhibits "biased agonism" by activating the Gαi signaling pathway.
Atosiban Solutions: Technical Support & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and storage of Atosiban solutions to ensure experimental integrity and reproducibility. The following information directly addresses common questions and troubleshooting scenarios related to solution stability, with a focus on avoiding degradation from freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Atosiban?
Proper storage is critical for maintaining the stability and biological activity of Atosiban. Conditions vary depending on whether the peptide is in its lyophilized (powder) state or reconstituted in a solution.
The following table summarizes the recommended storage conditions based on manufacturer and supplier guidelines.[1]
| Form | Storage Duration | Temperature | Key Considerations |
| Lyophilized Powder | Short-Term (up to 3 weeks) | Room Temperature | Must be stored in a desiccated environment.[1][2][3] |
| Long-Term (months to years) | -20°C to -80°C | Store in a tightly sealed, desiccated container.[1][2][4][5] | |
| Reconstituted Solution | Short-Term (2 to 7 days) | 2°C to 8°C (Refrigerated) | For immediate or near-term use.[1][2][3] |
| Long-Term (months) | -20°C or colder | Crucially, the solution should be aliquoted into single-use volumes before freezing to prevent freeze-thaw cycles. [1][2][3] |
Q2: Why is it critical to avoid freeze-thaw cycles for Atosiban solutions?
-
Physical Stress: The formation of ice crystals during freezing can exert mechanical stress on the peptide structure, potentially leading to aggregation or conformational changes.
-
Cryoconcentration: As water freezes, solutes like the peptide, salts, and buffers become highly concentrated in the remaining liquid phase. This "cryoconcentration" can cause significant shifts in pH and ionic strength, leading to denaturation, hydrolysis, or other chemical degradation.[2]
-
Oxidation: Increased exposure to atmospheric oxygen during the thawing and refreezing process can lead to the oxidation of sensitive amino acid residues within the Atosiban sequence.[5]
-
Microcondensation: Even when handling lyophilized powder, repeated temperature cycling between a freezer and room temperature can cause microcondensation, introducing moisture that leads to hydrolysis.[4]
To preserve the integrity of your Atosiban solutions, the single most effective strategy is to prepare single-use aliquots.[4][5][6][7]
Q3: My Atosiban solution was accidentally frozen. Can I still use it?
If a stock solution that was intended for short-term refrigerated storage is accidentally frozen once, it may still be usable. Thaw the solution slowly (e.g., on ice or at 2-8°C) and inspect it for any signs of precipitation or cloudiness. If the solution appears clear, it can likely be used for non-critical applications.
However, it is crucial to recognize that the peptide may have undergone some level of degradation. For sensitive, quantitative, or in-vivo experiments, it is strongly recommended to discard the unintentionally frozen solution and prepare a fresh one from lyophilized powder. Under no circumstances should a thawed solution be refrozen unless it was originally prepared as a frozen aliquot. [6][7]
Experimental Protocols & Best Practices
Protocol: Reconstitution and Aliquoting of Atosiban
This protocol outlines the best practices for reconstituting lyophilized Atosiban and preparing single-use aliquots to maintain stability and avoid freeze-thaw cycles.
Materials:
-
Vial of lyophilized Atosiban powder
-
Sterile, high-purity water (e.g., 18 MΩ-cm) or a recommended sterile buffer (pH 5-6).[3][5]
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes.
-
Calibrated micropipettes and sterile tips.
Methodology:
-
Equilibration: Before opening, allow the vial of lyophilized Atosiban to equilibrate to room temperature for at least 15-20 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder, which can compromise stability.[5][8]
-
Reconstitution:
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Refer to the manufacturer's data sheet for the exact mass of peptide in the vial.
-
Carefully add the precise volume of sterile water or buffer to achieve a desired stock concentration (a concentration of at least 100 µg/mL is often recommended).[1][3]
-
Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking or prolonged vortexing, as this can cause aggregation.[1]
-
-
Aliquoting:
-
Immediately after the stock solution is fully dissolved and homogenous, divide it into single-use volumes.
-
The volume of each aliquot should be appropriate for a single experiment to ensure that no residual solution is left over.
-
Dispense the aliquots into sterile, clearly labeled, low-protein-binding polypropylene tubes.
-
-
Storage:
-
For immediate use (within 2-7 days), store the stock solution or required aliquots at 2-8°C, protected from light.[1]
-
For long-term storage, immediately place the newly prepared aliquots in a -20°C or -80°C freezer. Avoid using frost-free freezers, as their temperature fluctuations during defrost cycles can damage the peptide.[7][8]
-
Workflow Visualization
The following diagram illustrates the recommended decision-making process and workflow for handling Atosiban to ensure long-term stability and prevent degradation from freeze-thaw cycles.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. particlepeptides.com [particlepeptides.com]
- 8. researchgate.net [researchgate.net]
Atosiban Interference in Biological Assays: Technical Support Center
Welcome to the technical support center for Atosiban-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Atosiban (B549348)?
Atosiban is a synthetic nonapeptide that acts as a competitive antagonist at the human oxytocin (B344502) receptor (OTR).[1][2] Its primary therapeutic action involves blocking the binding of oxytocin to its receptor on uterine myometrial cells. This inhibits the Gq protein-coupled signaling cascade, preventing the release of inositol (B14025) trisphosphate (IP3) and the subsequent increase in intracellular calcium (Ca²⁺), which leads to the suppression of uterine contractions.[1][2] Atosiban also shows antagonistic effects on the vasopressin V1a receptor.[3]
Q2: My cells show unexpected biological responses to Atosiban alone, such as decreased proliferation or activation of inflammatory pathways. Is this an off-target effect?
Not necessarily. This is a known consequence of Atosiban's "biased agonism". While Atosiban antagonizes the OTR's Gq pathway (related to contractions), it simultaneously acts as an agonist for the OTR's Gi protein-coupled pathway.[4][5][6][7] This Gi pathway activation can lead to various downstream effects, including:
-
Activation of NF-κB and MAPK (ERK1/2, p38) signaling.[8][9][10][11][12]
-
Inhibition of adenylyl cyclase, leading to decreased cAMP levels.[12]
-
Inhibition of cell growth in certain cell types (e.g., HEK293, DU145 prostate cancer cells).[4][6][13]
-
Upregulation of pro-inflammatory mediators like COX-2, IL-6, and CCL5 in specific contexts.[8][10]
It is crucial to consider this dual activity when interpreting experimental results.
Q3: Could Atosiban interfere with my oxytocin immunoassay (ELISA/RIA)?
This is a potential issue. Atosiban is a structural analogue of oxytocin.[14] In competitive immunoassays that use antibodies to detect oxytocin, Atosiban may cross-react with the antibody, leading to an overestimation of the actual oxytocin concentration. It is essential to validate your immunoassay for potential cross-reactivity with Atosiban. A simple way to test this is to spike a known concentration of Atosiban into your standard curve diluent and observe if it affects the assay's performance (see Experimental Protocols section).
Q4: I am observing reduced cell viability in my MTT/MTS assay after Atosiban treatment. Is Atosiban cytotoxic?
While high concentrations of any compound can be cytotoxic, the observed decrease in signal in metabolic assays like MTT or MTS may not be due to cytotoxicity. Instead, it could be a direct result of Atosiban's Gi-mediated anti-proliferative effects.[4][13] These assays measure metabolic activity, which often correlates with cell number. A reduction in proliferation will, therefore, result in a lower signal. It is recommended to complement viability assays with direct cell counting (e.g., Trypan Blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release) to distinguish between anti-proliferative and cytotoxic effects.
Troubleshooting Guides by Assay Type
Cell-Based Assays (General)
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results between experiments. | Atosiban's Biased Agonism: Unaccounted for Gi-pathway activation. | Be aware that Atosiban can actively signal. Design experiments with appropriate controls to investigate Gi-mediated effects (e.g., co-treatment with pertussis toxin, which inhibits Gi proteins).[4][10] |
| Cell Passage Number/Health: High passage numbers can alter receptor expression and signaling. | Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination.[15] | |
| Reagent Stability: Atosiban solution may have degraded. | Prepare fresh stock solutions of Atosiban in a suitable solvent (e.g., sterile water). Store aliquots at -20°C or below to avoid repeated freeze-thaw cycles. |
Cell Viability / Proliferation Assays (MTT, MTS, etc.)
| Observed Problem | Potential Cause | Recommended Solution |
| Decreased signal, suggesting lower viability. | Anti-proliferative Effect: Atosiban's Gi-agonist activity can inhibit cell growth.[4][13] | 1. Run a parallel experiment using direct cell counting to confirm if the effect is on proliferation. 2. Measure a marker of cell death (e.g., LDH assay) to rule out cytotoxicity. |
| Metabolic Interference: Atosiban may alter cellular metabolism, affecting the reduction of the tetrazolium salt independent of cell number. | Use an alternative viability assay based on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or DNA content (e.g., CyQUANT™).[16][17] |
Signaling Assays (Western Blot, Reporter Assays)
| Observed Problem | Potential Cause | Recommended Solution |
| Increased phosphorylation of ERK1/2 or p38 with Atosiban alone. | Gi Pathway Agonism: Atosiban is known to activate the MAPK pathway via Gi signaling in some cell types.[8][10][12] | This may be an expected result. To confirm it is OTR- and Gi-mediated: 1. Use cells that do not express OTR as a negative control. 2. Pre-treat cells with pertussis toxin to inhibit Gi signaling.[12] |
| Atosiban fails to block oxytocin-induced inflammatory gene expression. | Differential Pathway Inhibition: Atosiban is a potent antagonist of the Gq pathway but may not inhibit (or may even stimulate) the Gi-mediated pro-inflammatory pathway.[8][11] | This is a key finding of Atosiban's biased agonism. Acknowledge this differential effect in your interpretation. Compare with other antagonists if possible.[11][12] |
Immunoassays (ELISA, RIA)
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected oxytocin levels in samples containing Atosiban. | Antibody Cross-Reactivity: Atosiban's structural similarity to oxytocin may cause it to bind to the detection antibody in a competitive assay. | 1. Check the immunoassay kit's datasheet for known cross-reactivity with Atosiban. 2. Perform a spike-and-recovery experiment by adding Atosiban to a sample with a known oxytocin concentration. 3. Run Atosiban alone as a sample to see if it generates a signal. (See Protocol below). |
Quantitative Data Summary
Table 1: Atosiban Concentration and Biological Activity
| Parameter | Cell Type / System | Concentration / Value | Effect | Reference |
| IC₅₀ | Myometrial Cells (in vitro) | ~5 nM | Inhibition of oxytocin-induced Ca²⁺ increase | |
| Effective Concentration | Primary Human Amniocytes | 10 µM | Activation of NF-κB, ERK1/2, p38; Upregulation of COX-2, IL-6, CCL5 | [9][10] |
| Effective Concentration | HEK293 & DU145 Cells | 100 nM | Inhibition of cell proliferation | [13][18] |
| Binding Affinity (Ki) | Human Oxytocin Receptor | 0.8 ± 0.1 nM | Competitive binding | [19] |
| Binding Affinity (Ki) | Human Vasopressin V1a Receptor | 10 ± 1 nM | Competitive binding | [19] |
Experimental Protocols
Protocol 1: Assessing Atosiban's Effect on Cell Proliferation using MTS Assay
This protocol distinguishes between anti-proliferative and cytotoxic effects.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Include wells for "no-cell" background controls.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Atosiban (e.g., 1 nM to 10 µM). Include a vehicle-only control.
-
Incubation: Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Parallel Plate for Cell Counting: Prepare an identical plate for direct cell counting. At each time point, trypsinize and count the cells from triplicate wells for each condition using a hemocytometer with Trypan Blue to assess viable cell number.
-
MTS Assay: At each time point, add MTS reagent to the assay plate according to the manufacturer's instructions.
-
Measurement: Incubate as required and then read the absorbance at 490 nm.
-
Analysis: Subtract the background absorbance. Compare the MTS results with the direct cell count data. If the MTS signal decreases in line with the cell count, the effect is likely anti-proliferative. A sharper drop in MTS signal compared to cell number might indicate metabolic interference or cytotoxicity.
Protocol 2: Analysis of Atosiban-Induced ERK1/2 Phosphorylation by Western Blot
-
Cell Culture and Starvation: Plate cells to reach 70-80% confluency. Before treatment, starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.
-
Treatment: Treat cells with Atosiban (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include an oxytocin-treated positive control and a vehicle-only negative control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.
Protocol 3: Testing for Atosiban Cross-Reactivity in an Oxytocin Competitive ELISA
-
Prepare Standards: Prepare the oxytocin standard curve according to the ELISA kit manufacturer's protocol.
-
Prepare Test Samples:
-
Atosiban-only: Prepare a series of dilutions of Atosiban in the assay buffer (e.g., from 1 nM to 10 µM).
-
Spiked Standard: Prepare a solution of Atosiban at a fixed concentration (e.g., 1 µM) in the same assay buffer used to prepare the oxytocin standards. Use this "spiked" buffer to create a parallel oxytocin standard curve.
-
-
Run ELISA: Run the standard oxytocin curve, the Atosiban-only samples, and the "spiked" oxytocin curve on the same plate according to the kit protocol.
-
Analysis:
-
Check if the "Atosiban-only" samples produce any signal. A signal indicates direct cross-reactivity.
-
Compare the "spiked" standard curve to the original standard curve. A leftward shift in the spiked curve indicates that Atosiban is competing with oxytocin for antibody binding, confirming cross-reactivity.
-
Visualizations
Caption: Dual signaling pathways of the Oxytocin Receptor (OTR).
Caption: Troubleshooting workflow for unexpected Atosiban results.
References
- 1. Atosiban - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigating the Pharmacological Impact of Atosiban, an Oxytocin Receptor Antagonist, on Bladder and Prostate Contractions Within OBESE and Non-Obese Rats [mdpi.com]
- 4. The oxytocin receptor antagonist atosiban inhibits cell growth via a 'biased agonist' mechanism [iris.unito.it]
- 5. Effects of oxytocin and antagonist antidote atosiban on body weight and food intake of female mice, Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor-Mediated Signaling in Human Amnion and Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functionally Selective Inhibition of the Oxytocin Receptor by Retosiban in Human Myometrial Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 16. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 17. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Improving Atosiban stability for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Atosiban (B549348) for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized Atosiban?
A1: Lyophilized Atosiban should be stored in a desiccated environment at temperatures below -18°C for long-term stability.[1] While it can be stable for up to three weeks at room temperature, prolonged storage at colder temperatures is recommended to minimize degradation.[1]
Q2: How should I reconstitute lyophilized Atosiban for my experiments?
A2: It is recommended to reconstitute lyophilized Atosiban in sterile, deionized or distilled water.[2] To ensure complete dissolution, gently swirl or vortex the vial. Vigorous shaking should be avoided as it can lead to peptide degradation.[3]
Q3: What is the recommended storage for reconstituted Atosiban solutions?
A3: For short-term storage, reconstituted Atosiban can be kept at 4°C for 2-7 days.[1] For longer-term storage, it is advisable to store the solution at -18°C or below.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the reconstituted solution into smaller, single-use volumes.[1]
Q4: Can I do anything to improve the stability of my reconstituted Atosiban solution for long-term experiments?
A4: Yes, for long-term storage of reconstituted Atosiban, the addition of a carrier protein, such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA), is recommended to improve stability.[1][2]
Q5: What are the main degradation pathways for Atosiban?
A5: As a peptide, Atosiban is susceptible to degradation through hydrolysis. Forced degradation studies have shown that Atosiban can undergo racemization of the L-proline residue under acidic conditions and the L-serine residue under alkaline conditions. C-terminal deamidation can also occur under both acidic and alkaline conditions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Atosiban activity in the experiment | Improper storage of lyophilized powder or reconstituted solution. | Ensure lyophilized Atosiban is stored at < -18°C and reconstituted solutions are stored at 4°C for short-term or < -18°C for long-term use. Avoid repeated freeze-thaw cycles by preparing aliquots.[1] |
| Degradation due to inappropriate solvent pH. | Reconstitute and dilute Atosiban in a buffer system that maintains a pH where it is most stable. While specific optimal pH for Atosiban is not definitively stated, peptide drugs often show greatest stability around pH 4.5. | |
| Multiple freeze-thaw cycles. | Aliquot the reconstituted Atosiban solution into single-use volumes to minimize the number of freeze-thaw cycles.[1] | |
| Precipitate formation in the reconstituted solution | Low solubility in the chosen solvent. | Reconstitute in sterile, deionized or distilled water as recommended.[2] If using buffers, ensure the salt concentration is not causing precipitation. |
| pH of the solution is at the isoelectric point of Atosiban. | Adjust the pH of the solution to be away from the isoelectric point of Atosiban. | |
| Inconsistent experimental results | Degradation of Atosiban stock solution over time. | Prepare fresh stock solutions regularly. For long-term experiments, consider using a carrier protein (0.1% HSA or BSA) to enhance stability.[1][2] |
| Inaccurate concentration of the stock solution. | Verify the concentration of your Atosiban stock solution using a validated analytical method, such as HPLC, before starting your experiments. |
Data on Atosiban Degradation
The following table summarizes the observed degradation of a similar peptide, Cetrorelix Acetate (B1210297), under forced degradation conditions, which can provide insights into the potential stability of Atosiban.
| Stress Condition | % Degradation | Major Degradation Products |
| Acidic Hydrolysis | 5.8% | L-proline racemization, C-terminal deamidation[1] |
| Alkaline Hydrolysis | 18.9% | L-serine racemization, C-terminal deamidation[1] |
| Thermal Stress (in solution) | 1.4% | Not specified[1] |
Experimental Protocols
Stability-Indicating HPLC Method for Atosiban
This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of Atosiban and separating it from its potential degradation products.
1. Chromatographic Conditions:
-
Column: Inertsil ODS-2, 4.6 x 250 mm, 5 µm particle size[4]
-
Mobile Phase A: Water:Acetonitrile:Methanol (77:14:9, v/v/v), with pH adjusted to 3.2 using trifluoroacetic acid[4]
-
Mobile Phase B: Acetonitrile:Methanol (65:35, v/v)[4]
-
Gradient Program: A gradient program should be developed to ensure optimal separation. A common starting point is a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 35°C[4]
-
Detection Wavelength: 220 nm[4]
-
Injection Volume: 20 µL
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Atosiban reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Preparation: Dilute the Atosiban samples to be tested to a concentration that falls within the range of the calibration curve using the same diluent as the standards.
3. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing Factor: Should be ≤ 2.0 for the Atosiban peak.
-
Theoretical Plates: Should be ≥ 2000 for the Atosiban peak.
-
Repeatability: The relative standard deviation (RSD) of peak areas from replicate injections of a standard solution should be ≤ 2.0%.
4. Analysis:
Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms.
5. Data Processing:
-
Identify the Atosiban peak based on its retention time compared to the standard.
-
Quantify the amount of Atosiban in the samples by comparing the peak area to the calibration curve.
-
Identify and quantify any degradation products by their retention times and peak areas.
Visualizations
Atosiban Signaling Pathway
Atosiban acts as a competitive antagonist at the oxytocin (B344502) receptor (OTR). However, it also exhibits biased agonism, leading to the activation of the Gαi signaling pathway.
Caption: Atosiban's dual-action signaling at the oxytocin receptor.
Experimental Workflow for Atosiban Stability Testing
A logical workflow is crucial for systematically evaluating the stability of Atosiban.
References
Technical Support Center: Forced Degradation Studies of Atosiban
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Atosiban.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the forced degradation analysis of Atosiban.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary objectives of performing forced degradation studies on Atosiban? A1: Forced degradation studies, or stress testing, are crucial for several reasons. They help to:
-
Identify the likely degradation products of Atosiban, which aids in establishing its degradation pathways.[1]
-
Elucidate the intrinsic stability of the Atosiban molecule.[1]
-
Develop and validate a stability-indicating analytical method that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.[2][3]
-
Inform decisions on formulation development, packaging, and storage conditions to ensure the safety and efficacy of the final drug product.[4][5]
-
-
Q2: What are the typical stress conditions applied in forced degradation studies of peptides like Atosiban? A2: According to regulatory guidelines (ICH Q1A), a comprehensive forced degradation study should expose the drug substance to a variety of stress conditions, including:[1][6]
-
Acid Hydrolysis: Typically using 0.1 M HCl at temperatures ranging from 40°C to 80°C.[1][5]
-
Base Hydrolysis: Commonly performed with 0.1 M NaOH at similar temperatures to acid hydrolysis.[1][5]
-
Oxidation: Using an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[1]
-
Thermal Degradation: Exposing the solid drug substance or a solution to elevated temperatures (e.g., 60°C to 100°C).[3][5]
-
Photolytic Degradation: Exposing the drug substance to light, often in a photostability chamber.
-
-
Q3: What are the expected degradation pathways for a peptide like Atosiban? A3: Peptides like Atosiban are susceptible to several degradation pathways. While specific studies on Atosiban are not extensively detailed in the provided results, analogous peptide studies suggest the following are likely:[7]
-
Racemization: The conversion of an L-amino acid to a D-amino acid, which can be influenced by pH. For instance, proline and serine residues can be prone to racemization under acidic and alkaline conditions, respectively.[7]
-
Deamidation: The hydrolysis of the side chain amide group of asparagine or glutamine residues to form a free carboxylic acid. This can occur under both acidic and basic conditions.[7]
-
Hydrolysis: Cleavage of the peptide backbone, particularly at labile amide bonds, under acidic or basic conditions.
-
Oxidation: Modification of amino acid residues, especially methionine and cysteine, in the presence of oxidizing agents.
-
-
Q4: How much degradation should I aim for in my forced degradation studies? A4: The generally accepted target for degradation is between 5% and 20%.[7][8] Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant to the actual stability of the drug under normal storage conditions.[1][3] Conversely, under-stressing may not generate a sufficient amount of degradation products to properly challenge the stability-indicating method.[1]
Troubleshooting Common Issues
-
Issue 1: No degradation is observed under the applied stress conditions.
-
Possible Cause: The stress conditions may not be severe enough.
-
Troubleshooting Steps:
-
Gradually increase the severity of the stress conditions. For hydrolytic and thermal stress, you can increase the temperature in 10°C increments.[5] For oxidative stress, you can increase the concentration of the oxidizing agent or the exposure time.
-
If no degradation is seen even under more stringent conditions than accelerated stability testing, it may indicate that Atosiban is highly stable under those particular conditions.[1] Document these findings as they are valuable for understanding the drug's stability profile.
-
-
-
Issue 2: The mass balance in my analysis is poor (not close to 100%).
-
Possible Cause 1: Co-elution of the main peak with one or more degradation products.
-
Troubleshooting Steps:
-
Possible Cause 2: Some degradation products may not be detected by the analytical method (e.g., they lack a chromophore for UV detection).
-
Troubleshooting Steps:
-
Use a more universal detection method, such as mass spectrometry (MS) or a charged aerosol detector (CAD), in parallel with UV detection.
-
-
Possible Cause 3: The response factors of the degradation products are significantly different from that of Atosiban.
-
Troubleshooting Steps:
-
If possible, isolate and quantify the major degradation products to determine their individual response factors.
-
-
-
Issue 3: I am having difficulty identifying the structure of the degradation products.
-
Possible Cause: Insufficient data from the analytical technique.
-
Troubleshooting Steps:
-
Quantitative Data Summary
The following table summarizes typical stress conditions used in forced degradation studies for peptides and the target degradation levels. Specific quantitative data for Atosiban degradation was not available in the search results; therefore, this table provides a general framework.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Target Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 60°C - 80°C | 2 - 24 hours | 5 - 20 |
| Base Hydrolysis | 0.1 M NaOH | 60°C - 80°C | 2 - 24 hours | 5 - 20 |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 - 48 hours | 5 - 20 |
| Thermal (Solid) | Dry Heat | 80°C - 100°C | 24 - 72 hours | 5 - 20 |
| Thermal (Solution) | In Water/Buffer | 60°C - 80°C | 24 - 72 hours | 5 - 20 |
| Photolytic (Solid) | ICH Option 1 or 2 | Ambient | As per ICH | 5 - 20 |
| Photolytic (Solution) | ICH Option 1 or 2 | Ambient | As per ICH | 5 - 20 |
Experimental Protocols
Below are detailed methodologies for key forced degradation experiments.
1. Acid Hydrolysis
-
Objective: To assess the degradation of Atosiban under acidic conditions.
-
Procedure:
-
Prepare a stock solution of Atosiban in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
Transfer a known volume of the stock solution into a vial.
-
Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Cap the vial and place it in a water bath or oven at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Dilute the neutralized samples to an appropriate concentration with the mobile phase and analyze by HPLC.
-
2. Base Hydrolysis
-
Objective: To evaluate the degradation of Atosiban under alkaline conditions.
-
Procedure:
-
Follow steps 1 and 2 from the acid hydrolysis protocol.
-
Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Cap the vial and maintain it at a controlled temperature (e.g., 60°C).
-
Collect samples at specified intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl.
-
Prepare the samples for HPLC analysis as described previously.
-
3. Oxidative Degradation
-
Objective: To determine the susceptibility of Atosiban to oxidation.
-
Procedure:
-
Prepare a stock solution of Atosiban.
-
In a vial, mix a known volume of the Atosiban stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.
-
Keep the vial at room temperature, protected from light.
-
Monitor the reaction at various time points (e.g., 8, 24, 48 hours).
-
Dilute the samples with the mobile phase and analyze immediately by HPLC.
-
4. Thermal Degradation (in Solution)
-
Objective: To investigate the effect of heat on the stability of Atosiban in solution.
-
Procedure:
-
Prepare a solution of Atosiban in water or a suitable buffer.
-
Place the solution in a sealed vial in an oven at an elevated temperature (e.g., 80°C).
-
Take samples at different time points.
-
Cool the samples to room temperature before diluting and analyzing by HPLC.
-
Visualizations
Experimental Workflow for Forced Degradation Studies
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. longdom.org [longdom.org]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. chiral-labs.com [chiral-labs.com]
- 9. A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Atosiban vs. Nifedipine for Tocolysis: A Comparative Guide for Researchers
In the management of preterm labor, the choice of a tocolytic agent is critical for delaying delivery and improving neonatal outcomes. Among the most commonly used tocolytics are Atosiban (B549348), an oxytocin (B344502) receptor antagonist, and Nifedipine (B1678770), a calcium channel blocker. This guide provides an objective comparison of their efficacy, safety, and mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals.
Efficacy in Prolonging Pregnancy
The primary goal of tocolysis is to prolong pregnancy to allow for the administration of corticosteroids and for the fetus to mature. Studies comparing Atosiban and Nifedipine have shown mixed but generally comparable efficacy in delaying delivery.
A systematic review and meta-analysis of seven randomized controlled trials involving 992 patients found no significant difference between Atosiban and Nifedipine in prolonging pregnancy for 48 hours or more.[1] Similarly, there was no significant difference in pregnancy prolongation for seven days or more.[1] Another individual participant data meta-analysis (IPDMA) of four studies (791 women) also found no significant difference in the prolongation of pregnancy for 48 hours or 7 days between the two drugs.[2][3]
However, some studies suggest a potential advantage for Nifedipine in longer-term prolongation. The IPDMA reported that Nifedipine resulted in a longer median time to delivery (18 days) compared to Atosiban (10 days).[2][3] A randomized controlled trial with 145 participants found that while Atosiban had fewer failures within 48 hours, Nifedipine was associated with a longer postponement of delivery and a higher mean gestational age at delivery (36.4 weeks vs. 35.2 weeks for Atosiban).[4][5] Conversely, another comparative study found Nifedipine was associated with a higher percentage of cases achieving more than seven days of pregnancy prolongation.[6]
Table 1: Comparison of Efficacy in Prolonging Pregnancy
| Outcome | Atosiban | Nifedipine | Key Findings | Citations |
| Prolongation of Pregnancy ≥ 48 hours | No significant difference | No significant difference | Both drugs are effective in short-term prolongation. | [1][2][3] |
| Prolongation of Pregnancy ≥ 7 days | No significant difference | No significant difference | Efficacy over a week appears comparable in several analyses. | [1][2][3] |
| Mean Prolongation of Pregnancy | 10 days (median) | 18 days (median) | Nifedipine may offer a longer overall prolongation. | [2][3] |
| Gestational Age at Delivery | 35.2 weeks (mean) | 36.4 weeks (mean) | Nifedipine may be associated with delivery at a later gestational age. | [4][5] |
Safety and Tolerability Profile
A significant differentiator between Atosiban and Nifedipine is their maternal side effect profile. Multiple studies consistently report that Atosiban is associated with fewer maternal adverse effects.[1][7][8]
Common side effects associated with Nifedipine include headache, hypotension, and tachycardia.[6][9][10] In one study, 54% of patients in the Nifedipine group experienced side effects compared to 28% in the Atosiban group.[10] Another study noted that maternal side effects were higher with Nifedipine, leading to its discontinuation in some cases.[7][8][9]
Neonatal outcomes between the two treatments appear largely comparable. The IPDMA found no significant difference in the composite neonatal outcome, which included perinatal mortality and various neonatal morbidities.[2][3] However, this analysis did note a non-significant increase in perinatal mortality in the Nifedipine group (3.6% vs. 1.8% for Atosiban), warranting further investigation.[2][3][11] Conversely, the same study found that NICU admission was less frequent after Nifedipine treatment (46%) compared to Atosiban (59%).[2][3] Other studies have found neonatal complications to be comparable between the two groups.[7][8]
Table 2: Comparison of Maternal and Neonatal Outcomes
| Outcome | Atosiban | Nifedipine | Key Findings | Citations |
| Maternal Side Effects | Fewer reported side effects. | More frequent side effects (headache, hypotension, tachycardia). | Atosiban has a more favorable maternal safety profile. | [1][6][7][8] |
| Composite Neonatal Outcome | No significant difference | No significant difference | Overall neonatal morbidity and mortality rates are similar. | [2][3] |
| Perinatal Mortality | 1.8% - 2.1% | 3.6% - 5.4% | Some studies show a non-significant trend towards higher mortality with Nifedipine. | [2][3] |
| NICU Admission | 59% | 46% | Nifedipine may be associated with a lower rate of NICU admission. | [2][3] |
| Respiratory Distress Syndrome | No significant difference | No significant difference | Risk of RDS appears similar for both treatments. | [12] |
Mechanisms of Action
Atosiban and Nifedipine achieve uterine relaxation through distinct signaling pathways.
Atosiban is a competitive antagonist of the oxytocin receptor.[13][14][15] By blocking oxytocin from binding to its receptors on myometrial cells, Atosiban inhibits the release of inositol (B14025) trisphosphate (IP3).[13] This, in turn, reduces the release of intracellular calcium from the sarcoplasmic reticulum and the influx of extracellular calcium, leading to uterine muscle relaxation and a reduction in contractions.[13][16]
Caption: Atosiban blocks the oxytocin receptor, inhibiting the downstream signaling cascade that leads to myometrial contraction.
Nifedipine is a dihydropyridine (B1217469) calcium channel blocker.[9] It acts by blocking the L-type voltage-dependent calcium channels in the cell membrane of uterine smooth muscle cells.[17] This prevents the influx of extracellular calcium, which is essential for the actin-myosin interaction that causes muscle contraction.[17] The resulting decrease in intracellular calcium concentration leads to myometrial relaxation.[17][18]
Caption: Nifedipine blocks L-type calcium channels, preventing calcium influx and thereby inducing myometrial relaxation.
Experimental Protocols
Clinical trials comparing Atosiban and Nifedipine typically follow a structured protocol to ensure comparability and validity of the results.
Patient Selection Criteria
Inclusion criteria commonly involve pregnant women with a singleton pregnancy between 24 and 34 weeks of gestation, diagnosed with preterm labor.[6] This diagnosis is usually based on the presence of regular uterine contractions (e.g., at least four in 30 minutes) accompanied by cervical changes (dilation of 1-3 cm and effacement of ≥50%).[6]
Exclusion criteria often include contraindications to tocolysis such as severe pre-eclampsia, intra-uterine infection, fetal death or lethal anomaly, and significant antepartum hemorrhage.[18]
Drug Administration Regimens
-
Atosiban: Administered intravenously, typically in a three-stage process: an initial bolus injection (e.g., 6.75 mg), followed by a high-dose infusion for three hours, and then a lower-dose infusion for up to 45 hours.[14]
-
Nifedipine: Administered orally.[7][8] A common loading dose is 20 mg, which can be followed by 10 mg every 20 minutes for a maximum of two additional doses if contractions persist.[18] A maintenance dose of 20 mg is then given every 8 hours.[18]
Outcome Measures
-
Primary Outcomes: The primary efficacy outcome is often the successful prolongation of pregnancy for at least 48 hours without the need for an alternative tocolytic agent.[4][5]
-
Secondary Outcomes: These typically include prolongation of pregnancy for 7 days, gestational age at delivery, maternal side effects, and a composite of neonatal outcomes such as perinatal mortality, respiratory distress syndrome, intraventricular hemorrhage, and admission to the NICU.[2][3][4][5]
Caption: A typical experimental workflow for a randomized controlled trial comparing Atosiban and Nifedipine in tocolysis.
Conclusion
Both Atosiban and Nifedipine are effective tocolytic agents for the short-term prolongation of pregnancy in women with preterm labor. The choice between the two may depend on the specific clinical scenario. Nifedipine may offer a slight advantage in terms of longer-term pregnancy prolongation and lower rates of NICU admission. However, Atosiban has a superior maternal safety profile with significantly fewer side effects. The non-significant trend towards increased perinatal mortality with Nifedipine in one meta-analysis suggests that further research is warranted to clarify its neonatal safety profile. For researchers and drug development professionals, the distinct mechanisms of action and differing side effect profiles of these two drugs present opportunities for the development of novel tocolytics with improved efficacy and safety.
References
- 1. Systematic review and meta-analysis of randomized controlled trials of atosiban versus nifedipine for inhibition of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tocolysis with nifedipine versus atosiban and perinatal outcome: an individual participant data meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tocolysis with nifedipine versus atosiban and perinatal outcome: an individual participant data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nifedipine compared with atosiban for treating preterm labor: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jcdr.net [jcdr.net]
- 7. Atosiban and nifedipine in acute tocolysis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nifedipine and its indications in obstetrics and gynecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iijls.com [iijls.com]
- 11. Nifedipine for tocolysis upped perinatal mortality vs. atosiban | MDedge [ma1.mdedge.com]
- 12. Effectiveness of nifedipine versus atosiban for tocolysis in preterm labour: a meta-analysis with an indirect comparison of randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atosiban - Wikipedia [en.wikipedia.org]
- 14. What is Atosiban acetate used for? [synapse.patsnap.com]
- 15. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bloomtechz.com [bloomtechz.com]
- 17. droracle.ai [droracle.ai]
- 18. creehealth.org [creehealth.org]
Atosiban vs. Salbutamol: A Comparative Analysis for Tocolytic Therapy
A comprehensive review of the efficacy, safety, and mechanisms of action of Atosiban (B549348) and Salbutamol (B1663637) in the management of preterm labor, supported by clinical data and experimental insights.
In the pharmacological management of preterm labor, the primary objective is to delay delivery to allow for fetal maturation and the administration of antenatal corticosteroids. This guide provides a detailed comparative analysis of two commonly utilized tocolytic agents: Atosiban, an oxytocin (B344502) receptor antagonist, and Salbutamol, a beta-2 adrenergic receptor agonist. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical trial data, experimental protocols, and the underlying signaling pathways of each drug.
Performance Comparison: Efficacy and Safety
Clinical evidence from multiple studies indicates that Atosiban and Salbutamol demonstrate comparable efficacy in delaying preterm labor. However, a significant distinction emerges in their safety profiles, with Atosiban consistently exhibiting superior maternal tolerability.
Tocolytic Efficacy
The primary measure of efficacy for tocolytic agents is the prolongation of pregnancy. Comparative studies have assessed the percentage of women remaining undelivered at critical time points, typically 48 hours and 7 days after initiation of treatment.
| Outcome | Atosiban | Salbutamol | p-value | Source |
| Undelivered at 48 hours | ||||
| Study 1 | 93.3% | 95.0% | 0.67 | [1][2] |
| Study 2 | 46% | 44% | 0.841 | [3][4] |
| Study 3 | 26% | 44% | - | |
| Undelivered at 7 days | ||||
| Study 1 | 89.9% | 90.1% | 0.93 | [1][2] |
| Study 2 | 32% | 20% | 0.171 | [3][4] |
| Tocolytic efficacy and tolerability at 48 hours | 79.8% | 75.2% | 0.15 | [1][2] |
| Tocolytic efficacy and tolerability at 7 days | 58.8% | 46.3% | 0.021 | [1][2] |
Table 1: Comparative Tocolytic Efficacy of Atosiban and Salbutamol.
Maternal and Neonatal Safety
The safety profile of a tocolytic agent is a critical consideration. Maternal adverse events, particularly cardiovascular side effects, are more frequently associated with Salbutamol. Neonatal outcomes are generally comparable between the two treatments.
| Adverse Event/Outcome | Atosiban | Salbutamol | p-value | Source |
| Maternal Tachycardia | 8% | 22% | 0.050 | [3][4] |
| 16% | 44% | - | ||
| Any Maternal Adverse Event | Less Frequent | More Frequent | - | [1][2] |
| Neonatal Complications | 32% | 42% | 0.30 | [3][4] |
| Neonatal Respiratory Distress | 12% | 16% | - |
Table 2: Comparative Safety Profile of Atosiban and Salbutamol.
Mechanism of Action: Signaling Pathways
The distinct mechanisms of action of Atosiban and Salbutamol underpin their differing physiological effects. Atosiban acts by blocking the oxytocin receptor, thereby inhibiting the downstream signaling cascade that leads to uterine contractions. Salbutamol, in contrast, stimulates beta-2 adrenergic receptors, leading to smooth muscle relaxation.
Atosiban Signaling Pathway
Atosiban is a competitive antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The binding of oxytocin to OTR primarily activates the Gq/phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and subsequent myometrial contraction.[5] Atosiban blocks this interaction. Interestingly, some research suggests that Atosiban may act as a "biased agonist," potentially activating Gαi signaling pathways which can lead to other cellular responses.[6][7][8]
Salbutamol Signaling Pathway
Salbutamol is a selective beta-2 adrenergic receptor agonist. Activation of these receptors on myometrial cells leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.
Experimental Protocols
The following provides a generalized experimental protocol for a clinical trial comparing Atosiban and Salbutamol for the treatment of preterm labor, based on methodologies reported in published studies.[1][3]
Study Design
A multicenter, double-blind, double-placebo, randomized controlled trial is a robust design for comparing the two drugs.[1]
Inclusion Criteria:
-
Pregnant women between 24 and 34 weeks of gestation.[3]
-
Diagnosis of preterm labor confirmed by regular uterine contractions and cervical changes.[9]
-
Age between 18 and 35 years.
Exclusion Criteria:
-
Known hypersensitivity to either drug.
-
Severe pre-eclampsia or eclampsia.
-
Intrauterine fetal death or lethal congenital anomaly.
-
Premature rupture of membranes.[10]
-
Cervical dilatation more than 3 cm.[10]
Treatment Regimen
-
Atosiban Group: An initial intravenous bolus of 6.75 mg, followed by a 3-hour infusion of 300 mcg/min, and then a maintenance infusion of 100 mcg/min for up to 48 hours.[1][3]
-
Salbutamol Group: Intravenous infusion at a rate of 10-50 mcg/min, titrated based on uterine contractions and maternal heart rate, for up to 48 hours.[3]
Outcome Measures
-
Primary Efficacy Endpoint: Proportion of women undelivered at 48 hours and 7 days.[1][3]
-
Safety Endpoints: Incidence of maternal adverse events (e.g., tachycardia, hypotension, nausea) and neonatal outcomes (e.g., respiratory distress syndrome, birth weight).[1][3]
Conclusion
References
- 1. Treatment of preterm labor with the oxytocin antagonist atosiban: a double-blind, randomized, controlled comparison with salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effectiveness and safety of the oxytocin antagonist( atosiban) versus beta-adrenergic agonists (salbutamol) in the treatment of preterm labor | AL-QADISIYAH MEDICAL JOURNAL [qmj.qu.edu.iq]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Atosiban vs. Terbutaline: A Comparative Guide for Tocolytic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of atosiban (B549348) and terbutaline (B1683087), two tocolytic agents used to suppress preterm labor. The information presented is based on available clinical trial data and pharmacological profiles to assist in research and development decisions.
Mechanism of Action
Atosiban is a competitive antagonist of the oxytocin (B344502) receptor.[1][2][3][4] By blocking oxytocin from binding to its receptors on the myometrium, atosiban inhibits the downstream signaling cascade that leads to uterine muscle contractions.[2][3][4] Specifically, it prevents the oxytocin-induced release of inositol (B14025) trisphosphate (IP3) from the myometrial cell membrane, which in turn reduces the release of intracellular calcium from the sarcoplasmic reticulum and the influx of extracellular calcium.[1][5] This ultimately leads to a reduction in the frequency and force of uterine contractions.[1][4][5]
Terbutaline is a beta-2-adrenergic receptor agonist.[6] Its mechanism of action involves stimulating the beta-2-adrenergic receptors on the smooth muscle cells of the uterus.[7][8] This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn decreases intracellular calcium levels, resulting in uterine muscle relaxation and the cessation of contractions.[7][8]
Signaling Pathways
Caption: Atosiban's inhibitory signaling pathway.
Caption: Terbutaline's uterine relaxation pathway.
Efficacy Comparison
Clinical trials have demonstrated that atosiban and terbutaline have comparable efficacy in delaying preterm labor.
| Efficacy Outcome | Atosiban | Terbutaline | p-value |
| Tocolytic effectiveness at 48 hours | 86.1% | 85.3% | 0.783 |
| Tocolytic effectiveness at 7 days | 76.5% | 67.4% | 0.067 |
| Tocolytic efficacy and tolerability at 48 hours | 72.2% | 68.2% | 0.51 |
| Tocolytic efficacy and tolerability at 7 days | 55.6% | 43.4% | 0.08 |
Data from a randomized, double-blind, controlled study.[9][10][11][12]
A larger pooled analysis of three multinational, multicentre, double-blind, randomised, controlled trials involving 733 women also found no significant differences between atosiban and beta-agonists (including terbutaline) in delaying delivery for 48 hours (88.1% vs 88.9%; P = 0.99) or seven days (79.7% versus 77.6%; P = 0.28).[13]
Safety Profile
A significant difference between atosiban and terbutaline lies in their safety and tolerability profiles. Atosiban is associated with a more favorable safety profile, particularly concerning maternal cardiovascular side effects.
| Maternal Side Effects | Atosiban | Terbutaline/β-agonists | p-value |
| Cardiovascular Adverse Events | 8.3% | 81.2% | < 0.001 |
| Discontinuation due to Side Effects | 1.1% | 15.4% | 0.0001 |
Data from a pooled analysis of three randomized controlled trials.[13]
Common maternal side effects associated with atosiban are generally mild and can include nausea.[1]
Terbutaline , on the other hand, is associated with a higher incidence of maternal side effects due to its systemic beta-adrenergic stimulation.[14] These can include tachycardia, palpitations, hypotension, tremor, headache, and in some cases, more severe complications like pulmonary edema and cardiac arrhythmias.[6][15] A retrospective cohort study also found that terbutaline use during intrauterine surgery was associated with higher maternal arterial lactate (B86563) and lower arterial pH compared to atosiban.[16]
Neonatal Outcomes
In the comparative studies, no statistically significant differences in neonatal or infant outcomes were observed between the atosiban and terbutaline/beta-agonist treatment groups.[9][12][13]
Experimental Protocols
The following is a typical experimental workflow for a clinical trial comparing atosiban and terbutaline for tocolysis in preterm labor.
Caption: Workflow of a comparative clinical trial.
Atosiban Administration Protocol
A typical intravenous administration protocol for atosiban in clinical trials is as follows:
-
An initial bolus injection of 6.75 mg over one minute.[5][9][12]
-
Followed by a continuous high-dose infusion of 300 mcg/minute for three hours.[5][9][12]
-
Then, a lower-dose infusion of 100 mcg/minute for up to 45 hours.[5][9][12]
-
The total duration of treatment should not exceed 48 hours.[5]
Terbutaline Administration Protocol
Terbutaline is administered as a continuous intravenous infusion, with the dose titrated based on the patient's uterine activity and tolerance. A common dosage range in clinical trials is 5-20 mcg/minute, administered for 13-18 hours.[9][12]
Conclusion
References
- 1. Atosiban - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. mims.com [mims.com]
- 6. Tocolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tocolytics (Terbutaline) – Mechanism, Uses, and Side Effects [vhtc.org]
- 8. Tocolytics (Terbutaline) – Mechanism, Uses, and Side Effects [vhtc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The oxytocin antagonist atosiban versus the beta-agonist terbutaline in the treatment of preterm labor. A randomized, double-blind, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effectiveness and safety of the oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of preterm labour. The Worldwide Atosiban versus Beta-agonists Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Introduction - Terbutaline Pump for the Prevention of Preterm Birth - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Tocolysis for Uterine Hypercontractility - SA Perinatal Practice Guidelines | SA Health [sahealth.sa.gov.au]
- 16. Comparison of terbutaline and atosiban as tocolytic agents in intrauterine repair of myelomeningocele: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
Atosiban vs. Beta-Agonists: A Comparative Guide on Tocolytic Efficacy
In the management of preterm labor, tocolytic agents play a crucial role in delaying delivery to allow for administration of corticosteroids and transfer to a facility with a neonatal intensive care unit. Among the therapeutic options, the oxytocin (B344502) receptor antagonist Atosiban (B549348) and beta-adrenergic agonists have been extensively studied. This guide provides a detailed comparison of their efficacy, safety, and underlying mechanisms of action, supported by data from clinical trials.
Efficacy in Delaying Preterm Labor
Clinical evidence from multiple randomized controlled trials indicates that Atosiban demonstrates comparable efficacy to beta-agonists in delaying delivery.
A large, multinational, double-blind, randomized controlled set of trials involving 733 women showed no significant differences between Atosiban and beta-agonists (ritodrine, salbutamol (B1663637), or terbutaline) in postponing delivery for 48 hours (88.1% vs. 88.9%) or for seven days (79.7% vs. 77.6%).[1] Similarly, a study in Taiwanese women comparing Atosiban to ritodrine (B1199850) found similar effectiveness in the number of women who did not deliver and did not require alternative tocolytic therapy at 7 days.[2][3] Another randomized, double-blind, controlled study comparing Atosiban to terbutaline (B1683087) also found comparable tocolytic effectiveness at 48 hours (86.1% vs. 85.3%) and 7 days (76.5% vs. 67.4%).[4]
A meta-analysis of three double-blinded, placebo-controlled clinical trials confirmed the similar efficacy of Atosiban and beta-mimetics.[5] However, a network meta-analysis suggested that while both are effective compared to placebo, prostaglandin (B15479496) inhibitors and calcium channel blockers may have a higher probability of delaying delivery for 48 hours.[6]
Table 1: Tocolytic Efficacy of Atosiban vs. Beta-Agonists
| Outcome | Atosiban | Beta-Agonists | p-value | Reference |
| Undelivered at 48 hours | ||||
| Worldwide Study | 88.1% | 88.9% | 0.99 | [1] |
| Terbutaline Study | 86.1% | 85.3% | 0.783 | [4] |
| Salbutamol Study (Iraq) | 46% | 44% | 0.841 | [7][8] |
| Salbutamol Study (Multicenter) | 93.3% | 95.0% | 0.67 | [9] |
| Undelivered at 7 days | ||||
| Worldwide Study | 79.7% | 77.6% | 0.28 | [1] |
| Terbutaline Study | 76.5% | 67.4% | 0.067 | [4] |
| Salbutamol Study (Iraq) | 32% | 20% | 0.171 | [7][8] |
| Salbutamol Study (Multicenter) | 89.9% | 90.1% | 0.93 | [9] |
| Mean Gestational Age at Delivery | 35.8 weeks | 35.5 weeks | NS | [1] |
| Mean Birthweight | 2491 g | 2461 g | NS | [1] |
Maternal and Neonatal Safety Profile
A significant differentiator between Atosiban and beta-agonists is their side-effect profile. Clinical data consistently show a superior safety profile for Atosiban, with a markedly lower incidence of maternal cardiovascular adverse events.
In the worldwide study, maternal cardiovascular adverse events were reported far more frequently in the beta-agonist group (81.2%) compared to the Atosiban group (8.3%).[1][10] This led to a significantly higher rate of treatment discontinuation due to side effects with beta-agonists (15.4%) versus Atosiban (1.1%).[1] Specific side effects more common with beta-agonists include tachycardia, palpitations, tremor, headache, and hyperglycemia.[2][5][7]
Neonatal outcomes, including morbidity and mortality, have been found to be comparable between the two treatment groups in several large-scale studies.[1][2][4][7][9]
Table 2: Maternal Adverse Events
| Adverse Event | Atosiban | Beta-Agonists | p-value | Reference |
| Any Cardiovascular Event | 8.3% | 81.2% | < 0.001 | [1] |
| Tachycardia | 0% | 18.18% | < 0.05 | [2] |
| Tachycardia (Salbutamol Study) | 8% | 22% | 0.050 | [7][8] |
| Treatment Discontinuation due to Side Effects | 1.1% | 15.4% | 0.0001 | [1] |
Mechanisms of Action and Signaling Pathways
Atosiban and beta-agonists exert their tocolytic effects through distinct molecular pathways.
Atosiban: As a competitive antagonist of the oxytocin receptor (OTR), Atosiban blocks the binding of oxytocin. The primary signaling pathway for oxytocin-induced myometrial contraction is through the Gq protein, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of intracellular calcium.[11] Interestingly, some research suggests that Atosiban may act as a "biased agonist," displaying agonistic properties on OTR/G(i) coupling, which could contribute to its cellular effects.[12] It has also been shown to activate pro-inflammatory pathways in the human amnion via Gαi signaling.[13][14][15]
References
- 1. Effectiveness and safety of the oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of preterm labour. The Worldwide Atosiban versus Beta-agonists Study Group [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized trial of oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of spontaneous preterm labor in Taiwanese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The oxytocin antagonist atosiban versus the beta-agonist terbutaline in the treatment of preterm labor. A randomized, double-blind, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atosiban versus betamimetics in the treatment of preterm labour in Germany: an economic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Effectiveness and safety of the oxytocin antagonist( atosiban) versus beta-adrenergic agonists (salbutamol) in the treatment of preterm labor | AL-QADISIYAH MEDICAL JOURNAL [qmj.qu.edu.iq]
- 9. Treatment of preterm labor with the oxytocin antagonist atosiban: a double-blind, randomized, controlled comparison with salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
Atosiban and Mundulone Combination Therapy Demonstrates Synergistic Tocolytic Effects in Preterm Labor Mouse Models
A promising combination therapy of Atosiban (B549348) and the natural isoflavone (B191592) Mundulone has shown significant success in arresting preterm labor and allowing term delivery in mice.[1] This novel approach offers a potential breakthrough in the management of preterm labor, a condition for which there is a notable lack of FDA-approved long-term treatments.[1][2]
The combination of Atosiban, an oxytocin (B344502) receptor antagonist, and Mundulone, a natural product inhibitor of intracellular calcium mobilization, has demonstrated a synergistic effect, yielding greater tocolytic efficacy and potency than either agent alone.[1][3] In a mouse model of preterm labor, the combination therapy allowed 71% of dams to deliver viable pups at term without observable maternal or fetal consequences.[1][2][4]
This guide provides a comparative overview of the experimental data, protocols, and underlying signaling pathways of Atosiban and Mundulone combination therapy.
Comparative Efficacy of Monotherapy vs. Combination Therapy
The synergistic relationship between Atosiban and Mundulone is evident in both in vitro and in vivo studies. The combination has been shown to significantly improve the therapeutic index compared to Mundulone alone.[1][2][3][4]
| Treatment | Metric | Result | Source |
| Mundulone (alone) | In vitro Therapeutic Index (TI) | 0.8 | [2][3][4] |
| Mundulone + Atosiban | In vitro Therapeutic Index (TI) | 10 | [2][3][4] |
| Mundulone (alone) | In vitro Efficacy (Emax) | 66.3% | [5] |
| Mundulone + Atosiban | In vitro Efficacy (Emax) | 94.72% | [5] |
| Mundulone (alone) | Ex vivo Efficacy (Emax) on mouse myometrium | 70% | [6] |
| Mundulone + Atosiban | Ex vivo Efficacy (Emax) on mouse myometrium | 97% | [6] |
| Mundulone (alone) | Ex vivo Potency (IC50) on mouse myometrium | 10 µM | [6] |
| Mundulone + Atosiban | Ex vivo Potency (IC50) on mouse myometrium | 0.09 µM | [6] |
| Mundulone (6.5 mg/kg) | In vivo Term Delivery Rate | 0% | [5] |
| Atosiban (1.75 mg/kg) | In vivo Term Delivery Rate | 17% | [5] |
| Mundulone (6.5 mg/kg) + Atosiban (1.75 mg/kg) | In vivo Term Delivery Rate | 71% | [2][4][5] |
Signaling Pathways and Mechanism of Action
Atosiban and Mundulone act on distinct pathways that regulate myometrial (uterine muscle) contractions. Atosiban is a competitive antagonist of the oxytocin receptor, preventing the downstream signaling cascade that leads to uterine contractions.[7] Mundulone, an isoflavone extracted from the bark of Mundulea sericea, inhibits intracellular calcium mobilization, a critical step in muscle contraction.[3][8] The combination of these two mechanisms leads to a more potent and effective tocolytic effect.
References
- 1. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijrcog.org [ijrcog.org]
- 8. Mundulone|CAS 481-94-7|Isoflavone for Research [benchchem.com]
A Comparative Guide to Validated Analytical Methods for Atosiban
For researchers, scientists, and drug development professionals, the robust and accurate quantification of Atosiban (B549348) is critical for quality control, formulation development, and pharmacokinetic studies. This guide provides a detailed comparison of validated analytical methods for Atosiban, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Experimental data is presented to facilitate method selection based on specific analytical needs.
Comparison of Analytical Methods
Two primary analytical techniques have been successfully validated for the determination of Atosiban: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often with UV detection, and LC-MS/MS. RP-HPLC is a widely used, cost-effective method suitable for routine quality control of pharmaceutical formulations. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations of the drug need to be quantified in complex biological matrices.
| Parameter | Method 1: RP-HPLC | Method 2: RP-HPLC | Method 3: LC-MS/MS |
| Instrumentation | HPLC with UV Detector | HPLC with UV Detector | Liquid Chromatograph with Tandem Mass Spectrometer |
| Column | Inertsil ODS-2 | XTerra MS C18 (250 x 4.6 mm, 5 µm) | ACE C18 (50 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A (Water:Acetonitrile (B52724):Methanol (B129727), 77:14:9, v/v/v, pH 3.2 with TFA) and Mobile Phase B (Acetonitrile:Methanol, 65:35, v/v) | Gradient elution with 0.03M Potassium Dihydrogen Orthophosphate buffer (pH 3.2 with ortho-phosphoric acid) and Acetonitrile | Gradient elution |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection | UV at 220 nm | UV at 220 nm | Mass Spectrometry |
| Retention Time | Not specified | 11.3 min[1] | Not specified |
| Linearity Range | Not specified | 15-225 mcg/mL[1] | Not specified |
| Correlation Coefficient (r²) | > 0.9993[2] | 0.9999[1] | Not specified |
| Limit of Detection (LOD) | Determined[2] | 1.5 mcg/mL[1] | Not specified |
| Limit of Quantification (LOQ) | Determined[2] | 4.5 mcg/mL[1] | 0.01 microg/ml in rat plasma[3] |
| Accuracy (% Recovery) | Validated[2] | 99.3%[1] | Validated[3] |
| Precision | Validated[2] | Low standard deviation[1] | Validated[3] |
| Application | Quality control of Atosiban injection, analysis of related substances[2] | Estimation of Atosiban Acetate (B1210297) in parenteral dosage forms[1] | Kinetic study of Atosiban in rat plasma[3] |
Experimental Protocols
Method 1: RP-HPLC for Atosiban and its Related Substances
This method is designed for the quality control of Atosiban acetate injection and can simultaneously determine Atosiban and its five related substances.[2]
-
Chromatographic System:
-
Column: Inertsil ODS-2
-
Mobile Phase A: A mixture of water (pH adjusted to 3.2 with trifluoroacetic acid), acetonitrile, and methanol in a ratio of 77:14:9 (v/v/v).[2]
-
Mobile Phase B: A mixture of acetonitrile and methanol in a ratio of 65:35 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35 °C.[2]
-
Detection: UV at 220 nm.[2]
-
A gradient elution program should be utilized.
-
-
Validation Parameters:
Method 2: RP-HPLC for Estimation of Atosiban Acetate in Parenterals
This method is a simple, rapid, and accurate procedure for the routine determination of Atosiban Acetate in bulk drug and pharmaceutical parenteral formulations.[1]
-
Chromatographic System:
-
Validation Parameters:
-
Linearity: The method demonstrated linearity in the concentration range of 15-225 mcg/mL with a linear regression equation of y = 1286.9x - 1290.8 and a correlation coefficient (r²) of 0.9999.[1]
-
LOD and LOQ: The LOD and LOQ were found to be 1.5 mcg/mL and 4.5 mcg/mL, respectively.[1]
-
Accuracy: Recovery studies showed a high accuracy of 99.3%.[1]
-
Assay: The percentage assay of Atosiban Acetate was 99.6%.[1]
-
Method 3: LC-MS/MS for Quantitative Determination in Rat Plasma
This highly sensitive method is suitable for pharmacokinetic studies of Atosiban in biological matrices.[3]
-
Sample Preparation:
-
Solid Phase Extraction (SPE) was used to extract the analyte and internal standard (Eptifibatide) from rat plasma.[3]
-
-
Chromatographic System:
-
Column: ACE C18 (50 mm x 4.6 mm, 5 µm).[3]
-
A gradient elution was employed.
-
-
Detection:
-
Mass spectrometric detection was performed using a TSQ Quantum ultra AM.[3]
-
-
Validation Parameters:
Visualizations
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an Atosiban analytical method.
References
- 1. jpsionline.com [jpsionline.com]
- 2. A novel HPLC method for analysis of atosiban and its five related substances in atosiban acetate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of oxytocin receptor antagonist atosiban in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Atosiban's Cross-Reactivity Profile: A Comparative Guide to Vasopressin Receptor Interaction
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Atosiban's binding affinity and functional activity at the oxytocin (B344502) receptor (OTR) versus the vasopressin V1a (V1aR) and V2 (V2R) receptors. The information is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
Atosiban, a synthetic peptide analogue of oxytocin, is utilized clinically as a tocolytic agent to delay preterm labor. Its therapeutic effect is primarily attributed to its antagonism of the oxytocin receptor in the myometrium. However, due to the high structural homology between oxytocin and vasopressin receptors, understanding the cross-reactivity of Atosiban is crucial for a comprehensive pharmacological characterization and for anticipating potential off-target effects. This guide delineates this cross-reactivity, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Comparative Binding Affinity and Functional Potency of Atosiban
Experimental data from radioligand binding assays and functional assessments have been compiled to compare the interaction of Atosiban with human oxytocin and vasopressin receptors. The following table summarizes the binding affinities (Ki) and functional antagonist potencies (pA2) of Atosiban at these receptors. A lower Ki value indicates a higher binding affinity. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, with a higher pA2 indicating greater potency.
| Receptor | Ligand | Binding Affinity (Ki, nM) | Functional Potency (pA2) | Species | Reference |
| Oxytocin (OT) | Atosiban | 7.9 ± 1.2 | 7.7 ± 0.1 | Human | [Serradeil-Le Gal et al., 2004] |
| Vasopressin V1a | Atosiban | 1.6 ± 0.2 | 8.2 ± 0.1 | Human | [Serradeil-Le Gal et al., 2004] |
| Vasopressin V2 | Atosiban | >1000 | < 6 | Human | [Serradeil-Le Gal et al., 2004] |
The data clearly indicates that Atosiban possesses a higher binding affinity and functional potency for the human vasopressin V1a receptor compared to the human oxytocin receptor. Its interaction with the vasopressin V2 receptor is significantly weaker, demonstrating a clear selectivity for OTR and V1aR over V2R.
Signaling Pathways
The oxytocin and vasopressin V1a receptors are coupled to the Gq protein and activate the phospholipase C signaling cascade. In contrast, the vasopressin V2 receptor is coupled to the Gs protein and stimulates the adenylyl cyclase pathway. The distinct signaling mechanisms are illustrated below.
Experimental Protocols
The following are representative protocols for the key experiments used to determine the binding affinity and functional activity of Atosiban.
Radioligand Binding Assay for OTR, V1aR, and V2R
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of Atosiban.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human OTR, V1aR, or V2R are cultured to confluence.
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of the appropriate radioligand:
-
For OTR: [³H]-Oxytocin or a selective radioiodinated antagonist.
-
For V1aR: [³H]-Arginine Vasopressin (AVP).
-
For V2R: [³H]-Arginine Vasopressin (AVP).
-
-
Increasing concentrations of unlabeled Atosiban (competitor).
-
For determination of non-specific binding, a high concentration of the corresponding unlabeled native ligand (Oxytocin or AVP) is added to a set of wells.
-
-
The reaction is initiated by adding the cell membrane preparation to each well.
-
The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioactivity.
-
The filters are dried, and the amount of radioactivity trapped on each filter is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of Atosiban.
-
The data are plotted as the percentage of specific binding versus the logarithm of the Atosiban concentration.
-
The IC50 value (the concentration of Atosiban that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays
1. Calcium Mobilization Assay (for OTR and V1aR):
-
This assay measures the ability of Atosiban to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by the native agonist (Oxytocin or AVP).
-
Cell Preparation: Cells expressing the OTR or V1aR are seeded in a 96-well plate and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Assay Procedure:
-
The cells are washed to remove excess dye and incubated in a physiological buffer.
-
The baseline fluorescence is measured using a fluorescence plate reader.
-
Cells are pre-incubated with varying concentrations of Atosiban.
-
The respective agonist (Oxytocin for OTR, AVP for V1aR) is added to stimulate the receptor and induce a calcium response.
-
The change in fluorescence, corresponding to the change in [Ca²⁺]i, is measured over time.
-
-
Data Analysis: The inhibitory effect of Atosiban is quantified by determining the concentration that causes a 50% reduction in the agonist-induced calcium response (IC50). The pA2 value can be calculated from Schild regression analysis of the dose-response curves in the presence of different concentrations of Atosiban.
2. cAMP Accumulation Assay (for V2R):
-
This assay measures the ability of Atosiban to inhibit the AVP-induced accumulation of cyclic AMP (cAMP).
-
Cell Preparation: Cells expressing the V2R are seeded in a 96-well plate and grown to confluence.
-
Assay Procedure:
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then incubated with varying concentrations of Atosiban.
-
AVP is added to stimulate the V2R and induce cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Quantification: The intracellular cAMP concentration is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The inhibitory effect of Atosiban is determined by calculating the concentration that causes a 50% reduction in the AVP-induced cAMP accumulation (IC50). The pA2 value can be determined from Schild analysis.
A Head-to-Head Showdown: Comparing Tocolytic Agents in Preclinical Animal Models
For researchers, scientists, and drug development professionals, understanding the comparative efficacy and safety of tocolytic agents is paramount in the quest to prevent preterm birth. This guide provides an objective analysis of the performance of four major classes of tocolytics—beta-adrenergic agonists, calcium channel blockers, oxytocin (B344502) antagonists, and prostaglandin (B15479496) inhibitors—supported by experimental data from animal models.
Preterm birth remains a significant challenge in perinatal medicine, driving neonatal morbidity and mortality. Tocolytic agents aim to suppress uterine contractions, providing a critical window to administer corticosteroids for fetal lung maturation and transfer the mother to a facility with a neonatal intensive care unit. While clinical trials in humans provide the ultimate test of efficacy, preclinical studies in animal models are indispensable for initial screening, dose-finding, and mechanistic understanding. This guide synthesizes available data from these crucial preclinical investigations.
Comparative Efficacy and Safety of Tocolytic Agents
The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of the efficacy and side-effect profiles of representative tocolytic agents in different animal models. It is important to note that direct head-to-head comparisons of all four drug classes within a single animal model are limited in the published literature. Therefore, the data presented is a compilation from various studies and should be interpreted with consideration of the different experimental conditions.
Table 1: Efficacy of Tocolytic Agents in Animal Models
| Tocolytic Agent Class | Drug Example | Animal Model | Efficacy Outcome | Quantitative Results | Reference |
| Beta-Adrenergic Agonist | Ritodrine | Pregnant Mouse (in vitro uterine rings) | Inhibition of spontaneous contractions | Concentration-dependent inhibition; effect reduced in the presence of LPS. | [1] |
| Ritodrine | Pregnant Rat (in vitro) | Inhibition of uterine contractility | Synergistic inhibition when combined with atosiban (B549348). | ||
| Calcium Channel Blocker | Nifedipine (B1678770) | Pregnant Mouse (in vitro) | Inhibition of oxytocin-induced contractions | Potently blocked contractions (P = 0.01 vs. baseline). | [2] |
| Nifedipine | Pregnant Mouse (in vivo LPS-induced preterm birth) | Delay of preterm birth | Could delay preterm birth in some mice, but not statistically significant overall. | [2][3] | |
| Oxytocin Antagonist | Atosiban | Pregnant Rat (in vitro) | Inhibition of uterine contractility | Synergistic inhibition when combined with ritodrine. | |
| Prostaglandin Inhibitor | Celecoxib (COX-2 inhibitor) | Pregnant Mouse (LPS-induced preterm birth) | Reduction of preterm labor rate | Reduced preterm labor rate from 95% to as low as 18% at the highest dose. |
Table 2: Maternal and Fetal Side Effects of Tocolytic Agents in Animal Models
| Tocolytic Agent Class | Drug Example | Animal Model | Maternal Side Effects | Fetal/Neonatal Side Effects | Reference |
| Beta-Adrenergic Agonist | Terbutaline | Pregnant Sheep | Tachycardia, increased pulse pressure. | Data not available in this study. | |
| Calcium Channel Blocker | Nifedipine | Rhesus Monkey, Sheep | Decreased uterine blood flow in some studies. | Potential for fetal acidosis. | [4] |
| Oxytocin Antagonist | Atosiban | Cynomolgus Monkey | Well tolerated with no significant adverse effects reported. | No significant adverse effects reported. | |
| Prostaglandin Inhibitor | Celecoxib (COX-2 inhibitor) | Pregnant Rat | Data not available in this study. | Significant constriction of the fetal ductus arteriosus at higher doses. |
Signaling Pathways of Tocolytic Agents
The diverse mechanisms of action of tocolytic agents are rooted in their distinct signaling pathways within myometrial cells. Understanding these pathways is crucial for rational drug design and combination therapies.
References
- 1. Influence of lipopolysaccharide on the uterine contraction inhibitory effects of tocolytic agents in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apacscientific.com [apacscientific.com]
- 3. Assessment of the tocolytic nifedipine in preclinical primary models of preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Atosiban for Preterm Labor: A Meta-Analysis Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of clinical trials on Atosiban (B549348) for the treatment of preterm labor. It objectively assesses its performance against other tocolytic agents, supported by quantitative data from systematic reviews and detailed experimental protocols from key clinical trials.
Comparative Efficacy of Tocolytic Agents
Atosiban, an oxytocin (B344502) receptor antagonist, is a primary tocolytic agent used to delay imminent preterm birth. Meta-analyses have consistently compared its efficacy and safety against other classes of tocolytics, principally calcium channel blockers (e.g., nifedipine) and beta-adrenergic agonists (e.g., terbutaline (B1683087), ritodrine, salbutamol).
The primary efficacy endpoint in most trials is the successful delay of delivery, typically measured at 48 hours and 7 days, to allow for the administration of antenatal corticosteroids to improve fetal lung maturity.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from meta-analyses comparing Atosiban to its main alternatives.
Table 1: Tocolytic Efficacy: Atosiban vs. Nifedipine (B1678770)
| Outcome | No. of Studies (Patients) | Result (Risk Ratio, RR) | 95% Confidence Interval (CI) | Conclusion |
| Pregnancy Prolongation ≥ 48 hours | 7 (992) | RR 1.06 | 0.92 - 1.22 | No significant difference between Atosiban and Nifedipine.[2] |
| Pregnancy Prolongation ≥ 7 days | 7 (992) | RR 1.04 | 0.89 - 1.21 | No significant difference between Atosiban and Nifedipine.[2] |
| Respiratory Distress Syndrome (RDS) | Indirect Comparison | OR 0.55 | 0.32 - 0.97 | Nifedipine was associated with a significant reduction in RDS compared to Atosiban in an indirect comparison.[3] |
Table 2: Tocolytic Efficacy: Atosiban vs. Beta-Agonists
| Outcome | No. of Studies (Patients) | Result (Risk Ratio, RR) | 95% Confidence Interval (CI) | Conclusion |
| Pregnancy Prolongation ≥ 48 hours | 3 (733) | RR not significantly different (88.1% vs 88.9%) | P = 0.99 | Atosiban has comparable efficacy to beta-agonists.[4] |
| Pregnancy Prolongation ≥ 7 days | 3 (733) | RR not significantly different (79.7% vs 77.6%) | P = 0.28 | Atosiban has comparable efficacy to beta-agonists.[4] |
Table 3: Maternal and Neonatal Safety Profile
| Comparison | Outcome | Result (Risk Ratio, RR) | 95% Confidence Interval (CI) | Conclusion |
| Atosiban vs. Nifedipine | Maternal Side Effects | - | - | Atosiban is associated with fewer maternal side effects.[2] |
| Atosiban vs. Beta-Agonists | Maternal Cardiovascular Adverse Events | Significantly Lower (8.3% vs 81.2%) | P < 0.001 | Atosiban has a significantly better maternal cardiovascular safety profile.[4] |
| Atosiban vs. Beta-Agonists | Treatment Discontinuation due to Side Effects | RR Significantly Lower (1.1% vs 15.4%) | P = 0.0001 | Treatment discontinuation is far less likely with Atosiban.[4] |
| Atosiban vs. Nifedipine | Composite Adverse Perinatal Outcome* | RR 0.91 | 0.61 - 1.37 | No significant difference in composite perinatal outcomes.[5] |
| Atosiban vs. Indomethacin | Neonatal Mortality | RR 0.21 | 0.05 - 0.92 | Atosiban was associated with lower neonatal mortality.[6] |
*Composite outcome includes perinatal mortality, bronchopulmonary dysplasia, sepsis, intraventricular hemorrhage, periventricular leukomalacia, and necrotizing enterocolitis.[5]
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial results. Below are summaries of the protocols from major randomized controlled trials (RCTs).
APOSTEL III Trial: Atosiban vs. Nifedipine
-
Objective: To compare the effectiveness and safety of nifedipine and atosiban in women with threatened preterm birth.[5]
-
Study Design: A multicenter, randomized controlled trial conducted in the Netherlands and Belgium.[5]
-
Inclusion Criteria:
-
Interventions:
-
Primary Outcome: A composite of adverse perinatal outcomes, including perinatal mortality, bronchopulmonary dysplasia, sepsis, intraventricular hemorrhage, periventricular leukomalacia, and necrotizing enterocolitis.[5]
Worldwide Atosiban vs. Beta-agonists Study
-
Objective: To compare the effectiveness and safety of atosiban with conventional beta-agonist therapy.[4]
-
Study Design: Three multinational, multicenter, double-blind, randomized, controlled trials.[4]
-
Inclusion Criteria:
-
Women diagnosed with preterm labor at 23-33 completed weeks of gestation.[4]
-
-
Interventions:
-
Primary Outcome Measures:
APOSTEL 8 Trial: Atosiban vs. Placebo
-
Objective: To assess the superiority of tocolysis with atosiban compared with placebo in improving neonatal morbidity and mortality.[9]
-
Study Design: International, multicenter, randomized, double-blind, placebo-controlled superiority trial.[9]
-
Inclusion Criteria:
-
Women with a singleton or twin pregnancy with threatened preterm birth from 30 to 33+6 weeks of gestation.[9]
-
-
Interventions:
-
Primary Outcome: A composite of perinatal mortality and six severe neonatal morbidities.[9]
Visualized Pathways and Workflows
Atosiban Signaling Pathway
Atosiban acts as a competitive antagonist at the oxytocin receptor (OTR) on myometrial cells. By blocking oxytocin from binding, it inhibits the Gq-protein signaling cascade, which prevents the increase of intracellular calcium (Ca2+) and subsequent uterine muscle contraction.[1]
Meta-Analysis Workflow
The process of conducting a meta-analysis involves a systematic and reproducible methodology to synthesize evidence from multiple clinical trials.
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic review and meta-analysis of randomized controlled trials of atosiban versus nifedipine for inhibition of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of nifedipine versus atosiban for tocolysis in preterm labour: a meta-analysis with an indirect comparison of randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of the oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of preterm labour. The Worldwide Atosiban versus Beta-agonists Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nifedipine versus atosiban for threatened preterm birth (APOSTEL III): a multicentre, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atosiban efficacy and safety in pregnant women with threatened preterm delivery: systematic review of the literature with network meta-analysis [scielo.org.co]
- 7. Nifedipine versus atosiban in the treatment of threatened preterm labour (Assessment of Perinatal Outcome after Specific Tocolysis in Early Labour: APOSTEL III-Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The oxytocin antagonist atosiban versus the beta-agonist terbutaline in the treatment of preterm labor. A randomized, double-blind, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atosiban versus placebo for threatened preterm birth (APOSTEL 8): a multicentre, randomised controlled trial - Articles - Gynecology · Urology | healthbook [healthbook.org]
- 10. bmjopen.bmj.com [bmjopen.bmj.com]
Atosiban vs. Nifedipine: A Comparative Analysis of Tocolytic Action and Duration
In the management of preterm labor, tocolytic agents play a crucial role in delaying delivery to allow for the administration of corticosteroids to improve neonatal outcomes. Among the commonly used tocolytics are Atosiban (B549348), an oxytocin (B344502) receptor antagonist, and Nifedipine (B1678770), a calcium channel blocker. This guide provides a detailed comparison of their duration of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Atosiban acts as a competitive antagonist at oxytocin receptors on the myometrial cells of the uterus.[1][2] By blocking these receptors, Atosiban inhibits the downstream signaling cascade that leads to uterine contractions. Specifically, it prevents the oxytocin-induced release of inositol (B14025) trisphosphate (IP3) from the cell membrane, which in turn reduces the release of intracellular calcium from the sarcoplasmic reticulum and the influx of extracellular calcium.[1][2] This ultimately leads to a state of uterine quiescence.[1] The onset of uterine relaxation following Atosiban administration is rapid, with a significant reduction in contractions observed within 10 minutes.[1]
Nifedipine , a dihydropyridine (B1217469) calcium channel blocker, exerts its tocolytic effect by inhibiting the influx of calcium into uterine smooth muscle cells through L-type voltage-dependent calcium channels.[3][4] This reduction in intracellular calcium concentration leads to decreased actin-myosin interaction, thereby inhibiting myometrial contractility and promoting uterine relaxation.[3] The onset of action for oral nifedipine is typically within 5-10 minutes.[3]
Comparative Efficacy and Duration of Action
Clinical studies have compared the efficacy of Atosiban and Nifedipine in delaying delivery for various durations. The primary goal of tocolysis is often to postpone delivery for at least 48 hours to allow for the full course of antenatal corticosteroids.
| Outcome Measure | Atosiban | Nifedipine | Study Citation |
| Delay of Delivery for 48 hours | 82.5% effective | 75% effective | [5] |
| 68.6% of women undelivered | 52% of women undelivered | [6][7] | |
| Delay of Delivery for > 7 days | 75% effective | 65% effective | [5] |
| 79.7% of women undelivered | 77.6% of women undelivered | [8] | |
| 68.3% of women undelivered | 64.7% of women undelivered | [9] | |
| Mean Duration Between Treatment and Delivery | 29.03 ± 16.12 days | 22.85 ± 13.9 days | [5] |
| Mean Gestational Age at Delivery | 35.2 ± 3.0 weeks | 36.4 ± 2.8 weeks | [6][7] |
| Time to Uterine Quiescence | Slower than Nifedipine | Significantly shorter time than Atosiban | [10] |
One randomized controlled trial involving 80 pregnant women with preterm labor found that Atosiban was effective in delaying delivery for 48 hours in 82.5% of cases, compared to 75% for nifedipine.[5] For a delay of more than 7 days, Atosiban was effective in 75% of cases, while nifedipine was effective in 65%.[5] However, the difference in the mean duration between treatment and delivery was not statistically significant, with 29.03 days for the Atosiban group and 22.85 days for the nifedipine group.[5]
Another comparative study reported that nifedipine achieved uterine quiescence in a significantly shorter time than atosiban.[10] However, a different trial found that atosiban had fewer failures within 48 hours.[6][7] Interestingly, this same study suggested that nifedipine may be associated with a longer postponement of delivery, with a mean gestational age at delivery of 36.4 weeks compared to 35.2 weeks for atosiban.[6][7]
Maternal side effects are also an important consideration. Studies have consistently shown a higher incidence of side effects with nifedipine, including flushing, palpitations, headache, and hypotension.[5][9][10] In one study, maternal side effects were reported in 40% of the nifedipine group compared to 17.5% in the atosiban group.[5]
Experimental Protocols
Representative Clinical Trial Methodology
A common methodology for comparing the efficacy of Atosiban and Nifedipine involves a randomized controlled trial design.
Patient Population: Pregnant women between 26 and 34 weeks of gestation experiencing preterm labor, characterized by regular uterine contractions and cervical changes, are recruited for these studies.[5][11]
Randomization: Participants are randomly assigned to receive either Atosiban or Nifedipine.
Dosing Regimens:
-
Atosiban: Administered intravenously, typically starting with a loading dose, followed by a continuous infusion for up to 48 hours.[12]
-
Nifedipine: Administered orally. A common regimen involves an initial loading dose, which may be followed by maintenance doses every 6-8 hours.[4][13] For example, an initial dose of 20 mg orally, followed by 10 mg every 20 minutes for a maximum of two doses if contractions persist. A maintenance dose of 20 mg every 8 hours for 24 hours or longer may then be prescribed.[13]
Outcome Measures:
-
Primary Outcomes: The primary efficacy endpoint is often the proportion of women who remain undelivered at 48 hours and 7 days after the initiation of treatment.
-
Secondary Outcomes: These include the time from treatment initiation to delivery, gestational age at delivery, need for alternative tocolytics, and maternal and neonatal side effects.[11]
Signaling Pathways and Experimental Workflow
References
- 1. Atosiban - Wikipedia [en.wikipedia.org]
- 2. bloomtechz.com [bloomtechz.com]
- 3. droracle.ai [droracle.ai]
- 4. Nifedipine and its indications in obstetrics and gynecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atosiban and nifedipin for the treatment of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nifedipine compared with atosiban for treating preterm labor: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Atosiban and nifedipine in the suppression of pre-term labour: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atosiban and nifedipine in acute tocolysis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nifedipine versus atosiban in the treatment of threatened preterm labour (Assessment of Perinatal Outcome after Specific Tocolysis in Early Labour: APOSTEL III-Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creehealth.org [creehealth.org]
Atosiban vs. Placebo for Neonatal Outcomes: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comprehensive comparison of neonatal outcomes in studies evaluating the efficacy of atosiban (B549348) versus a placebo in cases of threatened preterm labor. This document synthesizes key experimental data, outlines study protocols, and visualizes the clinical trial workflow.
Executive Summary
Atosiban, an oxytocin (B344502) receptor antagonist, has been investigated for its potential to improve neonatal outcomes by delaying preterm birth. However, recent large-scale, randomized controlled trials (RCTs) have brought its efficacy in this regard into question. The most definitive evidence to date comes from the APOSTEL 8 trial, a multicenter, double-blind, placebo-controlled study, which found no significant difference in a composite of perinatal mortality and severe neonatal morbidity between atosiban and placebo groups. This guide will delve into the specifics of this pivotal study and other relevant research to provide a clear comparison for the scientific community.
Data on Neonatal Outcomes: Atosiban vs. Placebo
The following tables summarize the key quantitative data on neonatal outcomes from the APOSTEL 8 trial, which provides the most robust evidence in this area.
Table 1: Primary and Secondary Neonatal Outcomes in the APOSTEL 8 Trial [1][2]
| Outcome | Atosiban Group | Placebo Group | Relative Risk (RR) | 95% Confidence Interval (CI) |
| Primary Composite Outcome * | 37/449 (8.2%) | 40/435 (9.2%) | 0.90 | 0.58–1.40 |
| Perinatal Mortality | 3/449 (0.7%) | 4/435 (0.9%) | 0.73 | 0.16–3.23 |
| Pregnancy Prolongation >48h | 292/375 (78%) | 261/377 (69%) | 1.13 | 1.03–1.23 |
*Primary composite outcome included perinatal mortality and a composite of severe neonatal morbidities. A detailed breakdown of the individual components of the composite outcome was not available in the primary publication or its supplementary materials.
Table 2: Maternal and Delivery Outcomes in the APOSTEL 8 Trial [1]
| Outcome | Atosiban Group | Placebo Group | Relative Risk (RR) | 95% Confidence Interval (CI) |
| Maternal Adverse Events | No significant difference reported | No significant difference reported | - | - |
| Planned Cesarean Section | 15/375 (4%) | 29/377 (8%) | 0.52 | 0.28–0.95 |
| Overall Cesarean Section | Not significantly different | Not significantly different | 0.90 | 0.69–1.16 |
Experimental Protocols
The methodologies employed in the key clinical trials are crucial for interpreting the data. The protocol for the APOSTEL 8 trial is detailed below as a representative example of a rigorous study in this field.
APOSTEL 8 Trial Protocol[2][3]
-
Study Design: An international, multicenter, randomized, double-blind, placebo-controlled superiority trial.
-
Participants: Pregnant women at a gestational age of 30+0 to 33+6 weeks with threatened preterm labor. Threatened preterm labor was defined by the presence of uterine contractions and either a cervical length of less than 15 mm, or a cervical length of 15-30 mm with a positive fetal fibronectin test, or ruptured membranes.
-
Intervention: Eligible participants were randomly assigned in a 1:1 ratio to receive either intravenous atosiban or a matching placebo for 48 hours.
-
Primary Outcome: A composite of perinatal mortality (fetal death or neonatal death up to 28 days after birth) and severe neonatal morbidity. The neonatal morbidity components included:
-
Bronchopulmonary dysplasia
-
Periventricular leukomalacia > grade 1
-
Intraventricular hemorrhage > grade 2
-
Necrotizing enterocolitis > Bell's stage 1
-
Retinopathy of prematurity > grade 2 or requiring laser therapy
-
Culture-proven sepsis
-
-
Secondary Outcomes: Included individual components of the primary outcome, gestational age at delivery, birth weight, admission to the neonatal intensive care unit (NICU), and maternal outcomes.
Visualizing the Research Workflow
To further clarify the experimental process, the following diagram illustrates the typical workflow of a randomized controlled trial comparing atosiban and placebo.
Conclusion
The evidence from the large-scale APOSTEL 8 randomized controlled trial does not support the hypothesis that atosiban is superior to placebo in improving neonatal outcomes for women with threatened preterm birth between 30 and 34 weeks of gestation.[2] While atosiban was associated with a modest increase in the prolongation of pregnancy beyond 48 hours, this did not translate into a reduction in the composite of perinatal mortality and severe neonatal morbidity.[1] These findings are critical for informing clinical practice and guiding future research in the management of preterm labor. Future studies may need to focus on different therapeutic windows, alternative tocolytic agents, or combination therapies to improve outcomes for this vulnerable patient population.
References
Safety Operating Guide
Navigating the Safe Disposal of Atosiban: A Procedural Guide
The proper disposal of Atosiban, a peptide antagonist of the hormone oxytocin (B344502) used in the management of preterm labor, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of Atosiban, ensuring compliance with general pharmaceutical waste regulations.
Key Safety and Handling Information for Atosiban
For the safe handling of Atosiban in a laboratory setting, it is crucial to adhere to the following precautions as outlined in its Safety Data Sheet (SDS). Personal protective equipment should be utilized to avoid exposure.
| Precautionary Measure | Specification |
| Personal Protective Equipment | Wear tightly fitting safety goggles (EN166), protective gloves, and appropriate clothing to prevent skin and eye contact.[1][2] |
| Ventilation | Use in a well-ventilated area to avoid the inhalation of any dust or aerosols.[1][3] |
| Handling | Avoid generating dust.[1] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[3][4] |
| Storage | Store in a tightly closed original container in a cool, dry, and well-ventilated place at 2-8°C, protected from light.[1][2] |
| Spill Response | In case of a spill, sweep up the material and place it in a suitable container for disposal.[1][2] Flush the area with plenty of water.[1] Absorb solutions with a liquid-binding material.[3] |
Step-by-Step Disposal Procedure for Atosiban
The disposal of Atosiban must comply with local, state, and national legislation for pharmaceutical waste.[1] As a peptide-based drug, it falls under the category of non-hazardous pharmaceutical waste unless otherwise specified by local regulations.
1. Waste Identification and Segregation:
-
Initial Assessment: Determine if the Atosiban waste is classified as hazardous or non-hazardous according to the Resource Conservation and Recovery Act (RCRA) and local regulations.[5] Most pharmaceutical waste that is not specifically listed as hazardous falls into the non-hazardous category.[5]
-
Segregation: Keep Atosiban waste separate from other chemical waste streams. Use designated and clearly labeled containers for pharmaceutical waste.
2. Preparing Atosiban for Disposal:
-
Unused or Expired Vials: Unused or expired vials of Atosiban should be kept in their original packaging to ensure clear identification.
-
Contaminated Materials: Any materials that have come into contact with Atosiban, such as syringes, needles, gloves, and personal protective equipment (PPE), should be considered pharmaceutical waste and disposed of accordingly.[5][6] Sharps must be placed in a designated sharps container.[7]
3. Final Disposal:
-
Licensed Disposal Company: Arrange for the collection and disposal of Atosiban waste through a licensed hazardous material or pharmaceutical waste disposal company.[2][8]
-
Incineration: The recommended method for the final disposal of pharmaceutical waste is incineration by a permitted facility.[8] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Prohibited Disposal Methods: Do not dispose of Atosiban down the drain or in regular trash.[1][9] The EPA's 2019 Pharmaceutical Rule prohibits the sewering of hazardous waste pharmaceuticals.[5][9]
Logical Workflow for Atosiban Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Atosiban.
References
- 1. polypeptide.com [polypeptide.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. trumedwaste.com [trumedwaste.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling Atosiban (Standard)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Atosiban. The following procedural steps are designed to ensure a safe laboratory environment and minimize exposure risk.
Atosiban is a peptide hormone antagonist used in clinical settings. In a research and development context, it is crucial to handle this compound with appropriate precautions due to its pharmacological activity and potential hazards. Safety data sheets indicate that Atosiban is suspected of damaging fertility or the unborn child.[1][2][3] Some sources also classify it as toxic if swallowed, in contact with skin, or inhaled.[4]
Personal Protective Equipment (PPE) for Handling Atosiban
The following table summarizes the recommended personal protective equipment for handling Atosiban, based on safety data sheet recommendations.
| Protection Type | Specification | Standard | Notes |
| Respiratory Protection | Approved particulate respirator/mask | EN 149 | Recommended to use a P3 filter during any open handling of Atosiban powder.[5] A suitable respirator is advised to avoid inhalation.[4] |
| Hand Protection | Nitrile rubber gloves | EN 374 | Breakthrough time data is not readily available; it is recommended to change gloves immediately if spilled on.[5] |
| Eye Protection | Tightly fitting safety goggles | EN 166 | Safety goggles with side-shields are recommended to protect against splashes or dust.[4][5] |
| Skin and Body Protection | Protective, impervious clothing | - | Wear a lab coat or other protective clothing to prevent skin contact.[4] |
Operational Plan for Handling Atosiban
Adherence to a strict operational protocol is critical for safety. The following step-by-step guide outlines the procedures for before, during, and after handling Atosiban.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of Atosiban to be used and the potential for dust generation or aerosolization.
-
Designated Area: Designate a specific, well-ventilated area for handling Atosiban. Use of a fume hood or other ventilated enclosure is recommended, especially when handling the powdered form.[4][5]
-
Gather Materials: Ensure all necessary PPE is available and in good condition. Prepare all equipment and reagents before handling the compound.
-
Emergency Preparedness: Locate the nearest safety shower and eyewash station. Have a spill kit readily accessible.
2. During Handling:
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Avoid Dust and Aerosols: Handle Atosiban carefully to avoid the generation of dust or aerosols.[4][5] If working with a solution, prevent splashing.
-
Prudent Practices: Do not eat, drink, or smoke in the handling area.[4] Avoid contact with skin, eyes, and clothing.[5]
-
Immediate Action for Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4][5]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Rinse mouth with water and seek immediate medical advice.[1][5]
-
3. Post-Handling Procedures:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent (e.g., alcohol) followed by a thorough wash.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and unused Atosiban, according to the disposal plan outlined below.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items immediately.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan for Atosiban and Contaminated Materials
Proper disposal of Atosiban and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Segregation of Waste:
-
Establish clearly labeled waste containers for:
-
Unused or expired Atosiban.
-
Contaminated disposable PPE (gloves, masks, gowns).
-
Contaminated lab supplies (e.g., pipette tips, vials, weighing paper).
-
2. Disposal of Unused Atosiban:
-
Solid Atosiban should be collected in a sealed, labeled container.
-
Solutions of Atosiban should be collected in a sealed, labeled waste bottle.
-
Consult with your institution's environmental health and safety (EHS) office for specific guidelines on chemical waste disposal. Do not pour Atosiban solutions down the drain.[5]
3. Disposal of Contaminated Materials:
-
All disposable items that have come into contact with Atosiban, including gloves, bench paper, and pipette tips, should be placed in a designated hazardous waste container.
-
For spills, sweep up solid material and place it in a suitable container for disposal.[1][5] Flush the spill area with plenty of water.[5]
4. Final Disposal:
-
All hazardous waste must be disposed of through a licensed disposal company, following all local, state, and federal regulations.[4]
Visual Workflow Guides
The following diagrams illustrate the key decision-making and procedural flows for handling and disposing of Atosiban safely.
Caption: PPE Selection Workflow for Handling Atosiban.
Caption: Disposal Workflow for Atosiban and Contaminated Materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
